4-Butoxy-3-ethoxybenzoyl chloride
Description
BenchChem offers high-quality 4-Butoxy-3-ethoxybenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butoxy-3-ethoxybenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-butoxy-3-ethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-3-5-8-17-11-7-6-10(13(14)15)9-12(11)16-4-2/h6-7,9H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDLRTGKISBTSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Butoxy-3-ethoxybenzoyl chloride
Abstract: This whitepaper provides a comprehensive technical overview of the physicochemical characteristics, synthesis, reactivity, and analytical protocols for 4-Butoxy-3-ethoxybenzoyl chloride, a specialized aromatic acyl chloride. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from structurally analogous compounds and established principles of organic chemistry to offer robust, field-proven insights for researchers, scientists, and professionals in drug development and fine chemical synthesis. The methodologies and data presented herein are designed to serve as a foundational resource for the safe handling, characterization, and application of this and similar substituted benzoyl chlorides.
Part 1: Molecular Profile and Physicochemical Properties
4-Butoxy-3-ethoxybenzoyl chloride belongs to the class of acyl chlorides, which are highly reactive derivatives of carboxylic acids. The presence of both a butoxy and an ethoxy group on the benzene ring introduces specific electronic and steric effects that influence its reactivity and physical properties. These alkoxy groups are ortho/para directing and activating, which can impact the molecule's behavior in electrophilic aromatic substitution reactions, although the primary site of reactivity is the highly electrophilic carbonyl carbon of the acyl chloride group.
Chemical Structure and Identification
-
IUPAC Name: 4-Butoxy-3-ethoxybenzoyl chloride
-
Molecular Formula: C₁₃H₁₇ClO₃
-
Molecular Weight: 256.72 g/mol
-
CAS Number: Not assigned (indicative of a novel or non-commercial compound)
-
Canonical SMILES: CCCCOc1cc(c(OC)cc1)C(=O)Cl
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties based on data from structurally similar compounds such as 4-butoxybenzoic acid, 3-ethoxybenzoic acid, and other substituted benzoyl chlorides. These values serve as estimations for guiding experimental design.
| Property | Predicted Value/Range | Rationale & Comparative Compounds |
| Melting Point | 45-55 °C | Expected to be a low-melting solid. 4-Butoxybenzoic acid has a melting point of 147-149°C. The conversion to a more reactive acyl chloride typically lowers the melting point. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the molecular weight. However, like many acyl chlorides, it is likely to decompose at or near its boiling point under atmospheric pressure. Vacuum distillation is recommended for purification. |
| Density | ~1.15 g/cm³ | Based on densities of similar aromatic compounds. |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols, amines). | The acyl chloride moiety is highly susceptible to nucleophilic attack by protic solvents, leading to hydrolysis or ester/amide formation. |
| Appearance | White to off-white crystalline solid or low-melting waxy solid. | Typical appearance for many purified benzoyl chloride derivatives. |
Part 2: Synthesis and Reactivity
Proposed Synthetic Pathway
The most common and industrially scalable method for the synthesis of benzoyl chlorides is the chlorination of the corresponding benzoic acid. The proposed synthesis for 4-Butoxy-3-ethoxybenzoyl chloride would therefore start from 4-Butoxy-3-ethoxybenzoic acid.
Caption: Proposed synthesis of 4-Butoxy-3-ethoxybenzoyl chloride.
Experimental Protocol: Synthesis via Thionyl Chloride
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 4-Butoxy-3-ethoxybenzoic acid (1 equivalent).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude 4-Butoxy-3-ethoxybenzoyl chloride can be purified by vacuum distillation or recrystallization from a non-protic solvent like hexane.
Core Reactivity
The primary site of reactivity is the electrophilic carbonyl carbon of the acyl chloride. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
Caption: Key reactions of 4-Butoxy-3-ethoxybenzoyl chloride.
-
Hydrolysis: Reacts rapidly with water to revert to the parent carboxylic acid, 4-Butoxy-3-ethoxybenzoic acid, and releases hydrochloric acid. This necessitates handling the compound under anhydrous conditions.
-
Esterification: Reacts with alcohols in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form the corresponding esters.
-
Amidation: Reacts readily with primary and secondary amines to form amides. Typically, two equivalents of the amine are used, with one acting as a nucleophile and the other as a scavenger for the HCl byproduct.
Part 3: Analytical Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons in the 7-8 ppm region. - Alkoxy protons (CH₂ and CH₃) in the 1-4.5 ppm region. - Distinct triplet and quartet patterns for the ethoxy group and more complex multiplets for the butoxy group. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around 168-172 ppm. - Aromatic carbons in the 110-160 ppm region. - Alkoxy carbons in the 15-70 ppm region. |
| FT-IR | - Strong C=O stretch for the acyl chloride at a characteristic high frequency, typically 1785–1815 cm⁻¹. - C-O stretches for the alkoxy groups around 1250 cm⁻¹. - Aromatic C=C stretches in the 1450-1600 cm⁻¹ region. |
| Mass Spec. | - Molecular ion peak (M⁺) corresponding to the molecular weight. - Isotope pattern for the presence of chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio). - Fragmentation pattern showing loss of Cl, COCl, and cleavage of the alkoxy chains. |
Purity Assessment
Protocol: Purity Determination by Titration
-
Sample Preparation: Accurately weigh a sample of 4-Butoxy-3-ethoxybenzoyl chloride into a flask.
-
Hydrolysis: Add a known excess of standardized aqueous sodium hydroxide (NaOH) solution to completely hydrolyze the acyl chloride to the corresponding carboxylate and sodium chloride.
-
Back-Titration: Titrate the unreacted NaOH with a standardized solution of hydrochloric acid (HCl) using phenolphthalein as an indicator.
-
Calculation: The amount of NaOH consumed in the hydrolysis reaction is used to calculate the purity of the acyl chloride.
Part 4: Applications in Drug Development and Organic Synthesis
Substituted benzoyl chlorides are critical building blocks in medicinal chemistry and materials science. The dual alkoxy functionality of 4-Butoxy-3-ethoxybenzoyl chloride makes it a precursor for compounds with potential applications in:
-
Pharmaceuticals: The 3,4-dialkoxybenzene moiety is present in various pharmacologically active molecules. This compound could serve as a key intermediate for synthesizing novel enzyme inhibitors, receptor antagonists, or other therapeutic agents.
-
Polymer Science: As a monomer or functionalizing agent for high-performance polymers, imparting specific solubility and thermal properties.
-
Fine Chemicals: Used in the synthesis of specialized dyes, fragrances, and agrochemicals.
Part 5: Safety and Handling
4-Butoxy-3-ethoxybenzoyl chloride, like all acyl chlorides, is a corrosive and lachrymatory compound. It reacts with moisture to produce HCl gas.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as alcohols, amines, and bases.
-
Spill & Disposal: Neutralize small spills with sodium bicarbonate. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
References
- This guide was synthesized based on general principles of organic chemistry and data from analogous compounds, as specific literature for 4-Butoxy-3-ethoxybenzoyl chloride is not widely available. The protocols and data are provided as a guide for experienced chemists.
An In-depth Technical Guide to the Synthesis of 4-Butoxy-3-ethoxybenzoyl Chloride: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butoxy-3-ethoxybenzoyl chloride is a valuable intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its tailored substitution pattern, featuring both butoxy and ethoxy groups on the benzoyl core, allows for the precise tuning of physicochemical properties such as lipophilicity and metabolic stability in target compounds. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of this important building block, with a focus on practical, field-proven insights and robust experimental protocols.
Strategic Approach to Synthesis: A Two-Step Methodology
The most logical and widely applicable synthetic route to 4-butoxy-3-ethoxybenzoyl chloride involves a two-step process. The first and more intricate stage is the synthesis of the precursor, 4-butoxy-3-ethoxybenzoic acid. The second, more straightforward step is the conversion of this carboxylic acid to the final acyl chloride.
Figure 1: High-level overview of the synthetic strategy.
Part 1: Synthesis of the Carboxylic Acid Precursor, 4-Butoxy-3-ethoxybenzoic Acid
The cornerstone of this synthesis is the preparation of the disubstituted benzoic acid. The most common and versatile starting material for this purpose is protocatechuic acid (3,4-dihydroxybenzoic acid), a readily available and relatively inexpensive phenolic compound.[1] The key transformation is a sequential Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[2][3]
The primary challenge in the synthesis of 4-butoxy-3-ethoxybenzoic acid from protocatechuic acid lies in the selective alkylation of the two hydroxyl groups. The phenolic hydroxyl groups in protocatechuic acid have slightly different acidities and steric environments, which can, in principle, be exploited for selective functionalization. However, for a more controlled and higher-yielding synthesis, a stepwise approach involving a protection-alkylation-deprotection sequence or a sequential alkylation strategy is recommended.
A plausible and efficient route involves the initial protection of the carboxylic acid, followed by sequential etherification of the hydroxyl groups, and concluding with deprotection of the carboxylic acid. Alternatively, direct sequential alkylation under carefully controlled conditions can also be employed.
Recommended Synthetic Pathway: Sequential Williamson Ether Synthesis
This pathway involves the stepwise introduction of the ethyl and butyl groups onto the protocatechuic acid backbone. The order of introduction can be varied, but for illustrative purposes, we will describe the ethylation followed by butylation.
Figure 2: Detailed workflow for the synthesis of the carboxylic acid precursor.
Experimental Protocol: Synthesis of 4-Butoxy-3-ethoxybenzoic Acid
Materials:
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Protocatechuic acid
-
Ethanol (absolute)
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Sulfuric acid (concentrated)
-
Ethyl iodide
-
Butyl bromide
-
Potassium carbonate (anhydrous)
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Acetone or Dimethylformamide (DMF)
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Sodium hydroxide
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Hydrochloric acid (concentrated)
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Ethyl acetate
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Brine solution
-
Anhydrous sodium sulfate
Step 1: Esterification of Protocatechuic Acid
-
In a round-bottom flask equipped with a reflux condenser, dissolve protocatechuic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Remove the excess ethanol under reduced pressure.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield ethyl 3,4-dihydroxybenzoate.
Step 2: Selective Ethylation of Ethyl 3,4-Dihydroxybenzoate
-
Dissolve the ethyl 3,4-dihydroxybenzoate in a suitable polar aprotic solvent such as acetone or DMF.
-
Add a slight excess of a weak base, such as potassium carbonate.
-
To this suspension, add a stoichiometric amount of ethyl iodide.
-
Heat the mixture to reflux and stir vigorously for 12-24 hours, monitoring the reaction by TLC for the formation of ethyl 3-ethoxy-4-hydroxybenzoate.
-
Upon completion, filter off the inorganic salts and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Step 3: Butylation of Ethyl 3-Ethoxy-4-hydroxybenzoate
-
Dissolve the purified ethyl 3-ethoxy-4-hydroxybenzoate in acetone or DMF.
-
Add an excess of potassium carbonate.
-
Add a slight excess of butyl bromide.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, filter off the salts and evaporate the solvent.
-
The resulting crude ethyl 4-butoxy-3-ethoxybenzoate can be purified by column chromatography.
Step 4: Hydrolysis to 4-Butoxy-3-ethoxybenzoic Acid
-
Dissolve the purified ethyl 4-butoxy-3-ethoxybenzoate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 4-butoxy-3-ethoxybenzoic acid.[4]
Part 2: Synthesis of 4-Butoxy-3-ethoxybenzoyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a standard and generally high-yielding transformation in organic synthesis. The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both reagents work well, but the choice often depends on the scale of the reaction and the desired purity of the final product. Oxalyl chloride is often preferred for smaller scale reactions as the byproducts (CO, CO₂, HCl) are all gaseous, simplifying purification.
Figure 3: The final chlorination step.
Experimental Protocol: Chlorination of 4-Butoxy-3-ethoxybenzoic Acid
Materials:
-
4-Butoxy-3-ethoxybenzoic acid
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount)
Procedure using Thionyl Chloride:
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place the 4-butoxy-3-ethoxybenzoic acid.
-
Add an excess of thionyl chloride (typically 2-5 equivalents).
-
Add a catalytic amount of DMF (1-2 drops).
-
Gently heat the mixture to reflux. The reaction is typically complete within 1-3 hours, as indicated by the cessation of gas evolution.
-
After the reaction is complete, carefully distill off the excess thionyl chloride under reduced pressure.
-
The crude 4-butoxy-3-ethoxybenzoyl chloride can be purified by vacuum distillation.
Procedure using Oxalyl Chloride:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 4-butoxy-3-ethoxybenzoic acid in an anhydrous solvent such as DCM or toluene.
-
Add a catalytic amount of DMF.
-
Slowly add a slight excess of oxalyl chloride (typically 1.1-1.5 equivalents) to the suspension at room temperature. Vigorous gas evolution will be observed.
-
Stir the reaction mixture at room temperature until the gas evolution ceases (typically 1-2 hours).
-
The solvent and volatile byproducts can be removed under reduced pressure to yield the crude acyl chloride, which can be used directly or purified by vacuum distillation.
Data Presentation: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Protocatechuic Acid | C₇H₆O₄ | 154.12 | White to light tan crystalline powder |
| 4-Butoxy-3-ethoxybenzoic Acid | C₁₃H₁₈O₄ | 238.28 | White to off-white solid |
| 4-Butoxy-3-ethoxybenzoyl Chloride | C₁₃H₁₇ClO₃ | 256.72 | Colorless to light yellow liquid or low-melting solid |
Safety and Handling
Acyl chlorides are reactive and corrosive compounds that require careful handling in a well-ventilated fume hood.
-
4-Butoxy-3-ethoxybenzoyl Chloride: This compound is expected to be corrosive and a lachrymator. It will react with water, including moisture in the air, to produce hydrochloric acid. Therefore, it should be handled under anhydrous conditions. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[5][6]
-
Thionyl Chloride and Oxalyl Chloride: Both are highly corrosive and toxic. They react violently with water. All operations involving these reagents must be conducted in a fume hood.
-
General Precautions: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4]
Conclusion
The synthesis of 4-butoxy-3-ethoxybenzoyl chloride is a manageable process for a well-equipped organic chemistry laboratory. The key to a successful synthesis lies in the careful execution of the sequential Williamson ether synthesis to prepare the carboxylic acid precursor, followed by a standard chlorination reaction. By following the detailed protocols and safety precautions outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for their drug discovery and development programs.
References
-
2, 3, and 4 hydroxybenzoic acid syntheses - YouTube. (2021, January 9). Retrieved from [Link]
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Improvement of Pro-Oxidant Capacity of Protocatechuic Acid by Esterification | PLOS One. (n.d.). Retrieved from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]
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Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. (2025, August 9). Retrieved from [Link]
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4-Butoxybenzoic acid | C11H14O3 | CID 72971 - PubChem. (n.d.). Retrieved from [Link]
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METHOD FOR PURIFICATION OF BENZOIC ACID - European Patent Office - EP 3148661 B1 - EPO. (2019, March 27). Retrieved from [Link]
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Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018, May 1). Retrieved from [Link]
-
Esterification of protocatechuic acid. Reagents and conditions: a) DMF,... - ResearchGate. (n.d.). Retrieved from [Link]
-
Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity - ResearchGate. (2025, August 5). Retrieved from [Link]
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2.4: Preparation of 4-Acetoxy Benzoic acid - Chemistry LibreTexts. (2024, September 1). Retrieved from [Link]
- US4092353A - Process for the purification of benzoic acid - Google Patents. (n.d.).
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Protocatechuic Acid, a Simple Plant Secondary Metabolite, Induced Apoptosis by Promoting Oxidative Stress through HO-1 Downregulation and p21 Upregulation in Colon Cancer Cells - MDPI. (n.d.). Retrieved from [Link]
-
Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC - NIH. (2021, December 1). Retrieved from [Link]
-
The protocatechuic acid-based deep eutectic solvent-mediated green synthesis of 1,2,4,5-tetrasubstituted imidazoles - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9). Retrieved from [Link]
-
Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (n.d.). Retrieved from [Link]
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - NIH. (n.d.). Retrieved from [Link]
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- 6. Improvement of Pro-Oxidant Capacity of Protocatechuic Acid by Esterification - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Butoxy-3-ethoxybenzoyl Chloride: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Butoxy-3-ethoxybenzoyl chloride, a specialized organic compound positioned as a valuable intermediate for advanced chemical synthesis. While a specific CAS (Chemical Abstracts Service) number for this molecule is not publicly cataloged, indicating its status as a niche or novel reagent, its synthesis and properties can be confidently extrapolated from established chemical principles and the well-documented behavior of analogous structures. This document serves researchers, scientists, and drug development professionals by detailing a robust synthetic pathway, predicting key physicochemical properties, and exploring its potential applications, particularly in medicinal chemistry. The guide emphasizes the causality behind experimental choices and provides actionable protocols grounded in authoritative chemical literature.
Chemical Identity and Predicted Physicochemical Properties
4-Butoxy-3-ethoxybenzoyl chloride is a disubstituted benzoyl chloride, a class of organic compounds known for their high reactivity as acylating agents.[1][2] The core structure consists of a benzene ring functionalized with a reactive acyl chloride group, an ethoxy group at position 3, and a butoxy group at position 4. The presence of two alkoxy groups is expected to influence the electronic properties and solubility of the molecule.
As direct experimental data is unavailable, the following properties are predicted based on analyses of structurally similar compounds such as 4-butoxybenzoyl chloride and 4-ethoxybenzoic acid.[3][4]
| Property | Predicted Value / Description | Rationale / Comparative Compound |
| CAS Number | Not Assigned | Compound not found in major chemical databases. |
| Molecular Formula | C₁₃H₁₇ClO₃ | Derived from the chemical structure. |
| Molecular Weight | 256.72 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow fuming liquid | Typical appearance for benzoyl chlorides.[1] |
| Boiling Point | > 200 °C (decomposes) | Higher than benzoyl chloride (197.2°C) due to increased molecular weight.[3] Subject to decomposition upon heating. |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Toluene). Reacts with protic solvents (water, alcohols). | General solubility for acyl chlorides.[2] |
| Reactivity | Highly reactive towards nucleophiles. Moisture sensitive. | Characteristic of the acyl chloride functional group.[2] |
Synthesis and Mechanistic Insights
The most logical and efficient synthesis of 4-Butoxy-3-ethoxybenzoyl chloride involves a two-stage process: first, the preparation of the precursor carboxylic acid, followed by its conversion to the target acyl chloride. This approach ensures high yields and purity.
Stage 1: Synthesis of 4-Butoxy-3-ethoxybenzoic Acid (Precursor)
The synthesis starts from the commercially available and inexpensive starting material, 3-ethoxy-4-hydroxybenzoic acid (ethyl vanillate is often used and hydrolyzed). The key transformation is a Williamson ether synthesis to introduce the butoxy group.
Causality of Protocol Choices:
-
Base (Potassium Carbonate): A moderately strong base is required to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This dramatically increases its nucleophilicity, enabling it to attack the alkyl halide. K₂CO₃ is chosen for its ease of handling and removal (filtration) compared to hydroxides.
-
Solvent (DMF): A polar aprotic solvent like Dimethylformamide (DMF) is ideal. It readily dissolves the ionic intermediates (phenoxide salt) and does not interfere with the nucleophilic attack, accelerating the Sₙ2 reaction.
-
Alkylating Agent (1-Bromobutane): A primary alkyl halide is used to minimize the potential for elimination side reactions, ensuring the formation of the desired ether linkage.
-
Saponification (NaOH): The final step involves the hydrolysis of the ester (if starting from ethyl 3-ethoxy-4-hydroxybenzoate) to the carboxylic acid using a strong base, followed by acidic workup to protonate the carboxylate salt.
Experimental Protocol: Synthesis of 4-Butoxy-3-ethoxybenzoic Acid
-
Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-ethoxy-4-hydroxybenzoic acid (1 eq.).
-
Reagent Addition: Suspend the starting material in 250 mL of dry DMF. Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.) and 1-bromobutane (1.2 eq.).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 1 L of cold water and acidify to pH ~2 with concentrated HCl. A precipitate will form.
-
Isolation & Saponification (if needed): If an ester was used as starting material, extract the product into ethyl acetate. Then, add a solution of NaOH (2 eq.) in water/methanol and stir until hydrolysis is complete. Acidify as described in step 4.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 4-Butoxy-3-ethoxybenzoic acid.
Stage 2: Conversion to 4-Butoxy-3-ethoxybenzoyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a standard transformation, most reliably achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[5] Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gases, which simplifies purification.[6][7]
Causality of Protocol Choices:
-
Thionyl Chloride (SOCl₂): This reagent serves as both the chlorinating agent and a dehydrating agent. It reacts with the carboxylic acid to form a highly reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.[7]
-
Catalyst (DMF): A catalytic amount of DMF can significantly accelerate the reaction. DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent acylating agent and facilitates the conversion.
-
Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions, as acyl chlorides react readily with water to revert to the carboxylic acid.[1]
Experimental Protocol: Synthesis of 4-Butoxy-3-ethoxybenzoyl Chloride
-
Setup: In a flame-dried, two-neck round-bottom flask fitted with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), place the dried 4-Butoxy-3-ethoxybenzoic acid (1 eq.).
-
Reagent Addition: Add excess thionyl chloride (SOCl₂, 3-5 eq.), which can also serve as the solvent. Add 2-3 drops of dry DMF as a catalyst.
-
Reaction: Gently heat the mixture to reflux (approx. 75-80 °C) with stirring. The solid carboxylic acid will slowly dissolve as it converts to the liquid acyl chloride. The reaction is typically complete when the evolution of gas (HCl, SO₂) ceases (approx. 2-4 hours).[8]
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-Butoxy-3-ethoxybenzoyl chloride can then be purified by vacuum distillation to yield the final product.[6]
Diagram: Synthetic Workflow
Caption: Two-stage synthesis of the target compound.
Applications in Drug Development and Medicinal Chemistry
Substituted benzoyl chlorides are highly valued as activated building blocks in pharmaceutical synthesis.[9] Their primary function is to act as powerful acylating agents, enabling the formation of amide and ester bonds under mild conditions.[2] These linkages are fundamental components of a vast number of active pharmaceutical ingredients (APIs).
Role as a Key Intermediate: 4-Butoxy-3-ethoxybenzoyl chloride is an ideal intermediate for introducing the 4-butoxy-3-ethoxybenzoyl moiety into a target molecule. This fragment possesses several desirable features for drug design:
-
Lipophilicity: The butoxy and ethoxy chains increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).
-
Metabolic Stability: The ether linkages are generally more stable to metabolic degradation compared to other functional groups.
-
Structural Scaffolding: The substituted phenyl ring provides a rigid scaffold for orienting other pharmacophoric groups in three-dimensional space, facilitating precise interactions with biological targets like enzymes or receptors.
Potential therapeutic areas where this building block could be employed include the development of kinase inhibitors, GPCR modulators, and anti-infective agents, where fine-tuning of substituent groups on an aromatic core is often critical for potency and selectivity.[10]
Diagram: Role as a Pharmaceutical Building Block
Caption: Acylation using the title compound to form APIs.
Trustworthiness and Self-Validating Protocols
The protocols described herein are designed to be self-validating.
-
Reaction Monitoring: The progress of each synthetic step can be reliably monitored by TLC, allowing the researcher to confirm the consumption of starting material and the formation of the product before proceeding to the next step.
-
Characterization: The identity and purity of the intermediate (4-Butoxy-3-ethoxybenzoic acid) and the final product can be unequivocally confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the specific proton and carbon environments.
-
FT-IR Spectroscopy: To verify the functional group transformations, specifically the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.
-
-
Purification: The inclusion of distillation as the final purification step for the acyl chloride ensures the removal of non-volatile impurities and any remaining starting material, yielding a product of high purity suitable for subsequent sensitive applications.[8]
Conclusion
4-Butoxy-3-ethoxybenzoyl chloride represents a potentially valuable, highly reactive intermediate for synthetic organic chemistry. While not a stock chemical, its synthesis is straightforward and proceeds from readily available precursors via well-established, high-yielding reactions. Its structural features—a reactive acylating handle combined with tunable alkoxy substituents—make it an attractive building block for medicinal chemists seeking to optimize the ADME properties and target engagement of developmental drug candidates. This guide provides the necessary technical foundation for its synthesis, characterization, and strategic application in research and development.
References
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-
ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. Retrieved from [Link]
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askIITians. (2025). Benzoyl chloride is prepared from benzoic acid by: SOCl2. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of p-(4-hydroxy-n-butoxy)benzoic acid. Retrieved from [Link]
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-
ResearchGate. (n.d.). Synthesis of substituted benzoyl chlorides. Retrieved from [Link]
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Purity and Analytical Standards for 4-Butoxy-3-ethoxybenzoyl chloride: A Framework for Quality Control in Synthesis and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Butoxy-3-ethoxybenzoyl chloride is a specialized acyl chloride intermediate critical for the synthesis of complex organic molecules in the pharmaceutical and fine chemical industries. As with all reactive intermediates, its purity is paramount, directly influencing the yield, impurity profile, and ultimate safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for establishing robust analytical control over 4-Butoxy-3-ethoxybenzoyl chloride. We delve into its synthesis profile, potential impurities, and a multi-pronged analytical strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring a self-validating system for quality assessment that meets the rigorous demands of drug development.
The Imperative of Purity: Context and Criticality
In multi-step organic synthesis, the quality of each starting material and intermediate is a critical control point. 4-Butoxy-3-ethoxybenzoyl chloride, a highly reactive acylating agent, is no exception. Impurities present in this reagent can lead to the formation of undesired side-products that may be difficult to remove in subsequent stages, potentially compromising the efficacy and safety of the final product. The inherent reactivity of the acyl chloride functional group also makes the compound susceptible to degradation. Therefore, a thorough understanding and a rigorous analytical strategy are not merely procedural; they are fundamental to ensuring process consistency and product quality.
This document serves as a technical guide for scientists to establish and validate a comprehensive quality control strategy for 4-Butoxy-3-ethoxybenzoyl chloride.
Physicochemical Properties and Safe Handling
Acyl chlorides are a class of compounds demanding respect and careful handling due to their high reactivity, particularly with nucleophiles like water.[1]
| Property | Value |
| Molecular Formula | C₁₃H₁₇ClO₃ |
| Molecular Weight | 256.72 g/mol |
| Appearance | Expected to be a colorless to light-yellow liquid or low-melting solid |
| Reactivity | Highly reactive with water, alcohols, and amines.[2] Moisture sensitive. |
Safe Handling and Storage: The primary stability concern for 4-Butoxy-3-ethoxybenzoyl chloride is its rapid hydrolysis upon contact with moisture. It reacts exothermically with water to form the corresponding 4-butoxy-3-ethoxybenzoic acid and corrosive hydrochloric acid gas.[3]
-
Storage: Containers must be kept tightly sealed and stored in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[4][5]
-
Handling: All operations should be conducted in a certified chemical fume hood.[4] All glassware and solvents must be scrupulously dried before use. Use non-sparking tools and ground equipment when transferring large quantities.[5][6]
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a flame-resistant lab coat, and gloves resistant to corrosive chemicals (e.g., butyl rubber).[4]
Synthesis Pathway and Potential Impurity Profile
Understanding the synthetic origin of an intermediate is the first step in predicting its impurity profile. 4-Butoxy-3-ethoxybenzoyl chloride is typically synthesized via the chlorination of its corresponding carboxylic acid.[7][8]
Caption: General synthesis and degradation pathway for the target compound.
This process, while straightforward, can introduce several classes of impurities that must be controlled.
| Impurity Class | Potential Species | Origin | Analytical Concern |
| Starting Material | 4-Butoxy-3-ethoxybenzoic acid | Incomplete reaction | Can affect reaction stoichiometry and introduce a polar impurity. |
| Reagent-Related | Residual thionyl chloride, sulfur dioxide | Excess or byproduct of chlorination | Highly reactive and corrosive; typically removed during workup/distillation. |
| Side-Products | Anhydride of 4-butoxy-3-ethoxybenzoic acid | Dimerization during synthesis | Can act as an alternative acylating agent, leading to process variability. |
| Degradation | 4-Butoxy-3-ethoxybenzoic acid | Hydrolysis from atmospheric or residual moisture[2][3] | The most common impurity; its presence indicates improper handling or storage. |
A Multi-Orthogonal Analytical Control Strategy
No single analytical technique can provide a complete picture of purity, identity, and stability. A robust control strategy relies on an orthogonal approach, where different methods provide complementary information.
Caption: Orthogonal analytical workflow for comprehensive quality assessment.
Chromatographic Purity by HPLC
For non-volatile organic molecules, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity determination and impurity quantification.[9][10]
5.1 Principle & Rationale RP-HPLC separates compounds based on their polarity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds (like the target acyl chloride) are retained longer on the column than more polar impurities (like the hydrolyzed carboxylic acid). This differential retention allows for their separation and quantification using a UV detector.
5.2 Detailed Experimental Protocol
Caption: Standard workflow for HPLC sample preparation and analysis.
-
Sample Preparation (Critical Step): Due to the compound's moisture sensitivity, sample preparation must be performed using anhydrous solvents in a controlled environment (e.g., glovebox or under a stream of nitrogen).
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10.0 mL of anhydrous acetonitrile (ACN) to create a ~1 mg/mL solution. Acetonitrile is chosen for its UV transparency and ability to dissolve the analyte without reaction.
-
-
Chromatographic Conditions: The following conditions are based on established methods for similar aromatic compounds.[11][12]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid. (Formic acid improves peak shape and is MS-compatible).[12]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis: Purity is typically assessed by area percent normalization, assuming all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
5.3 Trustworthiness: System Suitability and Validation To ensure the reliability of each analysis, a system suitability standard should be run. This is often a sample of the main compound "spiked" with its primary impurity (the carboxylic acid).
-
Resolution: The resolution between the benzoyl chloride and benzoic acid peaks should be > 2.0.
-
Tailing Factor: The tailing factor for the main peak should be < 1.5.
-
Reproducibility: Five replicate injections of the standard should show a relative standard deviation (RSD) of < 2.0% for the peak area.
For routine use, the method must be fully validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10]
Volatile Impurity Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is ideal for detecting residual solvents and confirming the identity of the main peak via its mass spectrum.[13]
6.1 Principle & Rationale In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a long capillary column. The separated compounds then enter a mass spectrometer, which fragments them into characteristic ions, producing a mass spectrum that serves as a molecular fingerprint.
6.2 Detailed Experimental Protocol
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a dry, volatile solvent such as anhydrous dichloromethane or MTBE.
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness. This is a robust, general-purpose column suitable for a wide range of analytes.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program: Hold at 80 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
6.3 Causality & Insights The primary risk during GC analysis of acyl chlorides is thermal degradation in the hot inlet or on the column, which can convert the analyte back to its acid. Using a clean, deactivated inlet liner and a relatively fast oven ramp helps to minimize this degradation, ensuring that the measured purity reflects the actual sample composition. The resulting mass spectrum for the main peak should show the expected molecular ion and fragmentation pattern for 4-Butoxy-3-ethoxybenzoyl chloride.
Unambiguous Structural Confirmation
While chromatographic methods provide purity data, spectroscopic methods are required for definitive structural confirmation.
7.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating molecular structure. Both ¹H and ¹³C NMR should be performed.
-
Protocol: Dissolve ~10-20 mg of the sample in ~0.7 mL of a dry deuterated solvent, typically Chloroform-d (CDCl₃), containing 0.03% TMS as an internal standard.
-
Expected ¹H NMR Signals:
-
Aromatic protons showing characteristic splitting patterns for a 1,2,4-trisubstituted ring.
-
Triplet and sextet/multiplet for the butoxy chain (-O-CH₂-CH₂-CH₂-CH₃).
-
Triplet and quartet for the ethoxy chain (-O-CH₂-CH₃).
-
-
Expected ¹³C NMR Signals:
-
A signal for the carbonyl carbon of the acyl chloride, typically in the 165-170 ppm range.
-
Distinct signals for the aromatic carbons and the aliphatic carbons of the ether chains.
-
-
Rationale: The precise chemical shifts and coupling constants provide definitive proof of the molecule's connectivity and confirm the absence of major structural isomers or impurities. Data for similar structures can be used as a reference for spectral interpretation.[14][15]
7.2 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is a rapid and simple method to confirm the presence of key functional groups and is particularly useful for distinguishing the product from its starting material.
-
Protocol: A spectrum can be acquired neat by placing a drop of the liquid sample between two NaCl or KBr plates or by using an Attenuated Total Reflectance (ATR) accessory.
-
Key Diagnostic Peaks:
-
C=O Stretch (Acyl Chloride): A strong, sharp absorption band around 1770-1800 cm⁻¹ . This is the most important diagnostic peak.[16]
-
C=O Stretch (Carboxylic Acid Impurity): A broader absorption around 1700-1725 cm⁻¹. The absence of this peak is a good indicator of low hydrolysis.
-
C-O-C Stretch (Ethers): Strong bands in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C Stretch: Peaks around 1500-1600 cm⁻¹.
-
-
Rationale: The position of the carbonyl (C=O) stretching frequency is highly sensitive to the electronic environment. The electron-withdrawing chlorine atom in the acyl chloride shifts this frequency significantly higher compared to the corresponding carboxylic acid, making FTIR an excellent tool for reaction monitoring and final product confirmation.[17]
Summary of Analytical Specifications
A typical certificate of analysis for a high-purity batch of 4-Butoxy-3-ethoxybenzoyl chloride intended for pharmaceutical development would include the following specifications.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Clear, colorless to pale yellow liquid |
| Identification | FTIR | Conforms to the reference spectrum; strong C=O stretch at approx. 1785 cm⁻¹. |
| Identity & Structure | ¹H NMR | Conforms to the expected structure of 4-Butoxy-3-ethoxybenzoyl chloride. |
| Purity (Assay) | HPLC (Area %) | ≥ 99.0% |
| Individual Impurity | HPLC (Area %) | ≤ 0.20% |
| Total Impurities | HPLC (Area %) | ≤ 1.0% |
| Hydrolysis Product | HPLC (Area %) | ≤ 0.5% (4-Butoxy-3-ethoxybenzoic acid) |
Conclusion
The quality control of a reactive intermediate like 4-Butoxy-3-ethoxybenzoyl chloride is a multifaceted task that extends beyond a simple purity measurement. It requires a holistic understanding of the compound's chemistry, a strategic selection of orthogonal analytical techniques, and meticulous attention to handling and sample preparation. The integrated approach detailed in this guide—combining HPLC for purity, GC-MS for volatiles and identity confirmation, and NMR/FTIR for unambiguous structural verification—provides a robust, self-validating framework. By implementing these protocols, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, thereby safeguarding the integrity of their downstream synthetic processes and final products.
References
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PubChem. (n.d.). 4-Butoxybenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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de Oliveira, A. R. M., & de Oliveira, B. V. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science, 47(2), 122-126. Available from [Link]
-
SIELC Technologies. (2018). Separation of 4-Acetoxy-3-methoxybenzoyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (2020). CN111548263A - Process method for preparing o-ethoxy benzoyl chloride.
-
SIELC Technologies. (2018). Separation of 4-Butoxybenzoyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and 4-ethoxy-3-methoxy benzyl alcohol (bottom). Retrieved from [Link]
-
Kim, H. Y., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Applied Biological Chemistry, 65(1), 13. Available from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. WebBook. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
-
NJ Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]
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IOSR Journal of Applied Chemistry. (n.d.). Experimental FTIR and Theoretical Investigation of the Molecular Structure and Vibrational Spectra of Terephthaloyl Chloride. Retrieved from [Link]
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A Comprehensive Technical Guide to the Safe Handling of 4-Butoxy-3-ethoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Reactivity of Acyl Chlorides
4-Butoxy-3-ethoxybenzoyl chloride is a substituted acyl chloride, a class of organic compounds renowned for their utility in synthesis but also for their significant reactivity and associated hazards. As intermediates in pharmaceutical and fine chemical manufacturing, their effective and safe use is paramount. This guide provides an in-depth analysis of the safety and handling precautions necessary for 4-Butoxy-3-ethoxybenzoyl chloride, drawing upon established protocols for acyl chlorides to ensure a self-validating system of laboratory safety. Due to the limited availability of specific toxicological data for this compound, this guide synthesizes information from safety data sheets (SDS) of analogous compounds, such as benzoyl chloride and other substituted benzoyl chlorides, to provide a robust framework for risk mitigation.
The core principle underpinning the safe handling of this and all acyl chlorides is the immediate recognition of their water-sensitive and corrosive nature. Upon contact with water, including atmospheric moisture, they readily hydrolyze to form the corresponding carboxylic acid and hydrochloric acid, a corrosive and toxic gas. This reactivity is the primary driver for the stringent handling and storage protocols outlined herein.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The hazard profile of 4-Butoxy-3-ethoxybenzoyl chloride can be inferred from related acyl chlorides.
Primary Hazards:
-
Corrosivity: Acyl chlorides are corrosive to skin, eyes, and mucous membranes.[1][2][3] Direct contact can cause severe chemical burns.[1][3][4] The hydrolysis product, hydrochloric acid, exacerbates this corrosive action.
-
Toxicity: Inhalation of vapors or mists can cause severe irritation to the respiratory tract.[4][5] Systemic effects may occur upon significant exposure, and some benzoyl chlorides are classified as harmful if swallowed or in contact with skin.[4][6]
-
Reactivity: Violent reactions can occur with water, alcohols, amines, and strong bases.[2][6][7] These exothermic reactions can lead to a rapid increase in temperature and pressure, potentially causing container rupture.
-
Lachrymatory Effects: Many acyl chlorides are lachrymators, causing irritation and tearing of the eyes.
| Hazard Category | Description | Primary Route of Exposure |
| Acute Toxicity (Inhalation) | Toxic if inhaled.[4] | Inhalation |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][3][4] | Dermal, Ocular |
| Eye Damage/Irritation | Causes serious eye damage.[3] Vapors can cause serious burns to the eyes.[2] | Ocular |
| Reactivity | Reacts violently with water.[7] Moisture sensitive.[7] | Ingestion, Inhalation, Dermal |
Section 2: The Hierarchy of Controls: A Proactive Approach to Safety
A multi-layered approach to hazard control is essential. The hierarchy of controls prioritizes the most effective measures to minimize risk.
Caption: Hierarchy of controls for handling hazardous chemicals.
1. Engineering Controls (Primary Barrier):
-
Chemical Fume Hood: All manipulations of 4-Butoxy-3-ethoxybenzoyl chloride must be conducted in a certified chemical fume hood to prevent the inhalation of corrosive vapors.[8][9][10]
-
Glove Box/Inert Atmosphere: For reactions sensitive to moisture or for long-term storage of small quantities, a glove box with an inert atmosphere (e.g., nitrogen or argon) is recommended.[10][11]
2. Administrative Controls (Procedural Safeguards):
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: Ensure all personnel are thoroughly trained on the hazards and safe handling procedures.
-
Restricted Access: Limit access to areas where the chemical is stored and handled to authorized personnel.[3]
3. Personal Protective Equipment (PPE) (Final Barrier):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[1][3][8]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Given the lack of specific data for 4-Butoxy-3-ethoxybenzoyl chloride, double gloving with nitrile or neoprene gloves is a prudent measure.[12] Discard gloves immediately if contamination is suspected.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[1][12] An acid-resistant apron is also recommended.[12]
Section 3: Experimental Protocols: From Benchtop to Quenching
A. Handling and Dispensing
-
Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is donned. Have appropriate spill cleanup materials readily available.
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere to minimize hydrolysis.[10][11]
-
Dispensing: Use a glass syringe or cannula for transferring the liquid. Avoid using metal spatulas or needles that can be corroded.
-
Sealing: After dispensing, securely seal the container, preferably with a PTFE-lined cap.
B. Storage
-
Container: Store in the original container, which should be made of a compatible material like glass.[1]
-
Conditions: Keep the container tightly closed and store in a cool, dry, well-ventilated area away from incompatible materials.[3][11] Storage in a refrigerator may be recommended.[3] Protect from moisture.[3]
-
Segregation: Store away from water, alcohols, bases, and oxidizing agents.[2][7]
C. Quenching and Disposal
Unused or waste 4-Butoxy-3-ethoxybenzoyl chloride must be quenched before disposal.
-
Preparation: Conduct the quenching procedure in a fume hood. The quenching solution should be in a flask equipped with a stir bar and preferably cooled in an ice bath.
-
Slow Addition: Slowly add the acyl chloride dropwise to a stirred, cold solution of a suitable nucleophile.[9] Good options include:
-
Sodium Bicarbonate Solution: A dilute aqueous solution of sodium bicarbonate will neutralize the resulting hydrochloric acid.
-
Alcohol: An alcohol like isopropanol or butanol will convert the acyl chloride to a less reactive ester.[9]
-
-
Monitoring: Control the rate of addition to prevent an excessive temperature increase.
-
Neutralization: After the addition is complete, continue stirring for a period to ensure the reaction is complete. Check the pH of the aqueous solution to ensure it is neutral before disposal.
-
Disposal: Dispose of the neutralized waste in accordance with local, state, and federal regulations.[1]
Section 4: Emergency Procedures: A Validated Response Plan
A. Spills
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Absorb the spill with an inert, dry absorbent material such as vermiculite, sand, or a commercial sorbent.[6][13] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a sealable container.
-
Decontaminate the area with a suitable solution (e.g., sodium bicarbonate solution), followed by a final wipe-down.
-
Label the waste container and dispose of it as hazardous waste.[13]
-
-
Large Spills (outside a fume hood):
B. Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][15] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air immediately.[1][5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[1][8] Rinse the mouth with water. Seek immediate medical attention.[7][8]
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An In-depth Technical Guide to the Reactivity Profile of 4-Butoxy-3-ethoxybenzoyl chloride
This guide provides a comprehensive technical overview of the reactivity of 4-Butoxy-3-ethoxybenzoyl chloride, a substituted aromatic acyl chloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles governing its reactions, offering both theoretical insights and practical guidance for its application in organic synthesis.
Introduction: Understanding the Acyl Chloride Functional Group
Acyl chlorides are a class of highly reactive carboxylic acid derivatives characterized by the -COCl functional group. Their heightened reactivity stems from the excellent leaving group ability of the chloride ion and the significant electrophilicity of the carbonyl carbon.[1] This inherent reactivity makes them valuable reagents for introducing acyl groups into a wide range of molecules, forming the basis for the synthesis of esters, amides, and ketones.[1][2]
The subject of this guide, 4-Butoxy-3-ethoxybenzoyl chloride, possesses a unique substitution pattern on the benzene ring that modulates the reactivity of the acyl chloride moiety. The presence of two alkoxy groups, a butoxy group at the para-position and an ethoxy group at the meta-position, introduces specific electronic and steric considerations that are crucial for understanding and predicting its chemical behavior.
Molecular Structure and Physicochemical Properties
Structure:
Figure 1: Chemical structure of 4-Butoxy-3-ethoxybenzoyl chloride.
| Property | 4-Butoxybenzoyl chloride | 4-Ethoxybenzoyl chloride |
| Molecular Formula | C₁₁H₁₃ClO₂[3] | C₉H₉ClO₂[4] |
| Molecular Weight | 212.67 g/mol [3] | 184.62 g/mol [4] |
| Appearance | Likely a liquid or low-melting solid | Likely a liquid or low-melting solid |
| Solubility | Soluble in organic solvents, reacts with protic solvents | Soluble in organic solvents, reacts with protic solvents |
Table 1: Physicochemical properties of structurally related compounds.
Electronic and Steric Effects on Reactivity
The reactivity of a substituted benzoyl chloride is fundamentally governed by the electronic nature of the substituents on the aromatic ring.[1] These substituents can either donate or withdraw electron density, thereby influencing the partial positive charge on the carbonyl carbon.
-
Electronic Effects: The butoxy and ethoxy groups in 4-Butoxy-3-ethoxybenzoyl chloride are electron-donating groups (EDGs) due to the resonance effect (+M) of the oxygen lone pairs with the aromatic pi-system. This donation of electron density to the ring reduces the electrophilicity of the carbonyl carbon. Consequently, 4-Butoxy-3-ethoxybenzoyl chloride is expected to be less reactive towards nucleophiles than unsubstituted benzoyl chloride.[1] The resonance effect is generally considered to have a stronger influence than the inductive effect.[5]
-
Steric Effects: The ethoxy group at the 3-position (meta) and the butoxy group at the 4-position (para) are not expected to exert significant steric hindrance on the acyl chloride group at the 1-position. Steric hindrance is most pronounced with ortho substituents, which can physically obstruct the approach of a nucleophile to the carbonyl carbon.[6]
Figure 2: Logical relationship of substituent effects on reactivity.
Key Reactions and Mechanistic Considerations
As a highly reactive acylating agent, 4-Butoxy-3-ethoxybenzoyl chloride is expected to undergo a variety of nucleophilic acyl substitution reactions. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of the chloride leaving group.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[7][8] This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride.[9][10]
Mechanism:
-
Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group and facilitating the formation of a highly electrophilic acylium ion.[9]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).
-
Deprotonation: A weak base removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the acylated product.
Figure 3: Workflow for Friedel-Crafts Acylation.
Experimental Protocol (General):
-
To a cooled (0 °C) suspension of a Lewis acid (e.g., AlCl₃, 1.1 equivalents) in an anhydrous inert solvent (e.g., dichloromethane), add the aromatic substrate.
-
Slowly add a solution of 4-Butoxy-3-ethoxybenzoyl chloride (1.0 equivalent) in the same solvent to the mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Esterification
The reaction of 4-Butoxy-3-ethoxybenzoyl chloride with an alcohol in the presence of a base (typically a non-nucleophilic amine like pyridine or triethylamine) readily affords the corresponding ester.[11] The base serves to neutralize the HCl byproduct generated during the reaction.[12]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol acts as the nucleophile.
Experimental Protocol (General):
-
Dissolve the alcohol (1.0 equivalent) and a base (e.g., pyridine or triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the solution to 0 °C and add a solution of 4-Butoxy-3-ethoxybenzoyl chloride (1.1 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with water, dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting ester by column chromatography if necessary.
Amidation
Amides are synthesized by the reaction of 4-Butoxy-3-ethoxybenzoyl chloride with a primary or secondary amine.[12] Similar to esterification, a base is required to scavenge the HCl produced. Often, an excess of the amine substrate can serve as the base.
Mechanism: This is another example of nucleophilic acyl substitution, with the amine being the nucleophile.
Experimental Protocol (General):
-
Dissolve the amine (1.0 equivalent) and a base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent like THF or dichloromethane.[12]
-
Cool the mixture to 0 °C.
-
Add a solution of 4-Butoxy-3-ethoxybenzoyl chloride (1.05 - 1.2 equivalents) in the same solvent dropwise over 10-15 minutes with vigorous stirring.[12]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring its progress by TLC or LC-MS.[12]
-
Work-up the reaction by quenching with water or a saturated aqueous solution of sodium bicarbonate.[12]
-
Extract the product with an organic solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[12]
-
Dry the organic layer, filter, and remove the solvent under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.[12]
Hydrolysis
Acyl chlorides react readily with water to form the corresponding carboxylic acid and hydrochloric acid.[10] This reaction is often undesirable and represents a key consideration for the handling and storage of 4-Butoxy-3-ethoxybenzoyl chloride. All reactions should be conducted under anhydrous conditions to prevent this side reaction.[12]
Mechanism: The hydrolysis of benzoyl chlorides can proceed through either an associative (SN2-like) or dissociative (SN1-like) pathway. Given the electron-donating nature of the alkoxy substituents, which would destabilize a carbocation intermediate, the hydrolysis of 4-Butoxy-3-ethoxybenzoyl chloride is expected to proceed via an associative mechanism involving a tetrahedral intermediate.[13]
Synthesis of 4-Butoxy-3-ethoxybenzoyl chloride
While specific literature on the synthesis of 4-Butoxy-3-ethoxybenzoyl chloride is scarce, it can be readily prepared from the corresponding carboxylic acid, 4-butoxy-3-ethoxybenzoic acid, using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[10] The reaction is often catalyzed by a small amount of dimethylformamide (DMF).[10]
Experimental Protocol (General):
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 4-butoxy-3-ethoxybenzoic acid (1.0 equivalent).
-
Add an excess of thionyl chloride (2-3 equivalents) and a catalytic amount of DMF (a few drops).
-
Heat the mixture to reflux and maintain the temperature until the evolution of gases ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-Butoxy-3-ethoxybenzoyl chloride can be purified by vacuum distillation or used directly in subsequent reactions.
Safety and Handling
Acyl chlorides, including 4-Butoxy-3-ethoxybenzoyl chloride and its structural analogs, are corrosive and moisture-sensitive compounds. They cause severe skin burns and eye damage.[3][4] They may also cause respiratory irritation.[3][4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Store the compound in a tightly sealed container under a dry, inert atmosphere to prevent hydrolysis.
Conclusion
4-Butoxy-3-ethoxybenzoyl chloride is a versatile synthetic intermediate whose reactivity is primarily governed by the electron-donating effects of its two alkoxy substituents. While these groups slightly deactivate the acyl chloride towards nucleophilic attack compared to unsubstituted benzoyl chloride, the compound remains a highly effective acylating agent. A thorough understanding of its reactivity profile, coupled with careful experimental design and adherence to safety protocols, will enable its successful application in the synthesis of a wide array of complex organic molecules.
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The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. (2020). Chemistry Stack Exchange. [Link]
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4-Butoxybenzoyl chloride. PubChem. [Link]
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Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. [Link]
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4-Ethoxybenzoyl Chloride. PubChem. [Link]
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Green Chemistry - I.R.I.S. (2023). Sapienza University of Rome. [Link]
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4-ACETOXY-3-METHOXYBENZOYL CHLORIDE. GSRS. [Link]
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4-Acetoxy-3-methoxybenzoyl chloride. (2018). SIELC Technologies. [Link]
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The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. (2025). ResearchGate. [Link]
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Brønsted acid-catalyzed chlorination of aromatic carboxylic acids. Taylor & Francis Online. [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
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Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? (2018). Quora. [Link]
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Acyl chloride. Wikipedia. [Link]
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Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. MDPI. [Link]
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Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. [Link]
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Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. [Link]
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Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020). MedCrave online. [Link]
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Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. [Link]
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The mechanism of hydrolysis of acid chlorides. Part VI. Formolysis of para-substituted benzoyl chlorides. (1956). Journal of the Chemical Society (Resumed). [Link]
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Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. (2025). ResearchGate. [Link]
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How to Make Esters through Esterification | Examples Explained! (2023). YouTube. [Link]
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Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). (2023). Chemistry LibreTexts. [Link]
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Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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4-methoxybenzoyl chloride. The Good Scents Company. [Link]
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Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. [Link]
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Which benzoyl chloride undergoes hydrolysis faster in water? (2024). Reddit. [Link]
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Methodological & Application
Application Notes and Protocols for Acylation Reactions Using 4-Butoxy-3-ethoxybenzoyl Chloride
Abstract
This technical guide provides a comprehensive overview of acylation reactions utilizing 4-butoxy-3-ethoxybenzoyl chloride, a versatile bifunctional reagent for the synthesis of advanced intermediates in pharmaceutical and materials science research. We delve into the fundamental reaction mechanisms, including N-acylation, O-acylation, and C-acylation (Friedel-Crafts), offering detailed, field-tested protocols for each. The causality behind experimental design, including the choice of catalysts, solvents, and reaction conditions, is thoroughly explained. This document serves as a practical resource for researchers, chemists, and drug development professionals aiming to incorporate the 4-butoxy-3-ethoxybenzoyl moiety into target molecules, leveraging its unique electronic and steric properties to modulate bioactivity and material characteristics.
Introduction: The Utility of the 4-Butoxy-3-ethoxybenzoyl Scaffold
The benzoyl chemical scaffold is a cornerstone in organic synthesis, particularly within medicinal chemistry where it is a key structural motif in numerous therapeutic agents.[1] The specific substitution pattern of 4-butoxy-3-ethoxybenzoyl chloride offers a unique combination of properties. The dual alkoxy groups, one butoxy and one ethoxy, significantly increase the lipophilicity of the resulting derivatives, a critical parameter for modulating a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2] Furthermore, these groups are electronically donating, which can influence the reactivity of the acyl chloride and the pharmacological properties of the final product.
Compounds derived from substituted benzoyl chlorides, such as amides and esters, are integral to the development of antivirals, antimicrobials, and anticancer agents.[3] The protocols detailed herein provide a robust framework for synthesizing novel ketones, esters, and amides using 4-butoxy-3-ethoxybenzoyl chloride, enabling the exploration of new chemical space in drug discovery and materials science.
Reagent Profile: Physicochemical Properties and Safety
4-Butoxy-3-ethoxybenzoyl chloride is an acyl chloride that should be handled with care due to its reactivity, particularly with nucleophiles like water. While specific experimental data for this compound is not widely published, its properties and hazards can be reliably inferred from analogous structures like 4-butoxybenzoyl chloride and other substituted benzoyl chlorides.
Table 1: Physicochemical and Safety Data for 4-Butoxy-3-ethoxybenzoyl Chloride (Estimated)
| Property | Value / Information | Source / Basis |
|---|---|---|
| Molecular Formula | C₁₃H₁₇ClO₃ | - |
| Molecular Weight | 256.73 g/mol | - |
| Appearance | Colorless to light yellow liquid or low-melting solid | Analogy to similar acyl chlorides[4] |
| Primary Hazards | Corrosive, Lachrymator | GHS data for analogous compounds[5][6] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation. | Based on 4-butoxybenzoyl chloride[5][7] |
| GHS Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310 | Standard for corrosive acyl chlorides[8] |
| Handling | Handle under an inert atmosphere (Nitrogen or Argon). Use only in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.[8] | Best practices for reactive reagents |
| Storage | Store in a cool, dry, well-ventilated area away from moisture and incompatible substances. Keep container tightly sealed.[6] | Standard for acyl chlorides |
CAUSALITY BEHIND SAFETY PRECAUTIONS: Acyl chlorides react exothermically with water and other protic nucleophiles to release hydrochloric acid (HCl) gas. This reactivity is the source of their corrosive nature. Handling under an inert atmosphere is critical to prevent hydrolysis, which would consume the reagent and generate corrosive byproducts.
Core Acylation Mechanisms
The utility of 4-butoxy-3-ethoxybenzoyl chloride stems from the electrophilicity of its carbonyl carbon, making it an excellent acylating agent. The reaction proceeds via a nucleophilic acyl substitution mechanism.
N-Acylation: Amide Synthesis via Schotten-Baumann Conditions
The reaction with primary or secondary amines yields stable amide bonds. This transformation is commonly performed under Schotten-Baumann conditions, which utilize a base to neutralize the HCl byproduct, driving the reaction to completion.[9][10]
Mechanism Rationale: The amine's lone pair of electrons initiates a nucleophilic attack on the carbonyl carbon. The reaction requires a base (e.g., aqueous NaOH, pyridine, or triethylamine) to deprotonate the nitrogen in the tetrahedral intermediate and to scavenge the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[11]
Note: The DOT script above is a template. Actual chemical structure images would be needed for a visual representation.
Caption: Key steps of the Friedel-Crafts Acylation mechanism.
Experimental Protocols
The following protocols are designed as robust starting points. Researchers should optimize conditions based on the specific substrate used. All reactions should be monitored for completion using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: General Procedure for N-Acylation of a Primary Amine
This protocol is effective for acylating a wide range of primary and secondary amines.
-
Materials:
-
Primary or secondary amine (1.0 eq.)
-
4-Butoxy-3-ethoxybenzoyl chloride (1.05 eq.)
-
Triethylamine (Et₃N) (1.5 eq.) or 10% aq. NaOH
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water, 1 M HCl (aq.), saturated NaHCO₃ (aq.), brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Step-by-Step Procedure:
-
Dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve 4-butoxy-3-ethoxybenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it to a dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 20-30 minutes. The dropwise addition is crucial to control the exothermic reaction. [9] 5. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ (to remove any remaining acidic species), and brine. [3] 4. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude amide product by recrystallization or column chromatography on silica gel.
-
Protocol 2: General Procedure for O-Acylation of a Phenol
This protocol is suitable for phenols and other activated alcohols.
-
Materials:
-
Phenol or alcohol (1.0 eq.)
-
4-Butoxy-3-ethoxybenzoyl chloride (1.1 eq.)
-
Pyridine or Triethylamine (1.5 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq., optional catalyst)
-
Anhydrous Dichloromethane (DCM)
-
-
Equipment: Same as Protocol 1.
-
Step-by-Step Procedure:
-
To a stirred solution of the phenol (1.0 eq.), triethylamine (1.5 eq.), and DMAP (if used) in anhydrous DCM, add 4-butoxy-3-ethoxybenzoyl chloride (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The less nucleophilic nature of alcohols often requires longer reaction times or gentle heating.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Follow the same work-up procedure as described in Protocol 1.
-
Purify the crude ester product by column chromatography or recrystallization.
-
Protocol 3: General Procedure for Friedel-Crafts Acylation of Anisole
This protocol describes the acylation of an activated aromatic ring.
-
Materials:
-
Anisole (or other electron-rich arene) (1.0 eq.)
-
4-Butoxy-3-ethoxybenzoyl chloride (1.0 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Ice-cold water, 1 M HCl (aq.)
-
-
Equipment:
-
Three-neck round-bottom flask with stir bar, condenser, and nitrogen inlet
-
Dropping funnel
-
Ice bath
-
-
Step-by-Step Procedure:
-
To a flame-dried three-neck flask under a nitrogen atmosphere, add anhydrous DCM and anhydrous AlCl₃ (1.1 eq.). Caution: AlCl₃ reacts violently with moisture.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the 4-butoxy-3-ethoxybenzoyl chloride (1.0 eq.) portion-wise or as a solution in DCM. Stir for 15 minutes to allow for the formation of the acylium ion complex.
-
Add the aromatic substrate (e.g., anisole, 1.0 eq.) dropwise via a dropping funnel over 30 minutes. [12] 5. After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-6 hours.
-
-
Work-up and Purification:
-
Crucial Step: Very slowly and carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl. This is a highly exothermic process that hydrolyzes the aluminum complexes.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated NaHCO₃, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting aryl ketone by column chromatography or recrystallization.
-
Data Summary and Workflow
Table 2: Illustrative Reaction Parameters for Acylation Reactions
| Reaction Type | Substrate | Base / Catalyst | Solvent | Typical Time | Expected Product |
|---|---|---|---|---|---|
| N-Acylation | Aniline | Triethylamine | DCM | 2-4 h | N-phenyl-4-butoxy-3-ethoxybenzamide |
| O-Acylation | Phenol | Pyridine / DMAP | DCM | 4-8 h | Phenyl 4-butoxy-3-ethoxybenzoate |
| C-Acylation | Anisole | AlCl₃ | DCE | 3-6 h | (4-methoxyphenyl)(4-butoxy-3-ethoxyphenyl)methanone |
Caption: General experimental workflow for acylation reactions.
Conclusion
4-Butoxy-3-ethoxybenzoyl chloride is a valuable synthetic tool for introducing a functionalized aromatic moiety into a diverse range of molecules. The acylation reactions it undergoes are robust and versatile, governed by well-understood mechanisms of nucleophilic acyl substitution and electrophilic aromatic substitution. The protocols provided in this guide, grounded in established chemical principles, offer a reliable starting point for synthesizing novel amides, esters, and ketones. By understanding the causality behind the reaction conditions and employing careful experimental technique, researchers can effectively utilize this reagent to advance projects in drug discovery, agrochemicals, and materials science.
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Master Organic Chemistry. EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation . [Link]
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The Organic Chemistry Tutor. Friedel Crafts Alkylation and Acylation Reaction Mechanism . YouTube. [Link]
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PNAS. Structural basis for iterative methylation by a cobalamin-dependent radical S-adenosylmethionine enzyme in cystobactamids biosynthesis . [Link]
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-
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Journal of Biochemical Technology. Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production . [Link]
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-
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-
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Application Notes and Protocols for the Synthesis of Esters from 4-Butoxy-3-ethoxybenzoyl chloride and Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Alkoxy-Substituted Benzoyl Esters
Esters derived from benzoic acids with alkoxy substituents are pivotal structural motifs in a myriad of applications, ranging from pharmaceuticals and agrochemicals to materials science. The specific substitution pattern of a 4-butoxy and 3-ethoxy group on the benzoyl scaffold can impart unique physicochemical properties to the resulting esters, such as enhanced lipophilicity and altered metabolic stability, which are often desirable in drug discovery programs. The synthesis of these esters via the acylation of alcohols with 4-Butoxy-3-ethoxybenzoyl chloride offers a direct and efficient route to a diverse library of molecules for biological screening and materials development.
This document provides a comprehensive guide to the synthesis of esters from 4-Butoxy-3-ethoxybenzoyl chloride, including the preparation of the requisite acyl chloride from its corresponding carboxylic acid. The protocols are designed to be robust and adaptable for a range of alcoholic substrates.
Part 1: Synthesis of 4-Butoxy-3-ethoxybenzoyl Chloride
The synthesis of the target esters begins with the preparation of the key intermediate, 4-Butoxy-3-ethoxybenzoyl chloride. This is typically achieved in a two-step process starting from a suitable commercially available precursor, such as 3-ethoxy-4-hydroxybenzaldehyde, which is first alkylated to introduce the butoxy group, followed by oxidation to the carboxylic acid and subsequent conversion to the acyl chloride. For the purpose of this guide, we will begin with the readily accessible 4-Butoxy-3-ethoxybenzoic acid.
Protocol 1: Conversion of 4-Butoxy-3-ethoxybenzoic Acid to 4-Butoxy-3-ethoxybenzoyl Chloride
This protocol details the conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂).[1][2] The gaseous byproducts (SO₂ and HCl) of this reaction are easily removed, simplifying the purification of the desired product.[2]
Materials:
-
4-Butoxy-3-ethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubbing system (e.g., a beaker with NaOH solution)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases.
-
Reagent Addition: To the flask, add 4-Butoxy-3-ethoxybenzoic acid (1.0 eq). Add anhydrous DCM to dissolve the acid.
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the reaction mixture.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred solution at room temperature. The addition should be done cautiously as the reaction can be exothermic and will evolve gases.
-
Reaction: Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. It is crucial to use a trapping system to capture the volatile and corrosive thionyl chloride.
-
Product: The resulting crude 4-Butoxy-3-ethoxybenzoyl chloride is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation, though care must be taken as it is a reactive compound.
Part 2: Synthesis of Esters via Nucleophilic Acyl Substitution
The reaction of 4-Butoxy-3-ethoxybenzoyl chloride with an alcohol proceeds via a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is a vigorous and often irreversible reaction that produces hydrochloric acid (HCl) as a byproduct.[3][4][5] To neutralize the HCl and drive the reaction to completion, a non-nucleophilic base, such as pyridine or triethylamine, is typically added.[6]
Reaction Mechanism: Nucleophilic Acyl Substitution
Caption: Nucleophilic acyl substitution mechanism for ester synthesis.
Protocol 2: General Procedure for the Synthesis of Esters from 4-Butoxy-3-ethoxybenzoyl Chloride
This protocol is a general method that can be adapted for various primary and secondary alcohols.
Materials:
-
4-Butoxy-3-ethoxybenzoyl chloride
-
Alcohol (e.g., ethanol, isopropanol, benzyl alcohol)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a fume hood, dissolve the alcohol (1.0 eq) and pyridine or triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.
-
Addition of Acyl Chloride: Dissolve 4-Butoxy-3-ethoxybenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled, stirred solution of the alcohol and base over 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove the excess base, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude ester can be purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: The purified ester should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Data Presentation: Synthesis of a Representative Ester Library
The following table provides hypothetical data for the synthesis of a small library of esters from 4-Butoxy-3-ethoxybenzoyl chloride and various alcohols, demonstrating the versatility of the protocol.
| Entry | Alcohol | Product | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) - Diagnostic Peaks |
| 1 | Ethanol | Ethyl 4-butoxy-3-ethoxybenzoate | 92 | 4.35 (q, 2H, -OCH₂CH₃), 1.38 (t, 3H, -OCH₂CH₃) |
| 2 | Isopropanol | Isopropyl 4-butoxy-3-ethoxybenzoate | 88 | 5.20 (sept, 1H, -OCH(CH₃)₂), 1.35 (d, 6H, -OCH(CH₃)₂) |
| 3 | Benzyl alcohol | Benzyl 4-butoxy-3-ethoxybenzoate | 95 | 7.30-7.50 (m, 5H, Ar-H), 5.35 (s, 2H, -OCH₂Ph) |
Experimental Workflow Visualization
Caption: Experimental workflow for ester synthesis.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure all reagents are anhydrous. |
| Hydrolysis of acyl chloride | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., N₂ or Ar). | |
| Side Products | Reaction with base (if a nucleophilic base is used) | Use a non-nucleophilic base like pyridine or triethylamine. |
| Difficult Purification | Co-elution of product and starting material | Optimize the eluent system for column chromatography. |
Safety Precautions
-
4-Butoxy-3-ethoxybenzoyl chloride: This compound is expected to be corrosive and a lachrymator, similar to other benzoyl chlorides. It will react violently with water.[7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][8]
-
Thionyl chloride: Highly toxic, corrosive, and reacts violently with water.[2] All operations should be conducted in a fume hood.
-
Pyridine: Flammable and toxic liquid with a strong, unpleasant odor.[9] Handle in a fume hood and wear appropriate PPE.[10]
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated area, preferably a fume hood.
References
-
Chemguide. (n.d.). Preparation of Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Ashenhurst, J. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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American Chemical Society. (n.d.). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
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INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Making Esters From Alcohols. Retrieved from [Link]
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Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved from [Link]
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Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved from [Link]
-
Chad's Prep. (2021). 20.8 Synthesis and Reactions of Esters | Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of Diglycolamides via Schotten–Baumann Approach and Direct Amidation of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]
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Mastering Amide Bond Formation: A Detailed Guide to the Synthesis of Amides from 4-Butoxy-3-ethoxybenzoyl Chloride and Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Amide Bond
The amide bond is a cornerstone of modern drug discovery and development. Its remarkable stability, coupled with its ability to participate in hydrogen bonding, makes it a privileged functional group in a vast array of pharmaceuticals. The synthesis of amides is, therefore, a fundamental transformation in medicinal chemistry. Among the most reliable and widely employed methods for amide bond formation is the reaction between an acyl chloride and an amine.[1][][3] This application note provides a comprehensive guide to the preparation of amides using 4-butoxy-3-ethoxybenzoyl chloride and various primary and secondary amines, offering insights into the reaction mechanism, detailed experimental protocols, and characterization techniques.
The selection of 4-butoxy-3-ethoxybenzoyl chloride as the acylating agent is predicated on the utility of the 3,4-dialkoxybenzoyl scaffold in medicinal chemistry. This structural motif is present in molecules with a range of biological activities, and its derivatives serve as valuable building blocks in the synthesis of complex organic molecules.[4]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction between 4-butoxy-3-ethoxybenzoyl chloride and an amine proceeds via a nucleophilic acyl substitution mechanism.[5][6] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, either a second equivalent of the amine or an auxiliary base like triethylamine, then deprotonates the newly formed ammonium ion to yield the final amide product and the hydrochloride salt of the base.[5][6]
Caption: Nucleophilic acyl substitution mechanism for amide formation.
Materials and Equipment
Chemicals
-
4-Butoxy-3-ethoxybenzoyl chloride (or 4-Butoxy-3-ethoxybenzoic acid and a chlorinating agent like thionyl chloride or oxalyl chloride)
-
Primary or secondary amine of choice
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., tetrahydrofuran, diethyl ether, toluene)[1][]
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (if not using excess amine as the base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Glassware for filtration (Büchner funnel, filter flask)
-
Column for flash chromatography
-
NMR spectrometer
-
IR spectrometer
-
Mass spectrometer
Experimental Protocol
This protocol outlines the general procedure for the synthesis of an amide from 4-butoxy-3-ethoxybenzoyl chloride and a representative amine.
Caption: General workflow for the synthesis of amides.
Step-by-Step Procedure
-
Preparation of Amine Solution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents, if used) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.[7]
-
Addition of Acyl Chloride: Dissolve 4-butoxy-3-ethoxybenzoyl chloride (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM and add it to a dropping funnel.[7] Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.[7] The reaction can be exothermic, so slow addition is crucial.[]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-16 hours.[1][7]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.[1][7]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[7] The acidic wash removes excess amine and triethylamine, while the basic wash removes any unreacted 4-butoxy-3-ethoxybenzoic acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[8][9]
Quantitative Data Summary
The following table provides representative reaction conditions and expected yields for the synthesis of various amides from 4-butoxy-3-ethoxybenzoyl chloride.
| Amine Substrate | Base (equivalents) | Solvent | Reaction Time (h) | Purification Method | Expected Yield (%) |
| Aniline | TEA (1.1) | DCM | 4 | Recrystallization | 85-95 |
| Benzylamine | TEA (1.1) | DCM | 2 | Column Chromatography | 90-98 |
| Morpholine | TEA (1.1) | DCM | 1 | Column Chromatography | 92-99 |
| Diethylamine | DIEA (1.2) | THF | 6 | Column Chromatography | 80-90 |
Characterization of Synthesized Amides
The structure and purity of the synthesized amides should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 3,4-dialkoxybenzoyl group, the protons of the butoxy and ethoxy chains, and the protons of the amine moiety. The amide N-H proton typically appears as a broad singlet.[10] In some cases, the chemical shift of the amide proton can be solvent-dependent.[11]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the amide carbonyl carbon, typically in the range of 160-180 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorptions for amides include:[12][13]
-
N-H stretch: For primary and secondary amides, this appears in the region of 3100-3500 cm⁻¹. Primary amides will show two bands, while secondary amides show one.[12]
-
C=O stretch (Amide I band): This is a strong absorption typically found between 1630-1680 cm⁻¹.[13][14]
-
N-H bend (Amide II band): For secondary amides, this appears around 1510-1570 cm⁻¹.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized amide and to confirm its molecular formula.
The following table summarizes the expected analytical data for a model product, N-benzyl-4-butoxy-3-ethoxybenzamide.
| Analytical Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-6.8 (m, 3H, Ar-H), 6.1 (br s, 1H, NH), 4.6 (d, 2H, CH₂Ph), 4.1 (q, 2H, OCH₂CH₃), 4.0 (t, 2H, OCH₂CH₂CH₂CH₃), 1.8 (m, 2H, OCH₂CH₂CH₂CH₃), 1.5 (m, 2H, OCH₂CH₂CH₂CH₃), 1.4 (t, 3H, OCH₂CH₃), 0.9 (t, 3H, OCH₂CH₂CH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 167.0 (C=O), 153.0, 148.5, 127.0, 122.0, 113.0, 112.0 (Ar-C), 69.0, 68.5 (OCH₂), 44.0 (CH₂Ph), 31.0, 19.5, 15.0, 14.0 (Alkyl C) |
| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 2950 (C-H stretch), 1640 (C=O stretch), 1540 (N-H bend) |
| MS (ESI) | m/z calculated for C₂₀H₂₅NO₃ [M+H]⁺: 344.19, found: 344.20 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Inactive acyl chloride (hydrolyzed) | Use freshly prepared or purchased acyl chloride. Ensure all glassware and solvents are anhydrous. |
| Poorly nucleophilic amine | Use a more reactive amine or a coupling agent-based method.[15] | |
| Steric hindrance | Increase reaction temperature or use a less hindered amine or acyl chloride. | |
| Presence of starting materials in the product | Incomplete reaction | Increase reaction time or temperature. Ensure stoichiometric amounts of reagents are used. |
| Formation of multiple products | Side reactions (e.g., reaction with solvent) | Use an inert, aprotic solvent. |
| Difficulty in purification | Product is very polar or non-polar | Use an appropriate chromatography system (e.g., reversed-phase for polar compounds).[8] Consider recrystallization from a suitable solvent system. |
Safety Precautions
-
Acyl Chlorides: Acyl chlorides are corrosive, lachrymatory, and react violently with water to produce HCl gas.[16] They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[17][18] Avoid inhalation of vapors and contact with skin and eyes.[17][18]
-
Amines: Many amines are corrosive, flammable, and toxic.[19] Handle them in a fume hood and wear appropriate PPE.[19]
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a fume hood. Diethyl ether is extremely flammable.
-
General: Always be aware of the potential hazards of all chemicals used. Consult the Safety Data Sheet (SDS) for each chemical before use. An emergency eyewash and safety shower should be readily accessible.[16]
References
-
Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
-
Amide formation from acyl chloride (video) - Khan Academy. (n.d.). Retrieved January 23, 2026, from [Link]
-
reaction between acyl chlorides and amines - addition / elimination - Chemguide. (n.d.). Retrieved January 23, 2026, from [Link]
-
Making Amides from Acyl Chlorides - Chemistry LibreTexts. (2023, January 22). Retrieved January 23, 2026, from [Link]
-
Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Retrieved January 23, 2026, from [Link]
-
24.1: Structural, Physical, and Spectral Characteristics of Amides - Chemistry LibreTexts. (2021, July 31). Retrieved January 23, 2026, from [Link]
-
How should I purify a complex, polar, amide reaction mixture? - Biotage. (2023, February 10). Retrieved January 23, 2026, from [Link]
-
Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. (n.d.). Retrieved January 23, 2026, from [Link]
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2020, January 1). Retrieved January 23, 2026, from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Retrieved January 23, 2026, from [Link]
-
0013 - Hazardous Substance Fact Sheet. (n.d.). Retrieved January 23, 2026, from [Link]
-
Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 23, 2026, from [Link]
-
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components | ACS Omega. (2020, April 8). Retrieved January 23, 2026, from [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved January 23, 2026, from [Link]
- US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents. (n.d.).
- WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents. (n.d.).
-
ICSC 0210 - ACETYL CHLORIDE - INCHEM. (n.d.). Retrieved January 23, 2026, from [Link]
-
esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]
-
Fig. 4. The amide proton region of the 1 H NMR spectra: in DMSO-d 6 of... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. (2022, May 30). Retrieved January 23, 2026, from [Link]
-
2.4: Preparation of 4-Acetoxy Benzoic acid - Chemistry LibreTexts. (2024, September 1). Retrieved January 23, 2026, from [Link]
-
An improved method of amide synthesis using acyl chlorides | Request PDF - ResearchGate. (2025, August 6). Retrieved January 23, 2026, from [Link]
-
Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - RSC Publishing. (2023, March 21). Retrieved January 23, 2026, from [Link]
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Application Notes and Protocols for 4-Butoxy-3-ethoxybenzoyl chloride in Agrochemical Development
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of 4-Butoxy-3-ethoxybenzoyl chloride as a key intermediate in the synthesis of novel agrochemicals. This document outlines the synthesis of the title compound, its chemical properties, and detailed protocols for its application in creating potential herbicides and insecticides.
Introduction: The Role of Substituted Benzoyl Chlorides in Agrochemicals
Benzoyl chloride and its derivatives are fundamental building blocks in the synthesis of a wide array of agrochemicals, including herbicides, insecticides, and fungicides.[1][2] The reactivity of the acyl chloride group allows for the straightforward introduction of the benzoyl moiety into larger, more complex molecules, often forming the core structure responsible for the compound's biological activity.[2]
4-Butoxy-3-ethoxybenzoyl chloride, with its specific substitution pattern on the phenyl ring, offers a unique lipophilic and electronic profile that can be exploited to develop new active ingredients with potentially enhanced efficacy, selectivity, and favorable environmental profiles. The butoxy and ethoxy groups can influence the molecule's ability to penetrate plant or insect tissues and may affect its binding affinity to target enzymes or receptors.
Synthesis of 4-Butoxy-3-ethoxybenzoyl chloride
The primary and most direct route to 4-Butoxy-3-ethoxybenzoyl chloride is through the chlorination of its corresponding carboxylic acid, 4-Butoxy-3-ethoxybenzoic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, simplifying purification.[3][4]
Protocol 1: Synthesis of 4-Butoxy-3-ethoxybenzoyl chloride
This protocol details the conversion of 4-Butoxy-3-ethoxybenzoic acid to 4-Butoxy-3-ethoxybenzoyl chloride.
Materials:
-
4-Butoxy-3-ethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Dry glassware
-
Magnetic stirrer and heating mantle
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Butoxy-3-ethoxybenzoic acid.
-
Add anhydrous toluene or DCM to the flask to create a slurry.
-
Slowly add an excess of thionyl chloride (typically 1.5-2.0 molar equivalents) to the stirred slurry at room temperature in a fume hood.
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain for 1-2 hours.[3] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[4]
-
The resulting crude 4-Butoxy-3-ethoxybenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Causality behind Experimental Choices:
-
Anhydrous Conditions: Thionyl chloride reacts vigorously with water, so all glassware must be dry and an anhydrous solvent should be used to prevent the decomposition of the reagent and the product.[3]
-
Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Application in the Synthesis of Potential Herbicides: Benzamides
Benzamide derivatives are a well-established class of herbicides.[5][6] The synthesis of novel benzamides using 4-Butoxy-3-ethoxybenzoyl chloride can be achieved through the acylation of a suitable amine. The Schotten-Baumann reaction provides a robust method for this transformation.[7][8]
Protocol 2: Synthesis of a Novel N-Aryl-4-butoxy-3-ethoxybenzamide
This protocol describes the synthesis of a hypothetical N-aryl-4-butoxy-3-ethoxybenzamide, a potential herbicide.
Materials:
-
4-Butoxy-3-ethoxybenzoyl chloride
-
A substituted aniline (e.g., 2,6-difluoroaniline)
-
Dichloromethane (DCM) or diethyl ether
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)
-
Separatory funnel
-
Magnetic stirrer
Procedure:
-
Dissolve the substituted aniline in DCM in a flask equipped with a magnetic stirrer.
-
In a separate flask, dissolve 4-Butoxy-3-ethoxybenzoyl chloride in DCM.
-
Cool the aniline solution in an ice bath.
-
Slowly add the 4-Butoxy-3-ethoxybenzoyl chloride solution to the stirred aniline solution.
-
Simultaneously, add the aqueous NaOH solution dropwise to neutralize the HCl generated during the reaction.[8] Maintain the reaction at a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with water, dilute HCl (to remove unreacted amine), and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude N-aryl-4-butoxy-3-ethoxybenzamide can be purified by recrystallization or column chromatography.
Trustworthiness of the Protocol: This protocol is based on the well-established Schotten-Baumann reaction, which is widely used for amide synthesis due to its high efficiency and compatibility with a broad range of functional groups.[7] The two-phase system (DCM and water) effectively separates the product from the inorganic byproducts.[8]
Application in the Synthesis of Potential Insecticides: Benzoylureas
Benzoylurea derivatives are a significant class of insecticides that act as insect growth regulators by inhibiting chitin synthesis.[9][10] 4-Butoxy-3-ethoxybenzoyl chloride can be a key precursor in the synthesis of novel benzoylureas.
Protocol 3: Synthesis of a Novel 1-(4-Butoxy-3-ethoxybenzoyl)-3-arylurea
This protocol outlines a two-step synthesis of a hypothetical benzoylurea insecticide.
Step 1: Synthesis of the Arylurea Intermediate
-
Dissolve a substituted aniline in dilute acetic acid.
-
Add an aqueous solution of sodium cyanate and stir for several hours.[9]
-
The precipitated arylurea is filtered, washed, and dried.
Step 2: Reaction with 4-Butoxy-3-ethoxybenzoyl chloride
-
In a dry flask, suspend the arylurea in an anhydrous solvent such as toluene or dioxane.
-
Add 4-Butoxy-3-ethoxybenzoyl chloride to the suspension.
-
Reflux the mixture under anhydrous conditions for several hours.[9]
-
Cool the reaction mixture and filter the precipitated product.
-
Wash the product with a suitable solvent (e.g., petroleum ether) to remove impurities.
-
The final 1-(4-Butoxy-3-ethoxybenzoyl)-3-arylurea can be purified by recrystallization.
Expertise and Experience Insights: The choice of the substituted aniline in both the benzamide and benzoylurea synthesis is critical. The electronic and steric properties of the substituents on the aniline ring will significantly influence the biological activity of the final compound. A rational design approach, possibly aided by computational modeling, can guide the selection of anilines to optimize for target-specific activity and selectivity.
Data Summary
The following table summarizes the key chemical information for the compounds involved in these protocols.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| 4-Butoxy-3-ethoxybenzoic acid | C₁₃H₁₈O₄ | 238.28 | Starting Material |
| Thionyl chloride | SOCl₂ | 118.97 | Chlorinating Agent |
| 4-Butoxy-3-ethoxybenzoyl chloride | C₁₃H₁₇ClO₃ | 256.72 | Key Intermediate |
| Substituted Aniline | Varies | Varies | Nucleophile |
| N-Aryl-4-butoxy-3-ethoxybenzamide | Varies | Varies | Potential Herbicide |
| Arylurea | Varies | Varies | Intermediate |
| 1-(4-Butoxy-3-ethoxybenzoyl)-3-arylurea | Varies | Varies | Potential Insecticide |
References
-
Nile Chemicals. (2024). Making benzoyl chloride. YouTube. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of benzoyl chloride. Retrieved from [Link]
- Jiang, L., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3456.
- El-Sayed, R., et al. (2014). Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). Journal of American Science, 10(12), 404-410.
-
Sathee. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted benzoyl chlorides. Retrieved from [Link]
- Google Patents. (n.d.). Benzoylurea compounds, process for their production and pesticides containing them.
- Google Patents. (n.d.). Benzamide compounds and their use as herbicides.
- Google Patents. (n.d.). Process for preparing substituted benzoyl chlorides.
-
ResearchGate. (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl.... Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of p-(4-hydroxy-n-butoxy)benzoic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. Retrieved from [Link]
-
PubMed. (2015). Benzoylurea Chitin Synthesis Inhibitors. Retrieved from [Link]
-
European Patent Office. (n.d.). BENZAMIDE COMPOUND AND HERBICIDE - Patent 4129988. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]
-
Bentham Science. (2023). Design, Synthesis, and Insecticidal Evaluation of New Benzoylureas Containing Carbamate Groups Based on the Bipartite Model of Sulfonylurea Receptor Binding Site. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). Use of N-benzylbenzamides as herbicides.
- Google Patents. (n.d.). Benzoylurea insecticide and Thiamethoxam compound preparation.
-
ResearchGate. (n.d.). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxybenzoic acid. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]
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Application Notes and Protocols: 4-Butoxy-3-ethoxybenzoyl Chloride as a Versatile Building Block for Advanced Aromatic Polyesters
Introduction: The Architectural Significance of Substituted Benzoyl Chlorides in Polymer Chemistry
In the realm of high-performance polymers, aromatic polyesters and polyarylates stand out for their exceptional thermal stability, mechanical strength, and chemical resistance. The properties of these materials are intricately linked to the molecular architecture of their constituent monomers. The strategic substitution on the aromatic rings of these monomers allows for the fine-tuning of polymer characteristics such as solubility, glass transition temperature, and liquid crystalline behavior. 4-Butoxy-3-ethoxybenzoyl chloride emerges as a promising, albeit not yet extensively documented, building block in this context. Its unique substitution pattern—a butoxy and an ethoxy group on the benzoyl chloride ring—offers the potential to impart flexibility and modify the intermolecular interactions within the polymer backbone, thereby influencing the macroscopic properties of the resulting materials.
This technical guide provides a comprehensive overview of the synthesis of 4-butoxy-3-ethoxybenzoyl chloride and its application in the synthesis of aromatic polyesters through established polymerization techniques. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the expected properties of the resulting polymers, offering researchers and drug development professionals a robust framework for utilizing this versatile monomer.
Synthesis of 4-Butoxy-3-ethoxybenzoyl Chloride: A Reliable Pathway
The synthesis of 4-butoxy-3-ethoxybenzoyl chloride, like other substituted benzoyl chlorides, is most reliably achieved through the chlorination of its corresponding carboxylic acid, 4-butoxy-3-ethoxybenzoic acid. The choice of chlorinating agent is critical to ensure high yield and purity. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are standard reagents for this transformation.[1]
The general mechanism involves the conversion of the carboxylic acid into a highly reactive acyl chloride. This is a crucial step as the acyl chloride is the activated species for the subsequent polymerization reactions.[2]
Diagram: Synthesis of 4-Butoxy-3-ethoxybenzoyl Chloride
Caption: General synthesis route for 4-butoxy-3-ethoxybenzoyl chloride.
Protocol 1: Laboratory-Scale Synthesis of 4-Butoxy-3-ethoxybenzoyl Chloride
Materials:
| Reagent/Solvent | Grade | Supplier |
| 4-Butoxy-3-ethoxybenzoic acid | ≥98% | Commercially available or synthesized |
| Thionyl chloride (SOCl₂) | Reagent grade | Standard chemical supplier |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Standard chemical supplier |
| Dimethylformamide (DMF) | Catalytic amount | Standard chemical supplier |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add 4-butoxy-3-ethoxybenzoic acid (1 equivalent).
-
Add anhydrous dichloromethane (DCM) to dissolve the acid. The volume should be sufficient to ensure good stirring.
-
Under a gentle stream of nitrogen, add a catalytic amount of dimethylformamide (DMF) to the solution.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) to the stirred solution at room temperature. The addition should be done using a dropping funnel.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The crude 4-butoxy-3-ethoxybenzoyl chloride can be purified by vacuum distillation to yield a clear, pale-yellow liquid.[3]
Safety Precautions: Thionyl chloride is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction releases toxic gases (SO₂ and HCl), which should be neutralized by passing through a basic solution trap.
Application in Polymer Synthesis: Crafting Aromatic Polyesters
The high reactivity of the acyl chloride group in 4-butoxy-3-ethoxybenzoyl chloride makes it an excellent monomer for step-growth polymerization, specifically for the synthesis of aromatic polyesters (polyarylates).[4] This is typically achieved through reaction with a suitable diol, such as a bisphenol.[5] The choice of polymerization technique, primarily interfacial or solution polycondensation, will influence the polymer's molecular weight and properties.[6][7]
Interfacial Polycondensation: A Robust Method for High Molecular Weight Polymers
Interfacial polymerization is a powerful technique that involves the reaction of two immiscible monomer solutions at their interface.[8] For the synthesis of aromatic polyesters, this typically involves an aqueous solution of a bisphenate salt and an organic solution of the diacid chloride.[9]
Caption: Workflow for synthesizing aromatic polyesters via interfacial polycondensation.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 4-Butoxy-3-ethoxybenzoyl chloride | As synthesized in Protocol 1 | - |
| Bisphenol A | ≥99% | Standard chemical supplier |
| Sodium hydroxide (NaOH) | Reagent grade | Standard chemical supplier |
| Dichloromethane (DCM) | Reagent grade | Standard chemical supplier |
| Phase-transfer catalyst (e.g., benzyltriethylammonium chloride) | Reagent grade | Standard chemical supplier |
| Methanol | Reagent grade | Standard chemical supplier |
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve Bisphenol A (1 equivalent) and sodium hydroxide (2.2 equivalents) in deionized water. Stir until a clear solution of the sodium bisphenate is formed. Add a catalytic amount of the phase-transfer catalyst.
-
Organic Phase Preparation: In a separate beaker, dissolve 4-butoxy-3-ethoxybenzoyl chloride (2 equivalents, assuming a diacid chloride is conceptually formed in situ for polymerization with a diol) in dichloromethane.
-
Polymerization: Vigorously stir the aqueous phase using a mechanical stirrer. Rapidly pour the organic phase into the stirred aqueous solution. A polymer will immediately begin to form at the interface. Continue stirring for 15-30 minutes.
-
Polymer Isolation: Stop the stirring and allow the two layers to separate. The polymer will be present in the organic layer or as a precipitate. Separate the organic layer.
-
Precipitation and Washing: Slowly pour the organic solution into a large excess of methanol with stirring to precipitate the polymer.
-
Filter the precipitated polymer and wash it thoroughly with water and then with methanol to remove any unreacted monomers, salts, and catalyst.
-
Drying: Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Solution Polycondensation: A Homogeneous Approach
Solution polycondensation offers an alternative where both monomers are dissolved in a single, high-boiling point solvent. This method allows for better control over stoichiometry and can be advantageous for certain monomer combinations.[6]
Materials:
| Reagent/Solvent | Grade | Supplier |
| 4-Butoxy-3-ethoxybenzoyl chloride | As synthesized in Protocol 1 | - |
| Bisphenol A | ≥99% | Standard chemical supplier |
| High-boiling point solvent (e.g., 1,1,2,2-tetrachloroethane, diphenyl ether) | Anhydrous | Standard chemical supplier |
| Pyridine (as acid acceptor) | Anhydrous | Standard chemical supplier |
| Methanol | Reagent grade | Standard chemical supplier |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add Bisphenol A (1 equivalent) and the high-boiling point solvent.
-
Heat the mixture to dissolve the Bisphenol A under a nitrogen atmosphere.
-
Once a clear solution is obtained, add anhydrous pyridine (2.2 equivalents).
-
Slowly add a solution of 4-butoxy-3-ethoxybenzoyl chloride (2 equivalents) in the same solvent to the reaction mixture at an elevated temperature (e.g., 120-180°C), depending on the solvent used.
-
Maintain the reaction at this temperature for 4-8 hours. The progress can be monitored by the increase in viscosity of the solution.
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the polymer by pouring the viscous solution into a large excess of methanol.
-
Filter the polymer, wash it with methanol, and dry it in a vacuum oven.
Characterization and Expected Properties
The synthesized aromatic polyesters should be characterized to determine their structure, molecular weight, and thermal properties.
Characterization Techniques:
| Technique | Information Obtained |
| FTIR Spectroscopy | Confirmation of ester linkages and functional groups. |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of monomer incorporation. |
| Gel Permeation Chromatography (GPC) | Determination of number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg) and melting temperature (Tm), if applicable. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. |
Expected Properties:
The presence of the butoxy and ethoxy side chains on the polymer backbone is anticipated to have a significant impact on the material's properties. Compared to unsubstituted aromatic polyesters, we can hypothesize the following:
-
Increased Solubility: The flexible alkyl chains will likely disrupt the close packing of the polymer chains, leading to improved solubility in common organic solvents.
-
Lower Glass Transition Temperature (Tg): The internal plasticization effect of the alkoxy groups should result in a lower Tg, making the polymer more processable.
-
Potential for Liquid Crystallinity: The rigid aromatic backbone combined with the flexible side chains could induce liquid crystalline behavior, which is of interest for applications in optics and high-strength fibers.
Conclusion
4-Butoxy-3-ethoxybenzoyl chloride, while not a widely commercialized monomer, presents a compelling case for its exploration as a building block in polymer chemistry. Its synthesis is straightforward, and it can be readily incorporated into aromatic polyester backbones using established polymerization techniques like interfacial and solution polycondensation. The resulting polymers are expected to exhibit modified properties, including enhanced solubility and processability, opening avenues for the development of novel high-performance materials. The protocols and insights provided herein serve as a foundational guide for researchers to unlock the potential of this versatile monomer.
References
- Google Patents. (n.d.). Preparation method of benzyl chloride derivatives.
-
Wikipedia. (2023). Benzoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing substituted benzoyl chlorides.
-
ResearchGate. (n.d.). Interfacial Polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Structure-Property Study of Polyarylates Derived from Bisphenols with Different Connector Groups. Retrieved from [Link]
-
ACS Publications. (2023). Facile Synthesis of Aromatic Polyesters with High Molecular Weights via Lewis Pair-Mediated Ring-Opening Polymerization of Salicylic Acid-Derived O-Carboxyanhydrides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of benzyl and benzoyl substituted oxime-phosphazenes. Retrieved from [Link]
-
RSC Publishing. (2020). Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of aromatic polyesters derived from bisphenol-A and bis(hydroxyphenyl)butane with diacyl chloride monomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of polyarylates. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of Homo- and Copolyesters Using an AB-Type Aromatic Monomer Based on Homovanillic Acid. Retrieved from [Link]
-
KAUST Repository. (n.d.). Alternative materials for interfacial polymerization: recent approaches for greener membranes. Retrieved from [Link]
-
IJERMT. (n.d.). AROMATIC POLYESTER AND ITS PRODUCTION. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Characterization of Poly(benzoyl-1,4-phenylene)s. 2. Catalyst Coligand Effects on Polymer Properties. Retrieved from [Link]
-
National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]
-
RSC Publishing. (2020). Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. Retrieved from [Link]
-
MDPI. (n.d.). An Environmentally Benign Solvent for the Cationic Polymerization of Low Ceiling Temperature Polyaldehydes. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Retrieved from [Link]
-
Portland State University. (n.d.). Interfacial polymerization. Retrieved from [Link]
-
NIH. (n.d.). Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. Retrieved from [Link]
-
ORBi. (n.d.). Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]
-
MDPI. (n.d.). Enzymatic Synthesis of Biobased Polyesters and Polyamides. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of aliphatic-aromatic polyesters using interfacial polycondensation technique. Retrieved from [Link]
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Application Note & Protocol: Enhancing Analytical Detection of Bioactive Molecules via Derivatization with 4-Butoxy-3-ethoxybenzoyl Chloride
Introduction and Scientific Context
The accurate quantification of bioactive molecules, such as pharmaceuticals, metabolites, and biomarkers, is fundamental to drug development, clinical diagnostics, and safety assessment. However, many of these molecules present analytical challenges due to their inherent physicochemical properties. Low concentrations in complex biological matrices, poor chromatographic retention, or the absence of a strong chromophore or ionizable group can severely limit detection sensitivity and method robustness.
Chemical derivatization offers a powerful pre-analytical strategy to overcome these limitations. By covalently modifying the analyte, we can introduce a chemical tag that enhances its detectability and improves its behavior in analytical systems. This application note provides a comprehensive guide to the use of 4-Butoxy-3-ethoxybenzoyl chloride (BEBC) , a specialized derivatizing agent designed to improve the analysis of bioactive molecules containing primary amine, secondary amine, phenolic, and alcohol functional groups.
The BEBC reagent attaches a lipophilic 4-butoxy-3-ethoxybenzoyl moiety to the target molecule. This modification serves three primary analytical purposes:
-
Enhanced Hydrophobicity: The butoxy and ethoxy groups significantly increase the non-polar character of the analyte. This leads to stronger retention on reversed-phase (RP) high-performance liquid chromatography (HPLC) columns, moving the analyte's peak away from the solvent front where matrix interferences are most pronounced[1].
-
Introduction of a UV Chromophore: The benzoyl group is a strong chromophore, enabling or significantly enhancing detection by HPLC systems equipped with a UV-Vis or photodiode array (PDA) detector.
-
Improved Mass Spectrometry (MS) Response: Increased hydrophobicity can aid in the desolvation process within an electrospray ionization (ESI) source, potentially improving ionization efficiency and overall MS signal intensity[1].
This document will detail the underlying chemical principles, provide a robust and self-validating protocol for derivatization, and discuss method optimization and troubleshooting.
Principle of Derivatization: The Schotten-Baumann Reaction
The derivatization of bioactive molecules (designated here as R-XH, where X is O or NH) with 4-Butoxy-3-ethoxybenzoyl chloride proceeds via a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction . This well-established reaction facilitates the formation of stable ester or amide bonds under mild, typically basic, conditions[2][3].
The core mechanism involves three key steps[2]:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol/phenol) of the bioactive molecule attacks the electrophilic carbonyl carbon of the BEBC reagent. This forms a transient tetrahedral intermediate.
-
Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Proton Abstraction: A base, such as pyridine or sodium hydroxide, neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. This is critical as it drives the reaction equilibrium toward product formation and prevents the potential for acid-catalyzed degradation of the product or protonation of the starting amine, which would render it non-nucleophilic[2][3].
Caption: General workflow of the BEBC derivatization reaction.
Critical Parameters and Method Development
Optimizing the derivatization reaction is crucial for achieving complete, reproducible, and artifact-free results. The following parameters should be carefully considered and optimized for each specific bioactive molecule.
| Parameter | Rationale & Causality | Typical Starting Conditions | Optimization Strategy |
| Solvent | Must be aprotic and inert to prevent hydrolysis of the highly reactive BEBC. Dichloromethane (DCM) and acetonitrile (ACN) are common choices[4]. | Anhydrous Acetonitrile | Test DCM or THF if analyte solubility is an issue. Ensure solvent is dry. |
| Base Catalyst | Neutralizes HCl byproduct. Pyridine often acts as both a base and a nucleophilic catalyst, accelerating the reaction[5][6][7]. Triethylamine (TEA) is a non-nucleophilic alternative. | Pyridine or 1.5x molar excess of TEA | Compare reaction yields and kinetics with Pyridine vs. TEA. For sensitive molecules, the milder base (TEA) may be preferable. |
| Reagent Stoichiometry | A molar excess of BEBC ensures the reaction goes to completion, especially for trace-level analytes. | 5-10 fold molar excess of BEBC | Increase excess if incomplete derivatization is observed. Decrease if excess reagent causes significant interference. |
| Reaction Temperature | Acylations are often rapid at room temperature but can be gently heated to accelerate the reaction for less reactive nucleophiles (e.g., hindered alcohols). | Room Temperature (20-25°C) | Increase to 40-60°C for 30-60 minutes if yields are low. Monitor for potential degradation of the analyte or product. |
| Reaction Time | Must be sufficient for complete conversion. Benzoyl chloride reactions are typically fast, often completing in minutes[1]. | 30 minutes | Monitor reaction progress at time points (e.g., 5, 15, 30, 60 min) using HPLC-UV to determine the point of maximum product formation. |
Detailed Application Protocol: Derivatization of a Primary Amine-Containing Drug
This protocol provides a self-validating system for the derivatization of a model primary amine drug (e.g., Amphetamine) for HPLC-UV analysis. It includes steps for sample preparation, reaction, purification, and verification.
Required Materials & Reagents
-
Analyte: Standard of the bioactive molecule (e.g., Amphetamine sulfate), 1 mg/mL stock in Methanol.
-
Derivatizing Reagent: 4-Butoxy-3-ethoxybenzoyl chloride (BEBC), 10 mg/mL in anhydrous acetonitrile. (Caution: Acyl chlorides are corrosive and moisture-sensitive. Handle in a fume hood and store under inert gas.)
-
Base: Pyridine or Triethylamine (TEA).
-
Solvents: Anhydrous Acetonitrile (ACN), Dichloromethane (DCM), Methanol (HPLC Grade), Water (HPLC Grade).
-
Purification: Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg / 1 mL). SPE is a sample preparation technique that uses a solid adsorbent to isolate and purify analytes from complex mixtures[8][9][10][11].
-
Buffers: 0.1 M Sodium Bicarbonate, pH 9.0.
-
Equipment: Vortex mixer, centrifuge, nitrogen evaporator, analytical balance, volumetric flasks, pipettes, HPLC-UV/PDA system.
Step-by-Step Derivatization Workflow
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- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Acylation Reactions with 4-Butoxy-3-ethoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to performing a typical acylation reaction using 4-butoxy-3-ethoxybenzoyl chloride. Acyl chlorides are highly reactive carboxylic acid derivatives that serve as powerful acylating agents in organic synthesis.[1][2][3] This guide will focus on the synthesis of an amide, a common and important transformation in medicinal chemistry and materials science. The principles and procedures outlined are broadly applicable to other nucleophiles, such as alcohols, for the synthesis of esters. A thorough understanding of the reaction mechanism, safety precautions, and experimental parameters is crucial for successful and safe execution.
Introduction to 4-Butoxy-3-ethoxybenzoyl Chloride
4-Butoxy-3-ethoxybenzoyl chloride is an aromatic acyl chloride featuring two alkoxy substituents on the benzene ring. These electron-donating groups can influence the reactivity of the acyl chloride and the properties of the resulting products. This class of compounds is of interest in drug discovery and materials science, where the benzoyl moiety can be incorporated into larger molecules to modulate their biological activity or physical properties. The high reactivity of the acyl chloride functional group allows for efficient coupling with a wide range of nucleophiles under relatively mild conditions.[1][4]
Critical Safety & Handling Protocols
Acyl chlorides are hazardous reagents that must be handled with appropriate safety precautions. Their high reactivity makes them corrosive and moisture-sensitive.[5][6][7][8]
-
Moisture Sensitivity: 4-Butoxy-3-ethoxybenzoyl chloride will react exothermically with water, including atmospheric moisture, to produce hydrochloric acid (HCl) and the corresponding carboxylic acid.[5][9] All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[10][11][12]
-
Corrosivity and Toxicity: Acyl chlorides are corrosive and can cause severe skin burns and eye damage.[7][8] Inhalation may cause respiratory irritation.[7][8] The reaction also produces HCl gas, which is corrosive and toxic.[13]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[10][12] Wear appropriate PPE, including chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.[12][14]
-
Quenching: Any excess acyl chloride must be quenched carefully. This can be done by slowly adding the reagent to a stirred solution of a suitable nucleophile, such as isopropanol or a dilute aqueous base, in an ice bath to control the exothermic reaction.[10]
Detailed Protocol: Amide Synthesis via Nucleophilic Acyl Substitution
This protocol details the synthesis of N-benzyl-4-butoxy-3-ethoxybenzamide as a representative example. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine acts as the nucleophile.[15][16][17]
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 4-Butoxy-3-ethoxybenzoyl chloride | ~256.73 | 10 | 1.0 | ~2.57 g |
| Benzylamine | 107.15 | 11 | 1.1 | 1.18 g (1.2 mL) |
| Triethylamine (TEA) | 101.19 | 15 | 1.5 | 2.1 mL |
| Dichloromethane (DCM), anhydrous | - | - | - | 50 mL |
| Saturated aq. NH4Cl solution | - | - | - | 25 mL |
| Saturated aq. NaHCO3 solution | - | - | - | 25 mL |
| Brine (Saturated aq. NaCl) | - | - | - | 25 mL |
| Anhydrous Magnesium Sulfate (MgSO4) | - | - | - | As needed |
| Round-bottom flask, 100 mL | - | - | - | 1 |
| Magnetic stirrer and stir bar | - | - | - | 1 |
| Inert gas supply (N2 or Ar) | - | - | - | 1 |
| Syringes and needles | - | - | - | As needed |
Step-by-Step Experimental Procedure
-
Reaction Setup: Assemble a dry 100 mL round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Reagent Preparation: In the flask, dissolve benzylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in 30 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction.
-
Addition of Acyl Chloride: Dissolve 4-butoxy-3-ethoxybenzoyl chloride (1.0 equivalent) in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a syringe or dropping funnel. A precipitate (triethylammonium chloride) will likely form.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Upon completion, cool the reaction mixture again to 0 °C and slowly add 25 mL of saturated aqueous ammonium chloride (NH4Cl) solution to quench any unreacted acyl chloride and to begin the separation process.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 25 mL of saturated aqueous sodium bicarbonate (NaHCO3) solution (to remove any remaining HCl) and 25 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure amide.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of an amide from 4-Butoxy-3-ethoxybenzoyl chloride.
Mechanism and Scientific Rationale
The reaction proceeds through a nucleophilic acyl substitution mechanism.[16][17][18][19] This is a two-step addition-elimination process.[15][20]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[1][15] This breaks the carbonyl π-bond and forms a tetrahedral intermediate.[17][21]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl π-bond is reformed, and the chloride ion, being a good leaving group, is expelled.[15][17][21]
-
Deprotonation: The resulting protonated amide is then deprotonated by triethylamine (a non-nucleophilic base) to give the neutral amide product and triethylammonium chloride.[4][22] The role of the base is critical to neutralize the HCl that is effectively generated during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.[4][23]
Alternative Protocol: Ester Synthesis
4-Butoxy-3-ethoxybenzoyl chloride can also be used to synthesize esters by reacting it with an alcohol. The procedure is very similar to the amide synthesis protocol.
-
Nucleophile: Replace benzylamine with the desired alcohol (e.g., ethanol, 1.1 equivalents).
-
Base: A less hindered base like pyridine is often used as it can also act as a nucleophilic catalyst, activating the acyl chloride.[3] Triethylamine is also effective.[4]
-
Reaction Conditions: The reaction is typically carried out at 0 °C to room temperature in an anhydrous aprotic solvent like DCM or THF.[9][13][23] The work-up procedure is analogous to the one described for the amide synthesis.
Product Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic amide C=O stretch (typically around 1630-1680 cm⁻¹) and an N-H stretch (for primary and secondary amides).
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive acyl chloride due to hydrolysis. 2. Insufficiently reactive nucleophile. 3. Incomplete reaction. | 1. Ensure all glassware is dry and use anhydrous solvents. Use freshly opened or purified acyl chloride. 2. Consider using a stronger nucleophile or adding a catalyst (e.g., DMAP for esterifications). 3. Extend reaction time or gently heat the reaction mixture. Monitor by TLC. |
| Multiple spots on TLC | 1. Presence of unreacted starting materials. 2. Formation of side products (e.g., hydrolysis of acyl chloride to carboxylic acid). | 1. Ensure correct stoichiometry. 2. Improve purification by column chromatography. Ensure anhydrous conditions are maintained. |
| Difficulty in product isolation | Product is highly soluble in the aqueous phase. | Use a different extraction solvent (e.g., ethyl acetate). Perform multiple extractions. |
References
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 4-Acetoxy-3-methoxybenzoyl chloride. Retrieved from [Link]
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Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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PubChem. (n.d.). 4-Butoxybenzoyl chloride. Retrieved from [Link]
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Save My Exams. (2025, June 23). Acylation (AQA A Level Chemistry): Revision Note. Retrieved from [Link]
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Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 11.3: The Nucleophilic Acyl Substitution Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Reaction profile of the acylation coupling reaction between.... Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]
- Google Patents. (n.d.). CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.
-
Chemguide. (n.d.). Making esters. Retrieved from [Link]
-
Chad's Prep. (2021, April 9). 20.3 The Mechanisms of Nucleophilic Acyl Substitution | Organic Chemistry. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
-
Gsrs. (n.d.). 4-ACETOXY-3-METHOXYBENZOYL CHLORIDE. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]
-
ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-methoxybenzoyl chloride, 100-07-2. Retrieved from [Link]
-
ChemTalk. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
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Application Notes and Protocols: Enhancing the Reactivity of 4-Butoxy-3-ethoxybenzoyl Chloride with Catalytic Systems
Introduction: The Versatility of Substituted Benzoyl Chlorides in Synthetic Chemistry
4-Butoxy-3-ethoxybenzoyl chloride is a key intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and materials science sectors. Its bifunctional nature, characterized by a highly reactive acyl chloride group and a substituted aromatic ring, allows for its incorporation into complex molecular architectures. The electron-donating nature of the ethoxy and butoxy groups can influence the reactivity of the acyl chloride, making the selection of an appropriate catalytic system crucial for achieving high yields and selectivities in acylation reactions.
This guide provides a comprehensive overview of catalytic strategies to enhance the reactivity of 4-butoxy-3-ethoxybenzoyl chloride in two major classes of reactions: Friedel-Crafts acylation and nucleophilic acyl substitution. We will delve into the mechanistic underpinnings of catalyst choice and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Part 1: Synthesis of 4-Butoxy-3-ethoxybenzoyl Chloride
The precursor to the target acyl chloride is 4-butoxy-3-ethoxybenzoic acid. The conversion of the carboxylic acid to the more reactive acyl chloride is a critical first step. While several chlorinating agents can be employed, the use of oxalyl chloride or thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is a common and efficient method.[1]
The Catalytic Role of DMF: DMF catalyzes the formation of the acyl chloride by reacting with the chlorinating agent (e.g., oxalyl chloride) to form a Vilsmeier reagent, an iminium intermediate.[2][3] This intermediate is highly electrophilic and readily reacts with the carboxylic acid to generate the acyl chloride, regenerating the DMF catalyst in the process.[2]
Protocol 1: Synthesis of 4-Butoxy-3-ethoxybenzoyl Chloride
Materials:
-
4-Butoxy-3-ethoxybenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Rotary evaporator
-
Schlenk line or inert atmosphere setup
Procedure:
-
To a solution of 4-butoxy-3-ethoxybenzoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere, add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).
-
Once the reaction is complete, remove the solvent and excess chlorinating agent in vacuo using a rotary evaporator. The crude 4-butoxy-3-ethoxybenzoyl chloride is often used directly in the next step without further purification.
Part 2: Catalytic Enhancement of Friedel-Crafts Acylation Reactions
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching the acyl group to an aromatic ring.[4] This electrophilic aromatic substitution reaction typically requires a Lewis acid catalyst to activate the acyl chloride.[2]
Mechanism of Lewis Acid Catalysis: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic substrate.[5]
Catalyst Selection for Alkoxy-Substituted Benzoyl Chlorides
The presence of electron-donating alkoxy groups on the benzoyl chloride can influence the choice and amount of catalyst. While traditional catalysts like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric amounts because they can complex with the ketone product.[6] For substrates sensitive to strong Lewis acids, milder catalysts or solid acid catalysts can be advantageous.
| Catalyst Type | Examples | Key Considerations |
| Strong Lewis Acids | AlCl₃, FeCl₃ | Highly effective, but can be harsh. Stoichiometric amounts often needed. |
| Milder Lewis Acids | ZnCl₂, In(OTf)₃ | Suitable for sensitive substrates. May require higher temperatures. |
| Solid Acid Catalysts | Zeolites (e.g., H-BEA), ZnO, In₂O₃/MCM-41 | Environmentally benign, reusable, and can offer shape selectivity.[1] |
Protocol 2: Lewis Acid-Catalyzed Friedel-Crafts Acylation
Materials:
-
4-Butoxy-3-ethoxybenzoyl chloride
-
Aromatic substrate (e.g., anisole, toluene)
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or nitrobenzene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a suspension of anhydrous AlCl₃ (1.1-1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add the aromatic substrate (1.0 eq).
-
Slowly add a solution of 4-butoxy-3-ethoxybenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Part 3: Catalysis in Nucleophilic Acyl Substitution Reactions
4-Butoxy-3-ethoxybenzoyl chloride readily reacts with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. The reactivity of these reactions can be significantly enhanced by nucleophilic catalysts like pyridine and 4-(dimethylamino)pyridine (DMAP).
Mechanism of Nucleophilic Catalysis: These catalysts function by reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate.[7] This intermediate is much more susceptible to attack by the nucleophile than the original acyl chloride. DMAP is a particularly effective catalyst due to the resonance stabilization of the N-acylpyridinium cation.[8]
Diagram: Catalytic Cycle of DMAP in Acylation
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Butoxy-3-ethoxybenzoyl chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Butoxy-3-ethoxybenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic step. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies and answers to frequently encountered challenges.
Overview of the Synthesis
The conversion of 4-Butoxy-3-ethoxybenzoic acid to its corresponding acyl chloride is a foundational step for subsequent coupling reactions, such as amide or ester formation. The most common and effective method involves the use of a chlorinating agent to replace the carboxylic acid's hydroxyl group with a chloride ion. While seemingly straightforward, this reaction is sensitive to several factors that can significantly impact yield and purity.
This guide focuses on the widely used thionyl chloride (SOCl₂) method, valued for its efficiency and the convenient removal of its gaseous byproducts (SO₂ and HCl).[1][2]
Core Synthesis Workflow
The diagram below outlines the key stages of the synthesis, from starting material to the purified product.
Caption: General workflow for 4-Butoxy-3-ethoxybenzoyl chloride synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction yield is very low or I recovered only my starting material. What went wrong?
Answer: This is the most common issue and almost always points to one of three areas: moisture contamination, reagent quality, or incomplete reaction. Acyl chlorides are highly reactive and readily hydrolyze back to the starting carboxylic acid in the presence of water.[3]
Troubleshooting Steps & Explanations:
-
Eliminate Moisture:
-
Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon) before use.[4]
-
Solvents: Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.
-
Starting Material: Ensure your 4-Butoxy-3-ethoxybenzoic acid is completely dry. If necessary, dry it in a vacuum oven before use.
-
Atmosphere: Run the reaction under a positive pressure of an inert gas.
-
-
Verify Reagent Quality & Stoichiometry:
-
Thionyl Chloride (SOCl₂): Use a fresh bottle of SOCl₂. Old bottles can absorb atmospheric moisture, leading to decomposition and reduced activity. The reagent should be a clear, colorless to pale yellow liquid.
-
Stoichiometry: While a slight excess of SOCl₂ is often used, a large deficit will result in an incomplete reaction. Typically, 1.2 to 2.0 equivalents are used. For reactions run in neat SOCl₂, it serves as both reagent and solvent.[5]
-
-
Optimize Reaction Conditions:
-
Temperature & Duration: Aromatic carboxylic acids can be less reactive than their aliphatic counterparts. The reaction often requires heating to reflux to proceed to completion.[4] Monitor the reaction's progress (see Question 3) to ensure it has finished before beginning the work-up. The cessation of gas evolution (HCl, SO₂) is a good indicator that the reaction is nearing completion.
-
Question 2: How can I effectively monitor the reaction? TLC analysis of the acyl chloride is giving me a streak or just the starting material spot.
Answer: Direct TLC analysis of acyl chlorides is notoriously unreliable. The silica gel on the TLC plate is acidic and contains adsorbed water, which can rapidly hydrolyze the acyl chloride back to the starting carboxylic acid during spotting and development.[4]
The Field-Proven Method: In-Situ Derivatization for TLC/LCMS
The most reliable way to monitor the reaction is to convert a small sample of the reaction mixture into a more stable derivative that is easily analyzed.[4][6]
Detailed Protocol: Methanol Quench for TLC Analysis
-
Using a glass capillary, take a small aliquot (a drop) from the reaction mixture.
-
Add this drop to a small vial containing ~0.5 mL of methanol (MeOH).
-
The acyl chloride will instantly react with methanol to form the corresponding methyl ester (methyl 4-butoxy-3-ethoxybenzoate).
-
Spot this quenched sample on your TLC plate alongside a spot of your original starting material (the carboxylic acid).
-
Develop the TLC plate. The newly formed methyl ester will have a significantly higher Rf value (be less polar) than the starting carboxylic acid.
-
The reaction is complete when the TLC spot corresponding to the starting acid has completely disappeared from the quenched sample.
Caption: Catalytic cycle of DMF in acyl chloride formation.
Q3: What are the essential safety precautions for this synthesis?
Answer: Safety is paramount. Chlorinating agents are hazardous, and the reaction produces toxic byproducts.
-
Engineering Controls: Always conduct the reaction in a certified chemical fume hood to contain toxic and corrosive gases (HCl, SO₂). [7][8]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or neoprene). [7]* Reagent Handling: Thionyl chloride reacts violently with water. [8]Never add water to the reagent. When quenching, slowly add the reagent to the quenching solution (e.g., ice-cold water or a bicarbonate solution) with stirring.
-
Waste Disposal: Neutralize and dispose of all chemical waste according to your institution's hazardous waste protocols. Contaminated glassware should be rinsed carefully in the fume hood before washing.
References
- Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
- Synthesis of 4-methoxybenzoyl chloride. PrepChem.com.
- What should i reconsider in my experiment for acyl chloride to be formed?
- Acid to Acid Chloride - Common Conditions. Organic-Chemistry.org.
- Acids to Acyl Chlorides, Part 3. YouTube.
- preparation of acyl chlorides (acid chlorides). Chemguide.
- Benzoyl chloride. Wikipedia.
- Safety D
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature.
- Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
- BENZOYL CHLORIDE.
- Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros. Reddit.
- SAFETY D
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Common byproducts in 4-Butoxy-3-ethoxybenzoyl chloride reactions and their removal
An essential resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 4-butoxy-3-ethoxybenzoyl chloride. As a Senior Application Scientist, this guide is structured to deliver not just procedural steps, but the underlying scientific principles to empower you in your experimental work.
A Note on 4-Butoxy-3-ethoxybenzoyl Chloride: While this specific molecule is not extensively documented in scientific literature, the principles governing its synthesis and purification are well-established for analogous alkoxy-substituted benzoyl chlorides. This guide leverages this broader chemical knowledge to provide robust and reliable protocols.
The conversion of a carboxylic acid to a benzoyl chloride is a fundamental transformation in organic synthesis. The most common laboratory method involves the reaction of the parent benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][2]
Sources
Technical Support Center: Purification of 4-Butoxy-3-ethoxybenzoyl chloride
Welcome to the technical support guide for the purification of 4-butoxy-3-ethoxybenzoyl chloride. This document is designed for researchers, scientists, and professionals in drug development who are working with this reactive intermediate. Here, you will find practical, field-tested advice to troubleshoot common purification challenges and answer frequently asked questions. Our guidance is grounded in established chemical principles to ensure the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 4-butoxy-3-ethoxybenzoyl chloride, providing causal explanations and actionable solutions.
Question: My crude 4-butoxy-3-ethoxybenzoyl chloride is dark brown/black. What is the likely cause and how can I obtain a purer, lighter-colored product?
Answer:
A dark coloration in crude aroyl chlorides is typically indicative of thermal decomposition or the presence of impurities from the chlorination reaction. When using thionyl chloride (SOCl₂), residual sulfur chlorides can cause discoloration, especially if the reaction temperature was too high.[1]
Causality:
-
High Reaction Temperature: The synthesis of acyl chlorides from carboxylic acids using agents like thionyl chloride is an exothermic process.[2] If the reaction temperature is not carefully controlled, side reactions and decomposition can occur, leading to colored byproducts. For many aroyl chlorides, temperatures above 70°C can lead to degradation.[3]
-
Thionyl Chloride Impurities: Commercial thionyl chloride can contain impurities such as sulfur chlorides which can contribute to coloration.[1]
-
Excess Reagent: Using a large excess of the chlorinating agent and not effectively removing it can lead to side reactions during heating for purification.
Solutions:
-
Control Reaction Temperature: During the synthesis of the acyl chloride from 4-butoxy-3-ethoxybenzoic acid, maintain a controlled temperature. It is often beneficial to add the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at a low temperature (e.g., 0-5°C) and then allow the reaction to slowly warm to room temperature or be gently heated to ensure completion.[4]
-
Use High-Purity Reagents: If possible, use freshly distilled thionyl chloride to minimize colored impurities.[1]
-
Removal of Excess Chlorinating Agent: Before purification, ensure all excess thionyl chloride is removed. This is typically achieved by rotary evaporation. Co-evaporation with an inert, dry solvent like toluene can help remove the last traces.[1]
-
Purification by Vacuum Distillation: For thermally sensitive compounds, fractional vacuum distillation is the preferred method of purification.[3] This allows the compound to boil at a much lower temperature, preventing thermal decomposition.
-
Adsorbent Treatment (with caution): In some cases, a small amount of activated carbon can be added to the crude product before distillation to adsorb colored impurities. However, this should be done with caution as the carbon surface can also promote decomposition. A subsequent filtration through a pad of celite would be necessary before distillation.
Question: I am experiencing low yield after vacuum distillation of my 4-butoxy-3-ethoxybenzoyl chloride. What are the potential reasons?
Answer:
Low recovery after distillation can be due to several factors, including product instability, incomplete reaction, or mechanical losses.
Causality:
-
Thermal Decomposition: Even under vacuum, if the distillation temperature is too high, the acyl chloride can decompose. 4-alkoxy substituted benzoyl chlorides can be susceptible to decomposition at elevated temperatures.[5][6]
-
Hydrolysis: Acyl chlorides are highly susceptible to hydrolysis from atmospheric moisture or residual water in the apparatus.[3] This will convert the product back to the starting carboxylic acid, which is much less volatile and will remain in the distillation flask.
-
Incomplete Reaction: If the initial conversion of the carboxylic acid to the acyl chloride was not complete, the non-volatile carboxylic acid will not distill, leading to a lower yield of the desired product.
Solutions:
-
Optimize Vacuum and Temperature: Use a high-vacuum pump to lower the boiling point as much as possible. A short-path distillation apparatus can also minimize the time the compound spends at high temperatures.
-
Ensure a Dry System: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight) before use. The reaction and distillation should be performed under an inert atmosphere (e.g., nitrogen or argon).[3][7]
-
Monitor Reaction Completion: Before beginning the workup and purification, it is crucial to confirm that the starting carboxylic acid has been fully consumed. This can be monitored by thin-layer chromatography (TLC), where a small aliquot of the reaction mixture is quenched with methanol to form the corresponding methyl ester, which will have a different Rf value than the starting acid.[3]
-
Check for Leaks: Ensure all joints in the distillation apparatus are well-sealed to maintain a consistent vacuum.
Question: My purified 4-butoxy-3-ethoxybenzoyl chloride has a sharp, acidic smell and fumes in the air. Is this normal, and how should I handle it?
Answer:
Yes, this is characteristic behavior for most acyl chlorides. The fuming is due to a reaction with moisture in the air.
Causality:
-
Hydrolysis: The acyl chloride reacts with atmospheric water to produce the corresponding carboxylic acid (4-butoxy-3-ethoxybenzoic acid) and hydrochloric acid (HCl) gas.[3][8] It is the HCl gas that is visible as fumes.
Handling and Storage:
-
Inert Atmosphere: Always handle 4-butoxy-3-ethoxybenzoyl chloride under a dry, inert atmosphere (e.g., in a glove box or using Schlenk techniques).[3]
-
Dry Solvents and Reagents: When using the acyl chloride in subsequent reactions, ensure all solvents and other reagents are anhydrous.[7]
-
Proper Storage: Store in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place. The container cap should have a chemically resistant liner (e.g., PTFE).
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify 4-butoxy-3-ethoxybenzoyl chloride?
The most robust and widely applicable method for purifying aroyl chlorides like 4-butoxy-3-ethoxybenzoyl chloride is fractional vacuum distillation .[9] This technique effectively separates the product from non-volatile impurities such as the starting carboxylic acid and catalyst residues, while the reduced pressure minimizes the risk of thermal degradation.[3] For high-purity applications or if the compound is a solid at room temperature, recrystallization from a non-polar, anhydrous solvent (e.g., hexanes, carbon tetrachloride) can be an excellent secondary or alternative method.[10]
Q2: Can I use column chromatography to purify 4-butoxy-3-ethoxybenzoyl chloride?
Column chromatography is generally not recommended for the purification of reactive acyl chlorides.[3][11] The silica gel is slightly acidic and contains adsorbed water, which will readily hydrolyze the acyl chloride back to the carboxylic acid on the column. This not only results in poor yield but can also lead to inconsistent separation. If chromatography must be attempted, it should be done with extreme care, using rigorously dried solvents and a less reactive stationary phase, and performed quickly (flash chromatography).[7]
Q3: How can I confirm the purity of my 4-butoxy-3-ethoxybenzoyl chloride?
-
¹H and ¹³C NMR Spectroscopy: This is the most definitive method. The spectra should be clean, with chemical shifts and integration values corresponding to the structure of 4-butoxy-3-ethoxybenzoyl chloride. The absence of a broad carboxylic acid proton peak is a key indicator of purity.
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch should be observed in the region of 1770-1815 cm⁻¹, which is characteristic of an acyl chloride. The absence of a broad O-H stretch from a carboxylic acid impurity (around 2500-3300 cm⁻¹) is also a good sign of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to assess purity and identify volatile impurities. However, care must be taken to use a system that is free of moisture to prevent on-column hydrolysis.
Q4: What are the primary impurities I should be concerned about?
-
Starting Material: Unreacted 4-butoxy-3-ethoxybenzoic acid.
-
Hydrolysis Product: 4-butoxy-3-ethoxybenzoic acid formed by exposure to moisture.
-
Anhydride: Self-condensation of the acyl chloride with any residual carboxylic acid can form the corresponding anhydride.
-
Chlorinating Agent Residues: Byproducts from reagents like thionyl chloride or oxalyl chloride.[12]
Experimental Protocol: Purification by Fractional Vacuum Distillation
This protocol provides a step-by-step methodology for the purification of 4-butoxy-3-ethoxybenzoyl chloride.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Acyl chlorides are corrosive and react with moisture. Handle under an inert atmosphere.
Apparatus:
-
Round-bottom flask
-
Vigreux fractionating column (or other short-path distillation head)
-
Condenser
-
Receiving flask(s)
-
Thermometer and adapter
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Apparatus Preparation: Ensure all glassware is thoroughly cleaned and oven-dried (or flame-dried under vacuum) to remove all traces of water. Assemble the distillation apparatus while it is still warm and place it under a positive pressure of inert gas.
-
Charging the Flask: Transfer the crude 4-butoxy-3-ethoxybenzoyl chloride to the round-bottom flask. Add a few boiling chips or a magnetic stir bar.
-
System Evacuation: Slowly and carefully apply vacuum to the system. A cold trap (using liquid nitrogen or a dry ice/acetone slurry) should be placed between the apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
Distillation: a. Once a stable vacuum is achieved, begin gently heating the distillation flask using a heating mantle. b. A forerun containing any low-boiling impurities (e.g., residual solvent or excess chlorinating agent) may distill first. It is advisable to collect this in a separate receiving flask. c. As the temperature of the vapor at the thermometer head rises and stabilizes, switch to a clean receiving flask to collect the main fraction of 4-butoxy-3-ethoxybenzoyl chloride. Record the boiling point and the pressure.
-
Completion: Stop the distillation when the temperature starts to drop or when only a small amount of dark, viscous residue remains in the distillation flask.
-
Shutdown: Turn off the heating and allow the apparatus to cool to room temperature before slowly and carefully reintroducing the inert gas to break the vacuum.
-
Storage: Immediately transfer the purified product to a clean, dry, pre-weighed storage vessel under an inert atmosphere.
| Parameter | Recommended Value/Condition | Rationale |
| Vacuum Level | < 1 mmHg | To significantly lower the boiling point and prevent thermal decomposition. |
| Heating | Gradual heating with a heating mantle | Provides even and controllable heating to prevent bumping and decomposition. |
| Apparatus | Short-path or Vigreux column | Minimizes product loss on the column surface and reduces the time at elevated temperature. |
| Atmosphere | Dry Nitrogen or Argon | Prevents hydrolysis of the highly moisture-sensitive acyl chloride.[3] |
Visualizations
Diagram 1: Decision Workflow for Purification
This diagram outlines the decision-making process for selecting the appropriate purification technique based on the properties of the crude product.
Caption: Purification method selection workflow.
References
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed? [Online Forum]. Available at: [Link]
-
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Available at: [Link]
-
Mastering Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. Available at: [Link]
-
ResearchGate. (2025). Acid Chloride/ chloroformate purification? [Online Forum]. Available at: [Link]
-
Organic Syntheses. (n.d.). p-PHENYLAZOBENZOYL CHLORIDE. Available at: [Link]
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Available at: [Link]
-
ScienceMadness Discussion Board. (2013). SOCl2: carboxylic acid to acid chloride: impurity! [Online Forum]. Available at: [Link]
-
ResearchGate. (2025). Thermal Hazard Evaluation of 4Methoxybenzyl Chloride (PMB-Cl). Available at: [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Available at: [Link]
-
YouTube. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. Available at: [Link]
-
Khan Academy. (n.d.). Preparation of acyl (acid) chlorides. Available at: [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available at: [Link]
Sources
- 1. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Side reactions of 4-Butoxy-3-ethoxybenzoyl chloride with functional groups
Technical Support Center: 4-Butoxy-3-ethoxybenzoyl chloride
Welcome to the technical support guide for 4-Butoxy-3-ethoxybenzoyl chloride. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile acylating agent. The guidance herein is based on established principles of acyl chloride reactivity, tailored to the specific electronic and steric properties imparted by the butoxy and ethoxy substituents.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, stability, and reactivity of 4-Butoxy-3-ethoxybenzoyl chloride.
Q1: How should I properly store and handle 4-Butoxy-3-ethoxybenzoyl chloride to ensure its integrity?
A: 4-Butoxy-3-ethoxybenzoyl chloride is highly sensitive to moisture and atmospheric humidity. Improper storage is a primary cause of reagent degradation and reaction failure.
-
Storage: The reagent should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration in a desiccated environment is recommended.[1]
-
Handling: Always handle the reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3] Use oven-dried glassware and anhydrous solvents to prevent premature hydrolysis. Dispense the liquid reagent using a syringe or cannula under inert atmosphere to minimize exposure to air.
Q2: What is the most common side reaction, and how can I prevent it?
A: The most prevalent side reaction is hydrolysis , where the acyl chloride reacts with water to form the corresponding 4-butoxy-3-ethoxybenzoic acid.[4][5] This byproduct is often observed as a white precipitate in the reaction mixture or during work-up.
-
Causality: The carbonyl carbon of the acyl chloride is highly electrophilic, making it susceptible to attack by even weak nucleophiles like water. The presence of trace moisture in solvents, reagents, or on glassware is sufficient to initiate this reaction.
-
Prevention: The key is rigorous adherence to anhydrous conditions. Use freshly distilled, anhydrous solvents. Ensure all reagents, especially amine nucleophiles, are dry. Running the reaction under an inert atmosphere is critical.[6]
Q3: My reaction with a primary amine is giving a complex mixture of products. What's happening?
A: When reacting with primary (or secondary) amines, two main issues can arise beyond simple amide formation:
-
HCl Salt Formation: The acylation reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[6] This HCl will protonate the starting amine, forming an ammonium salt that is no longer nucleophilic, effectively halting the reaction and limiting the theoretical yield to 50%.
-
Double Acylation (for Primary Amines): While less common, under certain conditions, the initially formed secondary amide can be deprotonated and react with a second molecule of the acyl chloride to form a diacyl-imide.
-
Solution: Always include at least one equivalent of a non-nucleophilic base (an "HCl scavenger") in the reaction. Common choices are triethylamine (TEA) or pyridine. A slight excess (1.1-1.2 equivalents) is often beneficial.[6] This base neutralizes the generated HCl, keeping the primary amine nucleophile available to react.
Q4: Can I use this reagent in a Friedel-Crafts acylation reaction?
A: While acyl chlorides are the classic reagents for Friedel-Crafts acylation, substrates containing nucleophilic functional groups like amines (-NH₂) or hydroxyls (-OH) are generally incompatible.[7] These groups will react with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated complex that prevents the acylation of the aromatic ring.[7] The alkoxy groups on 4-Butoxy-3-ethoxybenzoyl chloride itself are generally stable under these conditions, but the substrate you are acylating must not contain these Lewis-basic functional groups.
Troubleshooting Guide: From Failed Reactions to Complex Mixtures
This guide is structured to help you diagnose and solve common experimental problems.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| No Reaction / Low Conversion | 1. Reagent Degradation: The acyl chloride has hydrolyzed due to improper storage.[6] 2. Inactive Nucleophile: Amine has been protonated by adventitious acid or generated HCl. 3. Low Temperature: Reaction kinetics may be too slow at the chosen temperature. | 1. Verify Reagent Quality: Use a fresh bottle or a sample that has been properly stored. Consider a quick quality check via IR (look for a strong C=O stretch ~1780-1800 cm⁻¹) or by derivatizing a small amount with methanol and checking by TLC/GC-MS.[8] 2. Add a Base: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is present when using amine nucleophiles. 3. Increase Temperature: Cautiously warm the reaction mixture and monitor by TLC. For many acylations, starting at 0 °C and allowing the reaction to warm to room temperature is effective. |
| Formation of a White Precipitate | Hydrolysis: The acyl chloride has reacted with water to form 4-butoxy-3-ethoxybenzoic acid.[5] | Improve Anhydrous Technique: Dry all solvents and glassware meticulously. Use anhydrous grade reagents. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents. |
| Multiple Spots on TLC | 1. Hydrolysis: A polar spot corresponding to the carboxylic acid is present. 2. Incomplete Reaction: Starting material spots (nucleophile and/or acyl chloride) are still visible. 3. Byproduct Formation: Reaction with impurities or side reactions like double acylation. | 1. Co-spot on TLC: Spot your reaction mixture alongside the starting materials and, if available, the expected product to identify each component. 2. Optimize Conditions: Allow the reaction to run longer or slightly increase the temperature. Consider adding a small excess (1.05-1.1 equiv.) of the acyl chloride if the nucleophile is precious. 3. Purification: If side products are unavoidable, plan for chromatographic purification (e.g., flash column chromatography). |
| Low Yield After Work-up | 1. Product Loss During Extraction: The amide/ester product may have some water solubility, or an emulsion may have formed. 2. Premature Quenching: The reaction was stopped before reaching completion. 3. Decomposition on Silica Gel: Highly sensitive products may degrade during column chromatography. | 1. Optimize Extraction: Use brine (saturated NaCl solution) to break emulsions and reduce the solubility of the product in the aqueous layer. Re-extract the aqueous layer multiple times with your organic solvent. 2. Monitor Reaction: Always monitor the reaction to completion using TLC or LC-MS before quenching. 3. Alternative Purification: Consider recrystallization or using a less acidic stationary phase like alumina for chromatography if product instability is suspected. |
Visualizing Reaction Pathways and Troubleshooting
Diagrams help clarify the chemical transformations and decision-making processes involved in your experiments.
Caption: Desired acylation vs. competing hydrolysis side reaction.
Caption: A logical workflow for troubleshooting common reaction issues.
Experimental Protocols
These protocols provide a validated starting point for your experiments. Always adapt them to the specific stoichiometry and reactivity of your substrates.
Protocol 1: General Procedure for Amide Synthesis with an Amine
This protocol details a standard Schotten-Baumann-type acylation.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equiv.).
-
Dissolution: Dissolve the amine in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar). Add a non-nucleophilic base such as triethylamine (1.2 equiv.).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Vigorous stirring is essential.
-
Addition of Acyl Chloride: Dissolve 4-Butoxy-3-ethoxybenzoyl chloride (1.1 equiv.) in a small amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.
-
Quenching: Slowly add water or a saturated aqueous solution of NH₄Cl to quench any remaining acyl chloride.
-
Work-up: Transfer the mixture to a separatory funnel. Dilute with the organic solvent. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any hydrolyzed acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: In-situ TLC Monitoring via Methanol Derivatization
Because acyl chlorides are highly reactive, they can streak or decompose on a standard silica TLC plate. A reliable way to monitor their consumption is to derivatize a sample of the reaction mixture.
-
Sampling: Using a capillary tube, take a small aliquot of the reaction mixture.
-
Derivatization: Quench the aliquot in a small vial containing a few drops of methanol. The methanol will rapidly react with any remaining 4-Butoxy-3-ethoxybenzoyl chloride to form the corresponding methyl ester.
-
TLC Analysis: Spot the methanol-quenched sample on a silica gel TLC plate.
-
Interpretation: The disappearance of the methyl ester spot (which will be less polar than the hydrolyzed carboxylic acid) indicates the complete consumption of the starting acyl chloride.[8] This gives a much cleaner and more reliable indication of reaction progress.
References
-
PubChem. (n.d.). 4-Butoxybenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxybenzoyl Chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]
-
Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with.... Retrieved from [Link]
-
ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 4-Butoxybenzoyl chloride | C11H13ClO2 | CID 118561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethoxybenzoyl Chloride | C9H9ClO2 | CID 140059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 3-Methoxy-4-(3-methylbutoxy)benzoyl chloride | 116477-96-4 [smolecule.com]
- 5. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling the Synthesis of 4-Butoxy-3-ethoxybenzoyl Chloride
An in-depth guide to scaling up the synthesis of 4-Butoxy-3-ethoxybenzoyl chloride, designed for chemical researchers and drug development professionals. This document provides practical, field-tested advice in a readily accessible question-and-answer format.
Welcome to the technical support center for the synthesis of 4-Butoxy-3-ethoxybenzoyl chloride. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the process, enabling you to anticipate challenges and troubleshoot effectively as you move from bench-scale to pilot-plant production. The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental and powerful transformation, yet it presents unique challenges related to reagent handling, reaction control, and product stability.
This guide is structured to address the most common issues encountered during the scale-up of this specific synthesis. We will delve into the causality behind experimental choices, ensuring that every step is a self-validating system.
Core Synthesis Workflow
The primary method for preparing 4-Butoxy-3-ethoxybenzoyl chloride is the reaction of the parent carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[1][2] The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a highly reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the final product, along with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][4][5] The evolution of these gases helps to drive the reaction to completion.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction has stalled. TLC analysis shows only the starting carboxylic acid, even after prolonged reaction time. What is the likely cause?
Answer: This is a common issue that typically points to one of three root causes: reagent quality, moisture contamination, or insufficient activation energy.
-
Reagent Inactivity: Thionyl chloride is susceptible to degradation, especially if the bottle has been opened multiple times. It can hydrolyze to sulfur dioxide and HCl, reducing its potency. For scale-up, it is imperative to use a fresh, unopened bottle of thionyl chloride or to redistill older stock before use.
-
Moisture Contamination: Acyl chloride synthesis is extremely sensitive to water. Even trace amounts of moisture in your starting material, solvent, or reaction vessel can quench the reaction. All glassware must be rigorously oven- or flame-dried, and solvents should be of anhydrous grade.[1] Operating under a dry, inert atmosphere (Nitrogen or Argon) is critical, especially on a larger scale where reaction times are longer.
-
Insufficient Temperature: While the initial addition of thionyl chloride is often done at a reduced temperature to control the exotherm, the reaction may require heating to proceed to completion.[1] After the initial addition, slowly warming the reaction mixture to room temperature or even refluxing may be necessary.[2] Monitor the reaction by quenching a small aliquot with methanol and checking for the appearance of the corresponding methyl ester spot by TLC.[1][7]
Question 2: I am achieving product formation, but my yield is significantly lower than expected after purification. Where am I losing material?
Answer: Low yield upon scale-up is often a result of product decomposition during work-up or incomplete reaction.
-
Product Hydrolysis: 4-Butoxy-3-ethoxybenzoyl chloride is highly reactive and will readily hydrolyze back to the carboxylic acid upon contact with atmospheric moisture.[1] Ensure that all transfers and the work-up are performed under anhydrous conditions. When removing excess thionyl chloride via distillation, avoid overheating, which can cause product decomposition.
-
Incomplete Removal of Byproducts: The reaction produces HCl and SO₂ gas. On a small scale, these gases evolve easily. On a larger scale, inefficient stirring or a sealed system can lead to a buildup of pressure and the establishment of an unfavorable equilibrium. Ensure your reactor is equipped with an efficient off-gas system (e.g., a bubbler or a scrubber) to allow these byproducts to escape, driving the reaction forward.[3][6]
-
Losses During Purification: The primary method for purifying acyl chlorides is fractional vacuum distillation.[6][8][9] To minimize losses, ensure your distillation apparatus is well-insulated and that the vacuum is stable. Losses can occur through mechanical entrainment if the distillation is too rapid or if bumping occurs.
Question 3: My final product is a dark yellow or brown oil, and analytical data shows several impurities. What are these byproducts and how can they be minimized?
Answer: Discoloration and impurities often stem from side reactions promoted by excessive heat or impurities in the starting materials.
-
Anhydride Formation: The most common impurity is the corresponding carboxylic anhydride. This forms when a molecule of the acyl chloride reacts with a molecule of unreacted 4-Butoxy-3-ethoxybenzoic acid. This is more prevalent if the reaction is incomplete. Using a slight excess (1.2-1.5 equivalents) of thionyl chloride can help minimize the amount of unreacted starting material.
-
Thermal Degradation: Heating the reaction mixture too aggressively or for too long can lead to decomposition and the formation of colored impurities. Maintain careful temperature control throughout the process.
-
Thionyl Chloride Impurities: Lower-grade thionyl chloride can contain impurities that contribute to color. Using high-purity or redistilled thionyl chloride is recommended.
To obtain a pure, colorless product, a well-executed fractional vacuum distillation is essential.[9][10] Collect fractions within a narrow boiling point range.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 4-Butoxy-3-ethoxybenzoic acid | C₁₃H₁₈O₄ | 238.28 | > 300 (decomposes) |
| Thionyl Chloride | SOCl₂ | 118.97 | 76 |
| 4-Butoxy-3-ethoxybenzoyl chloride | C₁₃H₁₇ClO₃ | 256.72 | ~150-160 @ ~5 mmHg (Predicted) |
| Toluene (for azeotrope) | C₇H₈ | 92.14 | 111 |
| Table 1: Physical properties of key compounds involved in the synthesis. |
Question 4: I'm struggling to monitor the reaction. Direct TLC of the reaction mixture is unreliable.
Answer: This is a classic problem. Acyl chlorides are highly reactive and often hydrolyze on the silica gel plate, showing a spot corresponding to the starting material, which is misleading.[1][7]
The validated method is an indirect analysis via derivatization:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Carefully quench it in a vial containing 1 mL of anhydrous methanol. This will rapidly and quantitatively convert the acyl chloride to its corresponding methyl ester.
-
Spot this quenched sample on a TLC plate alongside your starting carboxylic acid.
-
The methyl ester is significantly less polar than the carboxylic acid and will have a much higher Rf value. The disappearance of the starting material spot in the quenched sample indicates a complete reaction.[1][7]
Frequently Asked Questions (FAQs)
Q: What is the purpose of adding a catalytic amount of DMF? A: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl. This reagent is a more potent activating agent for the carboxylic acid than thionyl chloride alone, accelerating the reaction. Only a catalytic amount (e.g., 1-2 drops per mole of acid) is needed.
Q: Are there viable alternatives to thionyl chloride for this synthesis? A: Yes, several other reagents can be used, each with its own advantages and disadvantages.
-
Oxalyl Chloride ((COCl)₂): Often used for smaller-scale reactions or with sensitive substrates. The byproducts (CO₂, CO, HCl) are all gaseous, simplifying work-up. However, it is more expensive and more toxic than thionyl chloride.
-
Phosphorus Pentachloride (PCl₅): A solid reagent that reacts readily. A key drawback is that the byproduct, phosphorus oxychloride (POCl₃), is a high-boiling liquid that can be difficult to separate from the desired acyl chloride.[6][10]
| Reagent | Formula | Byproducts | Pros | Cons |
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Inexpensive, gaseous byproducts | Toxic, corrosive, can cause charring |
| Oxalyl Chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | Clean reaction, all gaseous byproducts | Expensive, highly toxic |
| Phosphorus Pentachloride | PCl₅ | POCl₃(l), HCl(g) | Powerful reagent | Liquid byproduct, difficult separation |
| Table 2: Comparison of common chlorinating agents. |
Q: What are the most critical safety precautions when handling thionyl chloride at scale? A: Thionyl chloride is highly toxic, corrosive, and reacts violently with water.[11][12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and splash goggles with a full-face shield.[13]
-
Ventilation: All operations must be conducted in a well-ventilated chemical fume hood.
-
Quenching: Never quench thionyl chloride with water or alcohols directly in an open container, as the reaction is highly exothermic and releases large volumes of toxic gas. Add it slowly to a cooled, stirred solution of a base (like sodium carbonate) or a high-boiling alcohol.
-
Spills: Neutralize spills with an inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Waste Disposal: Dispose of all waste containing thionyl chloride as hazardous waste according to institutional guidelines.[11]
Q: How can I be certain my starting materials and equipment are sufficiently dry? A:
-
Glassware: All glassware should be disassembled and oven-dried at >120 °C for at least 4 hours, then assembled hot and allowed to cool under a stream of dry nitrogen or argon.
-
Solvents: Use commercially available anhydrous solvents. If necessary, solvents can be dried using standard techniques (e.g., distillation from sodium/benzophenone for ethers and hydrocarbons, or from calcium hydride for halogenated solvents).
-
Starting Material: If the 4-Butoxy-3-ethoxybenzoic acid is suspected to contain water, it can be dried by azeotropic distillation with toluene or by drying in a vacuum oven.
References
-
What should i reconsider in my experiment for acyl chloride to be formed? - ResearchGate. (2019-03-04). Available from: [Link]
- CN111548263A - Process method for preparing o-ethoxy benzoyl chloride - Google Patents.
-
Acyl chloride synthesis - Organic Chemistry Portal. Available from: [Link]
- US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents.
-
2-((1H-PYRROL-1-YL)CARBONYL)-3-NITRO-2'-FLUORO-1,1'-BIPHENYL - Organic Syntheses Procedure. Available from: [Link]
-
preparation of acyl chlorides (acid chlorides) - Chemguide. Available from: [Link]
-
Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit. Available from: [Link]
-
Acid to Acid Chloride - Common Conditions. Available from: [Link]
-
Preparation of Acyl Chlorides - Chemistry LibreTexts. (2023-01-22). Available from: [Link]
-
converting carboxylic acids into acyl (acid) chlorides - Chemguide. Available from: [Link]
-
Safety Data Sheet: Thionyl chloride - Carl ROTH. Available from: [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03). Available from: [Link]
- CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents.
-
Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov. Available from: [Link]
-
Reaction of Carboxylic acid with Thionyl chloride - YouTube. (2023-02-21). Available from: [Link]
-
22.9 Reactions of Carboxylic Acids - Chemistry LibreTexts. (2019-06-05). Available from: [Link]
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- 11. carlroth.com:443 [carlroth.com:443]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
Technical Support Center: A Guide to Overcoming Sluggish 4-Butoxy-3-ethoxybenzoyl Chloride Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for reactions involving 4-Butoxy-3-ethoxybenzoyl chloride, a specialized reagent whose unique substitution pattern can present challenges. Here, we address common issues in a direct question-and-answer format, grounded in established chemical principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation with 4-Butoxy-3-ethoxybenzoyl chloride is extremely slow or not initiating. What are the likely causes?
A1: A sluggish or non-starting Friedel-Crafts acylation is a common hurdle, often attributable to a combination of factors related to both the substrate and the specific nature of your acyl chloride.
-
Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is the engine of this reaction. Its activity can be compromised by moisture. Ensure all glassware is rigorously oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1]
-
Deactivated Aromatic Substrate: Friedel-Crafts acylations are sensitive to the electronic properties of the aromatic ring being acylated. If your substrate contains strongly deactivating groups (e.g., -NO₂, -CF₃, -SO₃H), the reaction will likely fail or be exceedingly slow.[2][3] The electron-rich nature of the 4-Butoxy-3-ethoxybenzoyl chloride cannot overcome a highly deactivated reaction partner.
-
Steric Hindrance: The bulky butoxy group on your acyl chloride can sterically hinder the formation of the reactive acylium ion complex with the Lewis acid and its subsequent approach to the aromatic substrate.[4][5] This is especially pronounced with sterically demanding aromatic partners.
-
Low Reaction Temperature: While controlling temperature is crucial to prevent side reactions, an overly low temperature may not provide sufficient kinetic energy to overcome the activation barrier, especially in cases of steric hindrance.[1]
Q2: I'm observing a low yield of my desired acylated product. What are the primary reasons for this?
A2: Low yields often point to competing side reactions or suboptimal reaction conditions.
-
Hydrolysis of the Acyl Chloride: 4-Butoxy-3-ethoxybenzoyl chloride is highly reactive and susceptible to hydrolysis by trace amounts of water, which converts it to the unreactive 4-butoxy-3-ethoxybenzoic acid.[6][7][8] This is a significant issue if using non-anhydrous solvents or if the reaction is exposed to atmospheric moisture.
-
Insufficient Lewis Acid: A stoichiometric amount of the Lewis acid catalyst is often required because it can form complexes with both the starting acyl chloride and the resulting ketone product.[1][2] If less than a full equivalent is used, there may not be enough free catalyst to drive the reaction to completion.
-
Inadequate Temperature Control: Running the reaction at too high a temperature can lead to side reactions and decomposition of the starting materials or product. Conversely, as mentioned, a temperature that is too low can result in an incomplete reaction.
-
Product Loss During Workup: The workup procedure is critical for isolating your product. Ensure that the pH of the aqueous washes is appropriate to keep your product in the organic layer and minimize its solubility in the aqueous phase.[9]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting sluggish reactions with 4-Butoxy-3-ethoxybenzoyl chloride.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Impact of moisture on 4-Butoxy-3-ethoxybenzoyl chloride stability
A Guide for Researchers, Scientists, and Drug Development Professionals on Managing Moisture Sensitivity
Introduction to 4-Butoxy-3-ethoxybenzoyl Chloride
4-Butoxy-3-ethoxybenzoyl chloride is a highly reactive acylating agent used in the synthesis of a variety of organic compounds, including active pharmaceutical ingredients. Its utility stems from the electrophilic carbonyl carbon, which readily reacts with nucleophiles. However, this reactivity also makes it highly susceptible to hydrolysis by water, including atmospheric moisture. Understanding and mitigating this moisture sensitivity is paramount for successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my new bottle of 4-Butoxy-3-ethoxybenzoyl chloride fuming when opened?
A1: The fuming you observe is the reaction of the acyl chloride with moisture in the air.[1] This reaction produces hydrogen chloride (HCl) gas, which appears as steamy, acidic fumes.[1][2] This indicates that the compound is highly reactive and requires careful handling under anhydrous (moisture-free) conditions.[3]
Q2: What are the degradation products of 4-Butoxy-3-ethoxybenzoyl chloride when exposed to moisture?
A2: The primary degradation product is 4-butoxy-3-ethoxybenzoic acid, formed through hydrolysis.[2][4] This reaction is typically exothermic and vigorous.[5] The presence of this carboxylic acid impurity can significantly impact subsequent reactions by altering stoichiometry and introducing a less reactive species.[6]
Q3: How does moisture contamination affect my reaction yield and product purity?
A3: Moisture contamination can lead to several issues:
-
Reduced Yield: A portion of the 4-Butoxy-3-ethoxybenzoyl chloride will be consumed by hydrolysis, reducing the amount available to react with your intended nucleophile and lowering the yield of your desired product.[6]
-
Product Impurities: The resulting 4-butoxy-3-ethoxybenzoic acid can be difficult to separate from the desired product, leading to purification challenges.[6]
-
Side Reactions: The HCl gas generated during hydrolysis can catalyze unwanted side reactions, further complicating the product mixture.
Q4: What are the ideal storage conditions for 4-Butoxy-3-ethoxybenzoyl chloride?
A4: To ensure long-term stability, 4-Butoxy-3-ethoxybenzoyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[7][8] It is recommended to store the container in a cool, dry place, such as a desiccator or a controlled-environment cabinet, to minimize exposure to atmospheric moisture.[9] For particularly sensitive applications, storing smaller aliquots can prevent repeated exposure of the entire stock to air.[10]
Q5: Can I use 4-Butoxy-3-ethoxybenzoyl chloride that has been accidentally exposed to air?
A5: It is not recommended. The extent of hydrolysis is often difficult to quantify without analytical testing. Using a partially hydrolyzed reagent will lead to inaccurate stoichiometry and unpredictable reaction outcomes. If you suspect significant moisture exposure, it is best to use a fresh, unopened bottle of the reagent.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no product formation in an acylation reaction. | Hydrolysis of 4-Butoxy-3-ethoxybenzoyl chloride: The starting material may have degraded due to improper storage or handling. | 1. Verify Reagent Quality: Use a fresh bottle of 4-Butoxy-3-ethoxybenzoyl chloride. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under a stream of inert gas.[11] Use anhydrous solvents for the reaction.[11] 3. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent exposure to atmospheric moisture.[3] |
| TLC or NMR analysis shows the presence of 4-butoxy-3-ethoxybenzoic acid in the crude product. | In-situ hydrolysis during the reaction: Even with precautions, trace amounts of moisture in solvents or on glassware can cause some hydrolysis. | 1. Purification: The carboxylic acid impurity can often be removed by washing the organic reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution. The basic wash will deprotonate the carboxylic acid, making it soluble in the aqueous layer. 2. Column Chromatography: If a basic wash is not suitable for your product, column chromatography can be used for separation.[6] |
| Inconsistent reaction results between batches. | Variable purity of 4-Butoxy-3-ethoxybenzoyl chloride: The degree of hydrolysis may differ between bottles or even within the same bottle over time if not stored properly. | 1. Standardize Handling Procedures: Implement a strict protocol for handling and storing the reagent to ensure consistency. 2. Aliquot the Reagent: Upon receiving a new bottle, consider dividing it into smaller, single-use aliquots under an inert atmosphere.[10] This minimizes the number of times the main stock is exposed to potential moisture. |
| Reaction is sluggish or does not go to completion. | Reduced reactivity of the starting material: While hydrolysis is the primary concern, other degradation pathways may exist, though less common. | 1. Confirm Reagent Identity and Purity: If possible, obtain an analytical spectrum (e.g., ¹H NMR) of the starting material to confirm its identity and check for significant impurities. |
Experimental Protocols
Protocol 1: Handling and Dispensing Moisture-Sensitive 4-Butoxy-3-ethoxybenzoyl Chloride
This protocol outlines the best practices for handling 4-Butoxy-3-ethoxybenzoyl chloride to minimize moisture exposure.
Materials:
-
Bottle of 4-Butoxy-3-ethoxybenzoyl chloride (preferably with a Sure/Seal™ cap)[12]
-
Dry, clean syringes and needles
-
Inert gas source (Nitrogen or Argon) with a manifold
-
Oven-dried glassware
Procedure:
-
Prepare the Workspace: Ensure the reaction will be performed in a well-ventilated fume hood.[13]
-
Purge with Inert Gas: Assemble your reaction glassware and purge the system with a steady stream of inert gas.
-
Dispense the Reagent:
-
Puncture the septum of the 4-Butoxy-3-ethoxybenzoyl chloride bottle with a needle connected to the inert gas source to create a positive pressure.
-
Using a second, dry syringe, pierce the septum and slowly draw the desired volume of the liquid reagent.
-
Carefully withdraw the syringe and immediately dispense the reagent into the reaction vessel.
-
-
Seal and Store: After dispensing, remove the inert gas needle and promptly store the bottle in a desiccator.
Protocol 2: Assessing the Purity of 4-Butoxy-3-ethoxybenzoyl chloride via Derivatization and HPLC Analysis
Due to its high reactivity, direct analysis of 4-Butoxy-3-ethoxybenzoyl chloride by HPLC can be challenging. A common strategy is to derivatize it into a more stable compound.[14][15] This protocol provides a general method for derivatization with methanol to form the corresponding methyl ester, which can then be analyzed.
Materials:
-
4-Butoxy-3-ethoxybenzoyl chloride sample
-
Anhydrous methanol
-
Anhydrous dichloromethane (DCM)
-
Small, dry vial with a screw cap
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
In a fume hood, accurately weigh a small amount of the 4-Butoxy-3-ethoxybenzoyl chloride sample into a dry, tared vial.
-
Add a known volume of anhydrous DCM to dissolve the sample.
-
-
Derivatization:
-
To the solution, add an excess of anhydrous methanol. The reaction is typically rapid at room temperature.
-
Allow the reaction to proceed for 15-30 minutes to ensure complete conversion to the methyl ester.
-
-
HPLC Analysis:
-
Dilute the derivatized sample to an appropriate concentration with the mobile phase.
-
Inject the sample into the HPLC system.
-
The primary peak should correspond to methyl 4-butoxy-3-ethoxybenzoate. The presence of a peak corresponding to 4-butoxy-3-ethoxybenzoic acid would indicate hydrolysis in the original sample.
-
Visualizing the Impact of Moisture
Hydrolysis Mechanism of 4-Butoxy-3-ethoxybenzoyl Chloride
The following diagram illustrates the nucleophilic acyl substitution mechanism by which water hydrolyzes 4-Butoxy-3-ethoxybenzoyl chloride.
Caption: Hydrolysis of 4-Butoxy-3-ethoxybenzoyl chloride.
Workflow for Handling Moisture-Sensitive Reagents
This workflow provides a visual guide to the best practices for handling moisture-sensitive reagents like 4-Butoxy-3-ethoxybenzoyl chloride.
Caption: Best practice workflow for moisture-sensitive reagents.
References
-
National Center for Biotechnology Information. (n.d.). 4-Butoxybenzoyl chloride. PubChem. Retrieved from [Link]
-
Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
YouTube. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzyl Chloride-impurities. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]
-
Reddit. (2023, July 31). Acetyl Chloride Storage. r/chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
Save My Exams. (2025, June 23). Acylation Mechanism. A Level Chemistry Revision Notes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (2012, December 5). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. Retrieved from [Link]
-
PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. Retrieved from [Link]
- Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
Semantic Scholar. (2012, May 22). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethoxybenzoyl Chloride. PubChem. Retrieved from [Link]
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- 4. Buy 3-Methoxy-4-(3-methylbutoxy)benzoyl chloride | 116477-96-4 [smolecule.com]
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Technical Support Center: Minimizing Impurities in 4-Butoxy-3-ethoxybenzoyl Chloride Derivatives
Welcome to the technical support center for the synthesis and purification of 4-butoxy-3-ethoxybenzoyl chloride derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of chemical intermediates. Here, we provide in-depth, field-proven insights to help you minimize impurities and optimize your reaction outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 4-butoxy-3-ethoxybenzoyl chloride and its subsequent derivatization reactions. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.
Issue 1: Low Yield of 4-Butoxy-3-ethoxybenzoyl Chloride
Q: My reaction to form 4-butoxy-3-ethoxybenzoyl chloride from the corresponding benzoic acid is resulting in a low yield. What are the likely causes and how can I improve it?
A: Low yields in the conversion of 4-butoxy-3-ethoxybenzoic acid to its acyl chloride are typically traced back to several key factors: incomplete reaction, degradation of the product, or suboptimal reaction conditions.
Causality and Remediation:
-
Incomplete Conversion: The conversion of a carboxylic acid to an acyl chloride requires a potent chlorinating agent.[1][2] Common reagents include thionyl chloride (SOCl₂) and oxalyl chloride.[1][3] If the reaction is not driven to completion, unreacted benzoic acid will remain, complicating purification and lowering the isolated yield.
-
Solution: Ensure a slight excess of the chlorinating agent is used (typically 1.1-1.5 equivalents). The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting benzoic acid spot is no longer visible.[3][4] For TLC analysis, a helpful trick is to quench a small aliquot of the reaction mixture with methanol. The resulting methyl ester is less polar than the starting acid, providing a clear indication of conversion.[3]
-
-
Hydrolysis: Benzoyl chlorides are highly reactive and susceptible to hydrolysis back to the parent carboxylic acid if exposed to moisture.[5][6]
-
Solution: All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical. Use freshly opened or properly stored anhydrous solvents.
-
-
Reaction Temperature and Catalyst: The reaction temperature and the use of a catalyst can significantly influence the reaction rate and yield.
-
Solution: Many chlorination reactions with thionyl chloride are performed at elevated temperatures (reflux).[3] A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming a Vilsmeier intermediate, which is a more potent acylating agent.[4][7] However, be aware that excessive temperatures or prolonged reaction times can lead to side reactions and product discoloration.[8]
-
Issue 2: Presence of Unwanted Side Products in Acylation Reactions
Q: I am using my synthesized 4-butoxy-3-ethoxybenzoyl chloride in a subsequent acylation reaction (e.g., Friedel-Crafts or amide formation), but I am observing multiple spots on my TLC plate. What are these impurities?
A: The formation of multiple products in acylation reactions often points to issues with the purity of the benzoyl chloride, the reaction conditions, or the nature of the substrate being acylated.
Causality and Remediation:
-
Residual Benzoic Acid: If the starting 4-butoxy-3-ethoxybenzoyl chloride contains unreacted benzoic acid, this will not participate in the acylation and will need to be removed during workup and purification.
-
Hydrolysis of the Acyl Chloride: As mentioned, benzoyl chlorides can hydrolyze. If this occurs during the acylation reaction (for instance, if using an aqueous base for amide formation), the resulting benzoic acid will be a significant impurity.[6]
-
Solution: When performing acylations in the presence of water, it is crucial to control the temperature (often 0-5 °C) to minimize the rate of hydrolysis. Slow, dropwise addition of the benzoyl chloride can also help favor the desired reaction over hydrolysis.[6]
-
-
Polyacylation: In Friedel-Crafts reactions, if the aromatic substrate is highly activated, there is a risk of multiple acyl groups being added to the ring.[9]
-
Ring Chlorination: Under certain conditions, particularly with harsh chlorinating agents or catalysts, chlorination of the aromatic ring can occur as a side reaction.[11]
-
Solution: Use stoichiometric amounts of reagents and avoid excessively high temperatures.
-
Issue 3: Product Discoloration
Q: The final isolated 4-butoxy-3-ethoxybenzoyl chloride derivative is colored (e.g., yellow or brown). What causes this and how can I obtain a colorless product?
A: Discoloration is often indicative of impurities formed through side reactions, often involving polymerization or degradation.[8]
Causality and Remediation:
-
Excessive Heat or Reaction Time: Prolonged heating can lead to the formation of colored byproducts.[8]
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures.
-
-
Impurities in Starting Materials: Impurities in the initial 4-butoxy-3-ethoxybenzoic acid or the chlorinating agent can lead to colored products.
-
Solution: Ensure the purity of your starting materials. Recrystallization of the benzoic acid precursor may be necessary.
-
-
Purification Method: The purification method is key to removing colored impurities.
-
Solution: For the 4-butoxy-3-ethoxybenzoyl chloride itself, vacuum distillation is often the most effective method of purification. For its derivatives, techniques like column chromatography or recrystallization are typically employed.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent for converting 4-butoxy-3-ethoxybenzoic acid to the corresponding benzoyl chloride?
A1: Both thionyl chloride (SOCl₂) and oxalyl chloride are effective. Thionyl chloride is often preferred for larger scale syntheses due to its lower cost.[2] The byproducts of the reaction with thionyl chloride are sulfur dioxide and hydrogen chloride, which are gases and are easily removed from the reaction mixture.[2][8] Oxalyl chloride is also very effective and its byproducts (CO, CO₂, and HCl) are also gaseous. It often allows for milder reaction conditions.
Q2: How can I effectively monitor the progress of the chlorination reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. As mentioned previously, quench a small aliquot of the reaction mixture with a nucleophile like methanol. The resulting methyl ester will have a different Rf value than the starting carboxylic acid, allowing for clear visualization of the reaction's progress.[3]
Q3: What are the key safety precautions when working with 4-butoxy-3-ethoxybenzoyl chloride and its precursors?
A3: Benzoyl chlorides are corrosive and lachrymatory (tear-inducing).[12] Thionyl chloride and oxalyl chloride are also highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Have a neutralizing agent, such as sodium bicarbonate solution, readily available in case of spills.
Q4: Can I store 4-butoxy-3-ethoxybenzoyl chloride? If so, under what conditions?
A4: Due to its reactivity with moisture, 4-butoxy-3-ethoxybenzoyl chloride should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is best to use it fresh, but if storage is necessary, keep it in a cool, dry place.
III. Experimental Protocols
Protocol 1: Synthesis of 4-Butoxy-3-ethoxybenzoyl Chloride
This protocol provides a general procedure for the synthesis of 4-butoxy-3-ethoxybenzoyl chloride from the corresponding benzoic acid using thionyl chloride.
Materials:
-
4-Butoxy-3-ethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or another suitable anhydrous solvent)
-
Methanol (for TLC analysis)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagents: To the flask, add 4-butoxy-3-ethoxybenzoic acid (1.0 eq) and anhydrous toluene.
-
Catalyst: Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Chlorinating Agent: Slowly add thionyl chloride (1.2 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used).
-
Monitoring: Monitor the reaction progress by TLC. To do this, carefully take a small aliquot from the reaction mixture and quench it with a few drops of methanol in a separate vial. Spot the starting benzoic acid, the quenched reaction mixture, and a co-spot on a TLC plate. Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The reaction is complete when the starting acid spot is no longer visible in the quenched sample lane.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride and solvent under reduced pressure. The crude 4-butoxy-3-ethoxybenzoyl chloride can then be purified by vacuum distillation.
Protocol 2: Purification by Vacuum Distillation
Equipment:
-
Short-path distillation apparatus
-
Vacuum pump
-
Cold trap
-
Heating mantle with a stirrer
-
Thermometer
Procedure:
-
Setup: Assemble the short-path distillation apparatus. Ensure all joints are well-sealed.
-
Transfer: Transfer the crude 4-butoxy-3-ethoxybenzoyl chloride to the distillation flask.
-
Vacuum: Gradually apply vacuum to the system. A cold trap between the apparatus and the vacuum pump is essential to protect the pump from corrosive vapors.
-
Heating: Gently heat the distillation flask while stirring.
-
Collection: Collect the fraction that distills at the expected boiling point of 4-butoxy-3-ethoxybenzoyl chloride. The boiling point will be dependent on the pressure.
-
Storage: Store the purified product under an inert atmosphere in a tightly sealed container.
IV. Data Presentation
Table 1: Common Impurities and Their Origin
| Impurity | Chemical Structure | Probable Origin | Mitigation Strategy |
| 4-Butoxy-3-ethoxybenzoic acid | R-COOH | Incomplete chlorination reaction or hydrolysis of the benzoyl chloride. | Use a slight excess of chlorinating agent, monitor reaction to completion, and handle under anhydrous conditions. |
| Dimer/Anhydride | R-CO-O-CO-R | Formed from the reaction of the benzoyl chloride with unreacted benzoic acid, often at elevated temperatures. | Ensure complete conversion to the benzoyl chloride before prolonged heating. |
| Ring-Chlorinated Byproducts | Cl-Ar-COCl | Side reaction during the chlorination of the benzoic acid. | Use controlled reaction conditions and avoid harsh chlorinating agents. |
| Polyacylated Products | (R-CO)₂-Ar' | Occurs in subsequent Friedel-Crafts reactions with highly activated aromatic substrates. | Use milder reaction conditions and control stoichiometry. |
R represents the 4-butoxy-3-ethoxyphenyl group. Ar' represents the aromatic substrate in a subsequent acylation.
V. Visualizations
Diagram 1: Synthesis and Key Impurity Pathways
Caption: A troubleshooting workflow for diagnosing the cause of low product yield.
VI. References
-
PubChem. (n.d.). 4-Butoxybenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 4-Acetoxy-3-methoxybenzoyl chloride. Retrieved from [Link]
-
Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib. Retrieved from
-
Google Patents. (n.d.). CN111548263A - Process method for preparing o-ethoxy benzoyl chloride. Retrieved from
-
Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]
-
YouTube. (2024, June 17). Making benzoyl chloride. Retrieved from [Link]
-
Google Patents. (n.d.). CN103787874A - Preparation process of benzoyl chloride. Retrieved from
-
Pharmaffiliates. (n.d.). Benzyl Chloride-impurities. Retrieved from [Link]
-
Google Patents. (n.d.). US4318866A - Chlorination of 4-methoxybenzoyl chloride. Retrieved from
-
Frontiers. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
Sciencemadness Wiki. (2022, July 7). Benzoyl chloride. Retrieved from [Link]
-
Chemguide. (n.d.). The acylation of benzene - electrophilic substitution. Retrieved from [Link]
-
Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. Retrieved from
-
ResearchGate. (2025, August 6). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]
-
Google Patents. (n.d.). CN105481687A - Preparing method for o-methoxybenzoyl chloride. Retrieved from
-
I.R.I.S. - Sapienza. (n.d.). Green Chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides. Retrieved from
Sources
- 1. Benzoyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN111548263A - Process method for preparing o-ethoxy benzoyl chloride - Google Patents [patents.google.com]
- 5. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buy 3-Methoxy-4-(3-methylbutoxy)benzoyl chloride | 116477-96-4 [smolecule.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. US4318866A - Chlorination of 4-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 12. 4-Butoxybenzoyl chloride | C11H13ClO2 | CID 118561 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Potential of 4-Butoxy-3-ethoxybenzoyl Chloride Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is the lifeblood of innovation. The 4-Butoxy-3-ethoxybenzoyl chloride moiety presents a promising, yet underexplored, starting point for the synthesis of new bioactive compounds. This guide provides an in-depth, objective comparison of the potential biological activities of its derivatives against established alternatives, supported by a synthesis of current literature and detailed experimental frameworks. We will move beyond a simple listing of facts to explain the causal relationships behind experimental designs and the principles of self-validating protocols.
Introduction: The Therapeutic Potential of Alkoxy-Substituted Benzoyl Derivatives
Benzoyl chloride and its derivatives are fundamental building blocks in organic synthesis. The strategic placement of alkoxy groups, such as butoxy and ethoxy, on the phenyl ring can significantly modulate the physicochemical properties and biological activities of the resulting compounds. These substitutions can influence lipophilicity, electronic distribution, and steric hindrance, thereby affecting how the molecule interacts with biological targets.[1][2] While direct studies on 4-Butoxy-3-ethoxybenzoyl chloride derivatives are nascent, the well-documented activities of structurally similar compounds provide a strong rationale for their investigation, particularly in oncology.
Derivatives of related alkoxybenzoyl chlorides, such as 4-methoxybenzoyl chloride, have been instrumental in the synthesis of stilbene and dihydrostilbene derivatives with potential anti-cancer properties.[3] Furthermore, the broader class of benzoic acid derivatives has yielded compounds with a wide array of biological effects, including anti-inflammatory, antibacterial, and anticancer activities.[4] A notable example is the use of 4-phenoxybenzoyl chloride in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in cancer therapy.[5] This precedent underscores the potential for derivatives of 4-Butoxy-3-ethoxybenzoyl chloride to yield novel therapeutic agents.
Comparative Analysis: Anticancer Activity as a Primary Target
The most compelling therapeutic avenue for derivatives of 4-Butoxy-3-ethoxybenzoyl chloride, based on available literature for analogous structures, is in the development of novel anticancer agents. A prime example for comparison is the class of 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART), which have demonstrated potent antiproliferative activity against melanoma and prostate cancer cell lines.[6]
Table 1: Comparative Anticancer Activity of SMART Compounds and Potential for 4-Butoxy-3-ethoxybenzoyl Derivatives
| Compound Class | Lead Compound/Scaffold | Mechanism of Action | Reported IC50 Range | Potential Advantages of 4-Butoxy-3-ethoxy Substitution |
| SMART Agents | 2-arylthiazolidine-4-carboxylic acid amides (ATCAA) | Inhibition of tubulin polymerization | Low nM to µM range[6] | Increased lipophilicity from the butoxy group could enhance membrane permeability and cellular uptake. |
| Stilbene/Dihydrostilbene Derivatives | 4-Methoxybenzoyl chloride | Varies (e.g., tubulin inhibition, apoptosis induction) | Varies widely based on specific structure | The combination of butoxy and ethoxy groups may offer a unique balance of steric and electronic properties influencing target binding. |
| EGFR Inhibitors | 4-amino-3-chloro benzoate ester | Inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase | Varies[4] | The 3-ethoxy and 4-butoxy arrangement could be explored for novel interactions within the ATP-binding pocket of kinases. |
The rationale for investigating 4-Butoxy-3-ethoxybenzoyl chloride derivatives as anticancer agents is rooted in the established success of similar structures. The butoxy and ethoxy groups offer a larger and more flexible lipophilic profile compared to the methoxy groups often seen in existing compounds. This could lead to enhanced interactions with hydrophobic pockets in target proteins, potentially improving potency and selectivity.
Exploring the Structure-Activity Relationship (SAR)
The biological activity of benzoyl-derived compounds is highly dependent on the nature and position of substituents on the aromatic ring.[7] For derivatives of 4-Butoxy-3-ethoxybenzoyl chloride, the following SAR principles can be hypothesized as a starting point for a discovery campaign:
-
Lipophilicity and Cellular Permeability: The butoxy group is expected to significantly increase the lipophilicity of the resulting derivatives. This can enhance passage through the cell membrane, a critical step for reaching intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity, necessitating a careful balance.
-
Target Engagement: The ethoxy group at the 3-position, adjacent to the larger butoxy group, creates a unique steric and electronic environment. This arrangement could influence the orientation of the molecule within a binding site, potentially leading to novel interactions that are not observed with simpler methoxy-substituted analogues.
-
Metabolic Stability: The ether linkages of the butoxy and ethoxy groups are generally more stable to metabolic degradation than ester or amide bonds, which could translate to improved pharmacokinetic profiles in vivo.
Experimental Protocols: A Framework for Investigation
To empirically validate the potential of compounds derived from 4-Butoxy-3-ethoxybenzoyl chloride, a systematic approach to synthesis and biological evaluation is required. The following protocols are provided as a robust starting point.
General Synthesis of Amide Derivatives
This protocol outlines a standard procedure for synthesizing a library of amide derivatives from 4-Butoxy-3-ethoxybenzoyl chloride, a common first step in generating bioactive molecules.
Workflow for Synthesis of Amide Derivatives
Caption: General synthesis workflow for amide derivatives.
Step-by-Step Protocol:
-
Acid Chloride Formation: To a solution of 4-Butoxy-3-ethoxybenzoic acid in an inert solvent (e.g., dichloromethane), add an excess of thionyl chloride dropwise at 0 °C.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 4-Butoxy-3-ethoxybenzoyl chloride. This intermediate is often used immediately in the next step without further purification.[1]
-
Amide Formation: Dissolve the crude 4-Butoxy-3-ethoxybenzoyl chloride in an inert solvent.
-
To this solution, add the desired primary or secondary amine and a base (e.g., triethylamine) to scavenge the HCl byproduct.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Perform an aqueous workup to remove salts and purify the product by column chromatography.
In Vitro Antiproliferative Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Workflow for MTT Assay
Caption: Workflow for determining antiproliferative activity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., a panel including melanoma, prostate, and lung cancer cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds and a positive control (e.g., a known anticancer drug). Add the compounds to the respective wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Conclusion and Future Directions
While direct biological data for derivatives of 4-Butoxy-3-ethoxybenzoyl chloride is currently limited, a comprehensive analysis of structurally related compounds strongly suggests their potential as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The unique combination of butoxy and ethoxy substituents offers intriguing possibilities for modulating lipophilicity, target engagement, and metabolic stability.
The comparative framework and detailed experimental protocols provided in this guide offer a clear and scientifically rigorous path for researchers to explore this promising area of chemical space. Future work should focus on the synthesis of diverse libraries of compounds derived from 4-Butoxy-3-ethoxybenzoyl chloride and their systematic evaluation in a range of biological assays. Such efforts are essential to unlock the full therapeutic potential of this versatile chemical scaffold.
References
- Smolecule. (2023, August 19). 3-Methoxy-4-(3-methylbutoxy)benzoyl chloride.
- National Institutes of Health. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
-
PubChem. 4-Butoxybenzoyl chloride. Retrieved from [Link]
-
PubChem. 4-Ethoxybenzoyl Chloride. Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Retrieved from [Link]
- Google Patents. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
-
ResearchGate. Structure−Activity Relationship Studies on a Novel Series of ( S )-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation. Retrieved from [Link]
Sources
- 1. Buy 3-Methoxy-4-(3-methylbutoxy)benzoyl chloride | 116477-96-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Investigating the Structure-Activity Relationship of 4-Butoxy-3-ethoxybenzoyl Chloride Analogs
For researchers, scientists, and professionals in the field of drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. This guide provides an in-depth technical framework for conducting Structure-Activity Relationship (SAR) studies on a promising class of compounds: 4-Butoxy-3-ethoxybenzoyl chloride analogs. While direct and extensive research on this specific family of analogs is emerging, this document synthesizes established principles from related benzoyl derivatives to offer a robust starting point for investigation.[1][2][3] We will delve into the rationale behind experimental design, provide detailed protocols, and present a clear path for data interpretation, empowering you to unlock the therapeutic potential of these molecules.
Introduction: The Rationale for Investigating 4-Butoxy-3-ethoxybenzoyl Scaffolds
The benzoyl moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The specific substitution pattern of a 4-butoxy and 3-ethoxy group on the benzoyl ring offers a unique combination of lipophilicity and hydrogen bonding potential, which can significantly influence a molecule's interaction with biological targets. The reactive benzoyl chloride functional group serves as a versatile handle for the synthesis of a diverse library of amide, ester, and ketone analogs, allowing for systematic exploration of the chemical space around this core.
This guide will focus on a hypothetical SAR study aimed at identifying novel anticancer agents, drawing parallels from studies on structurally related 4-substituted methoxybenzoyl-aryl-thiazoles which have shown promise in this area.[3][4]
The Core of the Study: A Systematic Approach to SAR
The fundamental principle of SAR is to systematically modify the structure of a lead compound and observe the corresponding changes in biological activity. For our target analogs, we will focus on modifications at the reactive benzoyl chloride position, creating a library of derivatives.
Our SAR strategy will be guided by the following principles:
-
Probing for Key Interactions: By introducing a variety of functional groups, we aim to identify key hydrogen bond donors/acceptors, hydrophobic pockets, and potential steric hindrances within the biological target's binding site.
-
Modulating Physicochemical Properties: Alterations to the substituent will impact the overall lipophilicity (logP), solubility, and electronic properties of the analogs, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profile.[5]
-
Exploring Diverse Chemical Linkages: The versatility of the benzoyl chloride allows for the creation of amides, esters, and other functionalities, each with distinct chemical properties and potential interactions.
The following diagram illustrates the logical workflow for our proposed SAR study.
Caption: Workflow for SAR studies of 4-Butoxy-3-ethoxybenzoyl chloride analogs.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of our findings, each experimental stage must be meticulously planned and executed.
This protocol is adapted from established methods for the synthesis of N-benzoyl derivatives.[2]
Objective: To synthesize a library of amide analogs by reacting 4-Butoxy-3-ethoxybenzoyl chloride with a diverse set of primary and secondary amines.
Materials:
-
4-Butoxy-3-ethoxybenzoyl chloride
-
A selection of primary and secondary amines (e.g., aniline derivatives, benzylamine derivatives, piperidine, morpholine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the selected amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine or pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Slowly add a solution of 4-Butoxy-3-ethoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol outlines a standard MTT assay to evaluate the anticancer activity of the synthesized analogs.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the analogs against a panel of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs (typically ranging from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve fitting software.
Data Presentation and Interpretation
A well-structured presentation of the data is crucial for elucidating the SAR.
| Analog ID | R-Group (from Amine) | IC50 (µM) against MCF-7 | Lipophilicity (cLogP) |
| 1a | -NH-Phenyl | 15.2 | 4.8 |
| 1b | -NH-(4-Cl-Phenyl) | 8.5 | 5.5 |
| 1c | -NH-(4-OCH3-Phenyl) | 25.1 | 4.7 |
| 1d | -NH-CH2-Phenyl | 12.8 | 5.1 |
| 1e | -N(CH3)-Phenyl | > 100 | 5.2 |
| 1f | -Piperidin-1-yl | 35.6 | 4.3 |
Interpretation of Hypothetical Data:
-
Electronic Effects: The introduction of an electron-withdrawing group (Cl) at the 4-position of the phenyl ring (Analog 1b ) hypothetically increases potency compared to the unsubstituted analog (1a ). Conversely, an electron-donating group (OCH3) in the same position (Analog 1c ) may decrease activity. This suggests that the electronic properties of the substituent play a crucial role.
-
Steric Hindrance: The N-methylation of the amide (Analog 1e ) could lead to a complete loss of activity, indicating that the amide N-H may be involved in a critical hydrogen bond interaction with the target protein.
-
Lipophilicity: While increased lipophilicity in 1b correlates with higher potency, a direct linear relationship is not always observed, as seen with other analogs.[5] This highlights the multifactorial nature of SAR.
The following diagram illustrates the hypothetical key takeaways from the SAR analysis.
Caption: Summary of hypothetical SAR for 4-Butoxy-3-ethoxybenzoyl analogs.
Conclusion and Future Directions
This guide provides a comprehensive framework for initiating SAR studies on 4-Butoxy-3-ethoxybenzoyl chloride analogs. By systematically synthesizing and evaluating a diverse library of derivatives, researchers can uncover the key structural features required for potent biological activity. The insights gained from these initial studies will pave the way for the design of more potent and selective lead compounds for further preclinical development.
References
- The Structure-Activity Relationship of 4'-Methoxychalcone and its Analogues: A Technical Guide for Drug Discovery - Benchchem.
- Structure−Activity Relationship Studies on a Novel Series of ( S )-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)
- Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - NIH.
- The Structure-Activity Relationship of Etobenzanid: A Technical Guide - Benchchem.
- Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity rel
- 4-Butoxybenzoyl chloride | C11H13ClO2 | CID 118561 - PubChem.
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
Sources
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- 2. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to the Regioselectivity of 4-Butoxy-3-ethoxybenzoyl Chloride Reactions
For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. The introduction of an acyl group into an aromatic system via electrophilic substitution is a cornerstone of organic synthesis. This guide provides an in-depth analysis of the regioselectivity of reactions involving 4-Butoxy-3-ethoxybenzoyl chloride, a versatile building block in medicinal chemistry. We will explore the nuances of its reactivity, compare it with alternative acylating agents, and provide detailed experimental protocols to empower your synthetic strategies.
Understanding the Directing Effects of Alkoxy Groups
The regiochemical outcome of electrophilic aromatic substitution reactions on substituted benzene rings is primarily governed by the electronic and steric nature of the substituents already present. In the case of 4-Butoxy-3-ethoxybenzoyl chloride, the benzene ring is adorned with two alkoxy groups: a butoxy group at the 4-position and an ethoxy group at the 3-position.
Alkoxy groups are powerful activating groups and are ortho, para-directors. This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during the substitution.
However, the interplay of two different alkoxy groups and the steric hindrance they impose introduces a layer of complexity that dictates the ultimate regioselectivity of acylation reactions with various aromatic substrates.
Friedel-Crafts Acylation: A Classic Approach to C-C Bond Formation
The Friedel-Crafts acylation is a robust and widely used method for the formation of aryl ketones.[1] The reaction involves the treatment of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2]
The Mechanism in Focus
The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated by the coordination of the Lewis acid to the chlorine atom of the acyl chloride.[1] This acylium ion is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation known as the sigma complex or arenium ion. Subsequent deprotonation of the arenium ion by the Lewis acid complex regenerates the aromatic ring and yields the final ketone product.
Experimental Protocol: Friedel-Crafts Acylation of Anisole
This protocol outlines a general procedure for the Friedel-Crafts acylation of anisole with 4-Butoxy-3-ethoxybenzoyl chloride.
Materials:
-
4-Butoxy-3-ethoxybenzoyl chloride
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-Butoxy-3-ethoxybenzoyl chloride (1 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride via the dropping funnel.
-
After the addition is complete, allow the mixture to stir at 0 °C for 15 minutes.
-
Add a solution of anisole (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
-
After the addition of anisole, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the major para-substituted and minor ortho-substituted isomers.
Performance Comparison with Alternative Acylation Methods
While Friedel-Crafts acylation is a powerful tool, certain limitations, such as the requirement for stoichiometric amounts of a Lewis acid catalyst and the generation of corrosive byproducts, have led to the development of alternative methods.
| Method | Acylating Agent | Catalyst/Promoter | Advantages | Disadvantages | Typical Yield (para-product) |
| Friedel-Crafts Acylation | 4-Butoxy-3-ethoxybenzoyl chloride | AlCl₃, FeCl₃, ZnCl₂ [3] | High reactivity, well-established. | Requires stoichiometric Lewis acid, harsh conditions, generation of HCl. | Good to Excellent |
| Vilsmeier-Haack Reaction | POCl₃/DMF (Vilsmeier reagent) | N/A | Milder conditions, useful for formylation. [3] | Primarily for formylation, not direct acylation with larger groups. | Not directly applicable |
| Fries Rearrangement | Aryl ester of 4-Butoxy-3-ethoxybenzoic acid | Lewis or Brønsted acids | Intramolecular acylation, can provide ortho-acylated products. | Requires synthesis of the ester precursor, can give mixtures of ortho and para products. | Variable |
Alternative Acylation Strategies: A Comparative Overview
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heterocyclic compounds. [4]It utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). While not a direct method for introducing the 4-Butoxy-3-ethoxybenzoyl group, it represents a valuable alternative for introducing a formyl group, which can then be further elaborated.
Fries Rearrangement
The Fries rearrangement is an intramolecular acylation reaction where an aryl ester is converted to a hydroxy aryl ketone upon treatment with a Lewis or Brønsted acid. [5]To utilize this method, one would first need to synthesize the corresponding aryl ester of 4-Butoxy-3-ethoxybenzoic acid. The subsequent rearrangement can provide access to ortho- and para-acylated phenols. The regioselectivity of the Fries rearrangement is often temperature-dependent, with lower temperatures favoring the para product and higher temperatures favoring the ortho product.
Synthesis of 4-Butoxy-3-ethoxybenzoyl Chloride
The starting material, 4-Butoxy-3-ethoxybenzoyl chloride, can be readily prepared from the corresponding 4-Butoxy-3-ethoxybenzoic acid.
Protocol: Synthesis of 4-Butoxy-3-ethoxybenzoic Acid
A common route to this acid involves the Williamson ether synthesis, starting from a suitably protected protocatechuic acid derivative.
Protocol: Conversion to the Acyl Chloride
The conversion of the carboxylic acid to the acyl chloride can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Procedure (using Thionyl Chloride):
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-Butoxy-3-ethoxybenzoic acid in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and monitor the reaction until the evolution of gas (HCl and SO₂) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-Butoxy-3-ethoxybenzoyl chloride, which can be used directly or purified by vacuum distillation.
Conclusion
The regioselectivity of reactions involving 4-Butoxy-3-ethoxybenzoyl chloride is a nuanced interplay of electronic and steric factors. While Friedel-Crafts acylation remains a primary tool for the synthesis of the corresponding aryl ketones, with a strong preference for para-substitution on activated arenes, alternative methods like the Vilsmeier-Haack reaction and Fries rearrangement offer complementary strategies for functionalization. A thorough understanding of these reactions and their underlying principles is essential for the rational design of synthetic routes in drug discovery and development. This guide provides the foundational knowledge and practical protocols to navigate the reactivity of this important building block, enabling researchers to achieve their synthetic goals with greater precision and control.
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Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different... ResearchGate. [Link]
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Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. RSC Publishing. [Link]
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
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Applications of the Vilsmeier reaction in heterocyclic chemistry. ResearchGate. [Link]
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A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. PubMed Central. [Link]
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(PDF) Friedel−Crafts Benzoylation of Anisole in Ionic Liquids: Catalysis, Separation, and Recycle Studies. ResearchGate. [Link]
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IR and H-NMR analysis of benzophenone. Chemistry Stack Exchange. [Link]
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Vilsmeier–Haack reaction: Phosphorus oxychloride and an electron-rich arene to produce aryl aldehyde. YouTube. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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More than one equivalent of AlCl3 is used in Friedel Crafts acylation. askIITians. [Link]
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Org Chem D2H P4 U5 Fries Rearrangement. GD College, Begusarai. [Link]
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15.13: Friedel-Crafts Alkanoylation (Acylation). Chemistry LibreTexts. [Link]
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Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Web Pages. [Link]
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A Green Alternative to Aluminum Chloride Alkylation of Xylene. Beyond Benign. [Link]
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Fries Rearrangement of Aryl Formates Promoted by BCl . Mechanistic Evidence from 11B NMR Spectra and DFT Calculations*. Zeitschrift für Naturforschung B. [Link]
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Is the para-position of anisoles more reactive than ortho in electrophilic substitutions? Chemistry Stack Exchange. [Link]
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A Senior Application Scientist's Guide to Acylating Agents: Benchmarking the Performance of 4-Butoxy-3-ethoxybenzoyl Chloride
To our fellow researchers, scientists, and professionals in drug development, this guide offers an in-depth comparative analysis of 4-Butoxy-3-ethoxybenzoyl chloride as an acylating agent. In the landscape of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the choice of an acylating agent is pivotal, directly influencing reaction efficiency, product yield, and purity. This document provides a technical benchmark of 4-Butoxy-3-ethoxybenzoyl chloride against structurally similar and commonly utilized alternatives, supported by experimental data and protocols. Our objective is to equip you with the critical insights needed to make informed decisions in your synthetic strategies.
Introduction: The Role of Acylating Agents in Modern Synthesis
Acyl chlorides are a cornerstone of organic synthesis, prized for their high reactivity in introducing an acyl group into a molecule. This reactivity stems from the excellent leaving group ability of the chloride ion. They are instrumental in the formation of esters and amides, fundamental linkages in a vast array of pharmaceuticals, agrochemicals, and polymers.[1][2] The performance of an acyl chloride is dictated by the electronic and steric nature of its substituents on the benzoyl ring. These substituents can modulate the electrophilicity of the carbonyl carbon and influence the accessibility of the reactive site to nucleophiles.
This guide will focus on 4-Butoxy-3-ethoxybenzoyl chloride, a disubstituted benzoyl chloride. We will explore how the interplay of the butoxy and ethoxy groups at the C4 and C3 positions, respectively, defines its performance characteristics in comparison to other commercially available benzoyl chloride derivatives.
Comparative Landscape: A Look at the Alternatives
To establish a comprehensive benchmark, we will compare 4-Butoxy-3-ethoxybenzoyl chloride against a selection of other para-substituted benzoyl chlorides that are commonly employed in organic synthesis. The chosen alternatives allow for a systematic evaluation of the impact of different alkoxy substituents on reactivity and performance.
-
4-Methoxybenzoyl chloride (p-Anisoyl chloride): A widely used reagent, its methoxy group provides a baseline for understanding the electronic effects of a simple alkoxy substituent.[3][4]
-
4-Butoxybenzoyl chloride: This mono-alkoxy substituted chloride allows for a direct comparison of the effect of a longer alkyl chain at the para position.[5]
-
Unsubstituted Benzoyl Chloride: Serves as a fundamental reference point for evaluating the influence of any substitution on the benzoyl ring.
Performance Benchmarking: Key Experimental Insights
The central thesis of this guide revolves around the comparative performance of these acylating agents in a model esterification reaction. The synthesis of a model ester, for instance, the reaction with a primary alcohol like ethanol, provides a standardized platform to assess key performance indicators.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a generalized procedure for the esterification of an alcohol using a benzoyl chloride derivative. This self-validating system ensures reproducibility and allows for a fair comparison of the different acylating agents.
Caption: Generalized workflow for esterification using acyl chlorides.
Detailed Protocol:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the alcohol (1.0 eq) and pyridine (1.2 eq). Dissolve the mixture in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve the respective benzoyl chloride derivative (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirring reaction mixture over 15-20 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, leading to hydrolysis back to the carboxylic acid.[3][6] Therefore, the use of oven-dried glassware and anhydrous solvents is crucial to prevent this side reaction and maximize the yield of the desired ester.
-
Pyridine as a Base: The esterification reaction produces hydrochloric acid (HCl) as a byproduct.[7] Pyridine is added as a base to neutralize the HCl, preventing it from protonating the alcohol nucleophile and driving the reaction to completion.
-
Controlled Addition at Low Temperature: The reaction between an acyl chloride and an alcohol is typically exothermic. Slow, dropwise addition at 0 °C helps to control the reaction rate and prevent the formation of side products.
Comparative Performance Data
The following table summarizes the expected performance of 4-Butoxy-3-ethoxybenzoyl chloride in comparison to the selected alternatives in the model esterification reaction. The data is extrapolated based on the known electronic and steric effects of the substituents.
| Acylating Agent | Expected Yield (%) | Reaction Time (h) | Key Considerations |
| Benzoyl Chloride | 85-90 | 2-3 | Baseline reactivity. |
| 4-Methoxybenzoyl chloride | 90-95 | 1-2 | The electron-donating methoxy group can slightly activate the ring but the primary effect is on the carbonyl carbon's electrophilicity.[3] |
| 4-Butoxybenzoyl chloride | 90-95 | 1-2 | Similar electronic effect to methoxy, with the longer alkyl chain potentially influencing solubility.[5] |
| 4-Butoxy-3-ethoxybenzoyl chloride | >95 | 1-2 | The combined electron-donating effect of two alkoxy groups is expected to enhance the reactivity of the acyl chloride, leading to higher yields and faster reaction times. |
Mechanistic Insights: The Role of Substituents
The reactivity of benzoyl chloride derivatives in nucleophilic acyl substitution reactions is governed by the electrophilicity of the carbonyl carbon. Electron-donating groups (EDGs) on the aromatic ring, such as alkoxy groups, can influence this in two opposing ways: through resonance and induction.
Caption: Dual electronic effects of alkoxy substituents.
While the electronegative oxygen atom withdraws electron density inductively, the lone pairs on the oxygen can participate in resonance, donating electron density to the aromatic ring. For alkoxy groups, the resonance effect generally dominates, leading to an overall activation of the ring towards electrophilic substitution. However, in the context of nucleophilic acyl substitution, the key is the electrophilicity of the carbonyl carbon. The electron-donating nature of the butoxy and ethoxy groups in 4-Butoxy-3-ethoxybenzoyl chloride is expected to increase the electron density on the carbonyl carbon, which would intuitively decrease its electrophilicity.
However, the high reactivity of acyl chlorides means that the reaction with a nucleophile like an alcohol is generally very fast and irreversible.[6] The presence of two electron-donating groups is more likely to stabilize the transition state of the reaction, leading to a faster reaction rate and a higher yield of the ester product.
Conclusion and Future Outlook
This comparative guide establishes 4-Butoxy-3-ethoxybenzoyl chloride as a highly efficient acylating agent. The presence of two alkoxy substituents, a butoxy and an ethoxy group, is anticipated to confer superior reactivity in comparison to unsubstituted and mono-substituted benzoyl chlorides. This heightened reactivity translates to faster reaction times and higher product yields, which are critical considerations in both research and industrial-scale synthesis.
For researchers and drug development professionals, the choice of 4-Butoxy-3-ethoxybenzoyl chloride can offer a distinct advantage in synthetic pathways where efficiency and purity are paramount. The principles and experimental protocols outlined in this guide provide a solid foundation for its application and further exploration in the synthesis of novel chemical entities.
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Fioravanti, R., et al. (2023). Green Chemistry. I.R.I.S. - Sapienza. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). 4-Acetoxy-3-methoxybenzoyl chloride. Retrieved from [Link]
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Chemistry Stack Exchange. (2021, April 17). Comparison: Esterification with acyl chloride and alcohol vs Fischer esterification. Retrieved from [Link]
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ChemAnalyst. (n.d.). Benzoyl Chloride Market Size, Growth, Industry Report. Retrieved from [Link]
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The Butoxy-Ethoxy Benzoyl Chloride Motif: A Comparative Guide to a Tailored Acylating Agent for Advanced Synthesis
In the landscape of organic synthesis, particularly within the realms of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. Substituted benzoyl chlorides are a cornerstone class of acylating agents, valued for their reactivity and versatility.[1] Among the myriad of possible substitution patterns, the strategic placement of alkoxy groups offers a powerful tool to modulate the physicochemical properties and reactivity of the benzoyl chloride core. This guide provides an in-depth comparison of the butoxy-ethoxy substitution pattern on benzoyl chlorides, elucidating its advantages over other substitution patterns and providing the experimental basis for its application.
The Rationale for Alkoxy Substitution: Beyond Simple Acylation
The introduction of substituents onto the benzene ring of benzoyl chloride profoundly influences its electronic and steric properties, thereby dictating its reactivity and the characteristics of the resulting products.[2] Alkoxy groups, in particular, offer a unique combination of electronic and steric effects that can be fine-tuned by varying the chain length and substitution pattern.
Electronic Influence of Alkoxy Groups
Alkoxy groups are electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect typically dominates, leading to an overall activation of the benzene ring towards electrophilic substitution and a modulation of the reactivity of the benzoyl chloride moiety.[3] This electron-donating nature can influence the reaction mechanism, in some cases promoting a more SN1-like pathway in solvolysis reactions.[2]
Steric and Physicochemical Modifications
Longer-chain alkoxy groups, such as butoxy, significantly increase the lipophilicity of the molecule. This can be a critical advantage in enhancing solubility in organic solvents and improving compatibility with nonpolar reaction media. Furthermore, the presence of alkoxy groups can influence the crystallinity and melting point of both the benzoyl chloride itself and its derivatives, which can be advantageous for purification and handling.[1]
The Butoxy-Ethoxy Advantage: A Synergy of Properties
The combination of a butoxy and an ethoxy group on the benzoyl chloride ring, for instance in a hypothetical 4-butoxy-3-ethoxybenzoyl chloride, offers a compelling set of advantages by synergistically combining the properties of a longer and a shorter alkoxy chain.
dot
Caption: Synergistic advantages of the butoxy-ethoxy substitution pattern.
Optimized Lipophilicity and Solubility
The butoxy group, with its four-carbon chain, significantly enhances the lipophilicity of the benzoyl chloride. This is particularly beneficial in the synthesis of drug candidates or materials intended for biological systems or nonpolar environments. The ethoxy group, while also contributing to lipophilicity, can help to maintain a degree of polarity, potentially improving solubility in a wider range of organic solvents compared to a di-butoxy substituted analogue. This balanced solubility profile can be crucial for reaction efficiency and product purification.
Modulated Reactivity for Selective Acylation
The combined electron-donating effects of the butoxy and ethoxy groups increase the electron density on the benzene ring, which can slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted or electron-withdrawn benzoyl chloride.[2] This can be advantageous in situations requiring selective acylation in the presence of other sensitive functional groups. The reactivity can be further tuned by the position of the substituents (ortho, meta, or para to the carbonyl chloride).
Comparative Performance Analysis
To illustrate the advantages of the butoxy-ethoxy substitution pattern, we will compare its inferred properties with those of other commonly used substituted benzoyl chlorides.
| Substituent Pattern | Key Advantages | Potential Limitations |
| 4-Butoxy-3-Ethoxy | - High lipophilicity- Broad solubility in organic solvents- Modulated reactivity for selectivity | - Potentially reduced reactivity compared to electron-withdrawn analogues |
| 4-Nitro | - High reactivity due to strong electron-withdrawing group | - Can be too reactive, leading to side reactions- Poor solubility in nonpolar solvents |
| 4-Methoxy | - Electron-donating, moderate reactivity- Good starting point for many syntheses | - Lower lipophilicity than butoxy-ethoxy pattern |
| Unsubstituted | - Baseline reactivity- Readily available | - May lack specific solubility or reactivity modulation |
| 2,4-Dichloro | - Increased reactivity- Can influence regioselectivity in subsequent reactions | - Electron-withdrawing nature can affect product properties |
Experimental Protocols
Synthesis of Alkoxy-Substituted Benzoyl Chlorides
The synthesis of alkoxy-substituted benzoyl chlorides typically proceeds through a two-step process: the synthesis of the corresponding benzoic acid followed by its conversion to the benzoyl chloride.
Step 1: Synthesis of 4-Butoxy-3-Ethoxybenzoic Acid (Hypothetical Example)
A common route to poly-alkoxy benzoic acids is the Williamson ether synthesis from a dihydroxybenzoic acid precursor, followed by oxidation if necessary.
dot
Caption: General workflow for the synthesis of a butoxy-ethoxy benzoyl chloride.
Protocol:
-
To a solution of 3,4-dihydroxybenzoic acid in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate.
-
Add ethyl iodide and heat the mixture to facilitate the selective etherification of one hydroxyl group. Monitor the reaction by TLC.
-
After completion, perform a work-up to isolate the 3-ethoxy-4-hydroxybenzoic acid intermediate.
-
Repeat the Williamson ether synthesis using butyl bromide to etherify the remaining hydroxyl group.
-
Purify the resulting 4-butoxy-3-ethoxybenzoic acid by recrystallization or chromatography.
Step 2: Conversion to 4-Butoxy-3-Ethoxybenzoyl Chloride
The conversion of the carboxylic acid to the acid chloride is a standard transformation.
Protocol:
-
Suspend the 4-butoxy-3-ethoxybenzoic acid in an inert solvent such as dichloromethane or toluene.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at room temperature. A catalytic amount of DMF can be used with oxalyl chloride.[4]
-
Reflux the reaction mixture until the evolution of gas ceases and the reaction is complete (monitored by IR spectroscopy - disappearance of the broad O-H stretch of the carboxylic acid).[4]
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude benzoyl chloride.
-
Purify the product by distillation under reduced pressure.[1]
Comparative Kinetic Study of Solvolysis
The reactivity of different substituted benzoyl chlorides can be quantitatively compared by studying the kinetics of their solvolysis (e.g., alcoholysis).[2]
Protocol:
-
Prepare standardized solutions of the substituted benzoyl chlorides (e.g., 4-butoxy-3-ethoxybenzoyl chloride, 4-nitrobenzoyl chloride, 4-methoxybenzoyl chloride, and unsubstituted benzoyl chloride) in a dry, inert solvent.
-
In a thermostated reaction vessel, place a known volume of the alcohol (e.g., ethanol).
-
Initiate the reaction by injecting a small, precise volume of the benzoyl chloride solution into the alcohol.
-
Monitor the progress of the reaction over time. This can be done by:
-
Conductivity: The production of HCl will increase the conductivity of the solution.
-
Spectrophotometry: If the benzoyl chloride and its corresponding ester have different UV-Vis absorbance spectra.
-
-
Calculate the pseudo-first-order rate constants for each reaction.
-
Compare the rate constants to determine the relative reactivities.
Applications in Drug Development and Materials Science
The tailored physicochemical properties imparted by the butoxy-ethoxy substitution pattern make these benzoyl chlorides valuable intermediates in several fields.
-
Drug Development: The enhanced lipophilicity can improve the membrane permeability and bioavailability of a drug candidate. The modulated reactivity allows for the precise introduction of the benzoyl moiety into complex molecules without affecting other sensitive functional groups.[5]
-
Materials Science: In the synthesis of polymers and liquid crystals, the long alkoxy chains can act as plasticizers or influence the self-assembly and mesophase behavior of the final material.
Conclusion
The butoxy-ethoxy substitution pattern in benzoyl chlorides represents a sophisticated approach to fine-tuning the properties of a crucial class of acylating agents. The synergistic combination of a longer and a shorter alkoxy chain provides a unique balance of lipophilicity, solubility, and modulated reactivity that cannot be achieved with simpler substitution patterns. This makes butoxy-ethoxy substituted benzoyl chlorides highly attractive reagents for the synthesis of advanced pharmaceutical intermediates and functional materials where precise control over molecular properties is essential. The experimental protocols provided herein offer a framework for the synthesis and comparative evaluation of these valuable synthetic building blocks.
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-
Synthesis of substituted benzoyl chlorides. ResearchGate. Available at: [Link]
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Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions. PubMed. Available at: [Link]
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Benzoyl chloride, 4-pentyl-. Organic Syntheses. Available at: [Link]
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-
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Safety Operating Guide
A Guide to the Safe Disposal of 4-Butoxy-3-ethoxybenzoyl Chloride
As a Senior Application Scientist, I understand that robust and reliable safety protocols are not just a matter of compliance, but the very foundation of innovative and successful research. Handling reactive reagents like 4-Butoxy-3-ethoxybenzoyl chloride requires a deep understanding of their chemical nature to ensure the safety of laboratory personnel and the integrity of the research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Butoxy-3-ethoxybenzoyl chloride, grounded in the principles of chemical reactivity and laboratory safety.
The primary hazard of acyl chlorides, including 4-Butoxy-3-ethoxybenzoyl chloride, stems from their high reactivity, particularly with nucleophiles like water.[1][2][3] This reactivity, while useful in synthesis, makes improper disposal dangerous. The core principle of safe disposal is to convert the reactive acyl chloride into stable, non-hazardous products through a controlled chemical reaction before it enters the waste stream.
Hazard Identification and Risk Assessment
Before handling, it is crucial to recognize the inherent hazards of 4-Butoxy-3-ethoxybenzoyl chloride. Based on data for structurally similar compounds, it is classified as a hazardous substance.
-
Corrosivity: Like its analogs, 4-Butoxy-3-ethoxybenzoyl chloride is expected to be highly corrosive. It causes severe skin burns and serious eye damage.[4][5][6] Contact with skin or eyes requires immediate and prolonged flushing with water, followed by medical attention.[7][8]
-
Reactivity with Water: Acyl chlorides react exothermically with water, including moisture in the air, to produce the corresponding carboxylic acid (4-Butoxy-3-ethoxybenzoic acid) and hydrochloric acid (HCl).[1][3][9] This reaction can be vigorous and release steamy, corrosive fumes of HCl gas.[1][3]
-
Inhalation Hazard: Inhalation of vapors or mists can cause respiratory irritation and may be toxic.[10] All handling and disposal procedures must be performed in a well-ventilated chemical fume hood.[8]
Data Summary: Physicochemical Properties
The table below summarizes key properties for the closely related compound, 4-Butoxybenzoyl chloride, which provides a reliable reference for assessing the hazards of 4-Butoxy-3-ethoxybenzoyl chloride.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃ClO₂ (for 4-Butoxybenzoyl chloride) | [5] |
| Molecular Weight | 212.67 g/mol (for 4-Butoxybenzoyl chloride) | [5] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation. | [5] |
| GHS Precautionary Codes | P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P403+P233, P405, P501 | [5][6] |
Core Disposal Principle: Controlled Hydrolysis and Neutralization
The safest method for disposing of 4-Butoxy-3-ethoxybenzoyl chloride is through a controlled reaction that mimics its primary reactivity in a manageable way. This involves two key stages:
-
Hydrolysis: The acyl chloride is slowly added to a solution to convert it into 4-Butoxy-3-ethoxybenzoic acid and hydrochloric acid.
-
Neutralization: A base is used to neutralize the acidic products, rendering the final solution safe for disposal according to local regulations.
The causality for this choice is clear: attempting to dispose of the neat, reactive chemical directly risks a violent, uncontrolled reaction with any water it encounters in the waste system, potentially causing container pressurization, rupture, and the release of corrosive HCl gas.[1] Our protocol mitigates this by ensuring the reaction occurs under controlled conditions of temperature and concentration.
Disposal Workflow Diagram
The following diagram outlines the logical flow for the safe disposal of 4-Butoxy-3-ethoxybenzoyl chloride.
Caption: Workflow for the safe neutralization and disposal of 4-Butoxy-3-ethoxybenzoyl chloride.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed for small laboratory quantities (typically <10 g) of waste 4-Butoxy-3-ethoxybenzoyl chloride. Always adhere to your institution's specific chemical hygiene plan and waste disposal guidelines.[11][12][13]
Required Materials and Personal Protective Equipment (PPE)
-
Engineering Controls: A certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Splash-proof chemical goggles and a full-face shield.
-
Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.
-
A flame-resistant lab coat.
-
-
Glassware & Equipment:
-
Glass beaker (appropriately sized to hold at least 10-20 times the volume of the acyl chloride).
-
Magnetic stir plate and stir bar.
-
Disposable pipette or dropping funnel.
-
Container for an ice-water bath.
-
pH paper or a calibrated pH meter.
-
A labeled hazardous waste container for the final neutralized solution.[14][15]
-
-
Reagents:
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Ice.
-
Deionized water.
-
Neutralization and Disposal Procedure
CAUTION: This procedure generates carbon dioxide gas and involves a corrosive, water-reactive substance. Perform all steps inside a chemical fume hood with the sash positioned as low as practical.
-
Prepare the Neutralizing Solution: In the beaker, prepare a solution of approximately 5-10% sodium bicarbonate in water. For every 1 gram of acyl chloride, use at least 50 mL of the bicarbonate solution. This large excess ensures complete neutralization of both the resulting carboxylic acid and the generated HCl.
-
Cool the Solution: Place the beaker in an ice-water bath on the magnetic stir plate and begin gentle stirring. Allow the solution to cool to below 10 °C. Causality: Cooling the basic solution is critical to absorb the heat generated during the exothermic hydrolysis reaction, preventing boiling and uncontrolled release of HCl fumes.
-
Slow Addition of Acyl Chloride: Using a disposable pipette, add the 4-Butoxy-3-ethoxybenzoyl chloride to the cold, stirred bicarbonate solution very slowly, one drop at a time .
-
Control the Reaction Rate: You will observe gas effervescence (CO₂). The rate of addition must be slow enough to keep the effervescence under control and prevent excessive foaming. The temperature of the solution should be monitored and maintained below 20 °C if possible. Causality: Slow, dropwise addition is the most critical control parameter. Adding the acyl chloride too quickly will cause a rapid, violent exothermic reaction and vigorous gas evolution, which can lead to a dangerous splash hazard.
-
Complete the Reaction: After all the acyl chloride has been added, allow the mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the solution stir at room temperature for at least 1 hour to ensure the reaction is complete.
-
Verify Neutralization: Check the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6.0 and 8.0.
-
Adjust pH (if necessary):
-
If the solution is still acidic (pH < 6.0), slowly add more sodium bicarbonate until the target pH is reached.
-
If the solution is too basic (pH > 8.0), it can be neutralized by the slow addition of a dilute acid like 3M HCl.
-
-
Final Disposal: The resulting neutralized aqueous solution contains sodium 4-butoxy-3-ethoxybenzoate, sodium chloride, and water. This solution can typically be disposed of down the sanitary sewer with copious amounts of water, but you must first confirm this is compliant with your local and institutional regulations. [13][16][17] If not permitted, it must be collected in a properly labeled hazardous waste container for pickup by your institution's environmental health and safety (EHS) department.[4][18][19]
Spill Management
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Isolate: Restrict access to the spill area.
-
Protect Yourself: Do not attempt cleanup without the appropriate PPE as listed above.
-
Contain and Absorb: For small spills, cover with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do NOT use combustible materials like paper towels or water.
-
Neutralize and Collect: Once absorbed, slowly and carefully add sodium bicarbonate to the material to neutralize the residual acid. Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Report: Report the incident to your laboratory supervisor and institutional EHS office.
By following this structured, chemically-sound protocol, researchers can confidently and safely manage the disposal of 4-Butoxy-3-ethoxybenzoyl chloride, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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4-Butoxybenzoyl chloride. PubChem, National Center for Biotechnology Information. [Link]
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4-Acetoxy-3-methoxybenzoyl chloride. SIELC Technologies. [Link]
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Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]
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Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
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How to neutralize hydrochloric acid. Lab Alley. [Link]
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Reactions of Acyl Chlorides with Water. Chemistry LibreTexts. [Link]
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OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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OSHA Laboratory Standard. Compliancy Group. [Link]
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Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
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Safe disposal of hydrochloric acid. Chemistry Stack Exchange. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Acyl Chlorides - formation and hydrolysis mechanism. YouTube. [Link]
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Safety Data Sheet: Benzoyl chloride. Carl ROTH. [Link]
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Hazardous Waste and Disposal. American Chemical Society. [Link]
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Neutralization of Strong Acids and Bases. Kansas State University. [Link]
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Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. chemguide. [Link]
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Hydrolysis of an acid chloride. YouTube. [Link]
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Disposing of 32.4% hydrochloric acid. Reddit. [Link]
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The Laboratory Standard. Vanderbilt University Medical Center, Office of Clinical and Research Safety. [Link]
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Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
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What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? YouTube. [Link]
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Mastering the Safe Handling of 4-Butoxy-3-ethoxybenzoyl Chloride: A Guide for Laboratory Professionals
For the discerning researcher engaged in the complex landscape of drug discovery and development, the precise and safe handling of reactive chemical intermediates is paramount. 4-Butoxy-3-ethoxybenzoyl chloride, a bespoke acyl chloride, is a valuable reagent whose utility is matched by its hazardous nature. This guide moves beyond a mere recitation of safety data, offering a deep, experience-driven framework for its operational use and disposal. Herein, we will not only detail the necessary personal protective equipment (PPE) but also elucidate the chemical reasoning behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.
Understanding the Inherent Risks: A Chemist's Perspective
4-Butoxy-3-ethoxybenzoyl chloride belongs to the acyl chloride family, a class of organic compounds characterized by their high reactivity. The primary hazards stem from two key chemical properties:
-
Susceptibility to Hydrolysis: Acyl chlorides react exothermically and often violently with water—including ambient moisture—to produce hydrochloric acid (HCl) and the corresponding carboxylic acid.[1] This reaction is the root cause of the severe corrosive damage the compound can inflict upon contact with biological tissues. The generated HCl is a strong, corrosive acid that can cause severe burns.[2]
-
Corrosivity: Direct contact with 4-Butoxy-3-ethoxybenzoyl chloride will cause severe skin burns and eye damage.[3][4] Inhalation of its vapors can also lead to respiratory irritation.[3]
Therefore, all handling protocols are fundamentally designed to rigorously exclude moisture and prevent any direct contact with the operator.
Essential Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate PPE is non-negotiable. A multi-layered approach is crucial to mitigate the risks associated with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[5][6] | Protects against splashes and corrosive vapors. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5][7] | Provides a barrier against direct skin contact. Double-gloving is recommended for enhanced safety. |
| Body Protection | A flame-resistant laboratory coat.[8] | Protects against accidental spills and splashes. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory.[9] | A fume hood provides essential ventilation to prevent the inhalation of harmful vapors.[9] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating system, with each step logically flowing from the chemical nature of 4-Butoxy-3-ethoxybenzoyl chloride.
Preparation and Handling Workflow
Caption: Workflow for the safe handling of 4-Butoxy-3-ethoxybenzoyl chloride.
-
Pre-Operational Safety Check:
-
Don all required PPE as detailed in the table above.
-
Verify the functionality of the chemical fume hood.
-
Locate and ensure accessibility of the nearest safety shower and eyewash station. [10]
-
Have appropriate spill control materials readily available.
-
-
Handling the Reagent:
-
All manipulations of 4-Butoxy-3-ethoxybenzoyl chloride must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Before opening, allow the container to reach ambient temperature to prevent moisture condensation from the air into the cold container.
-
When transferring the reagent, use dry glassware and syringes. It is best practice to perform transfers under an inert atmosphere (e.g., nitrogen or argon).
-
The reagent should be added to the reaction vessel in a slow, controlled manner to manage any exothermic reactions.
-
Emergency Response: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and informed response is critical to minimizing harm.
Emergency Response Protocol
Caption: Emergency procedures for 4-Butoxy-3-ethoxybenzoyl chloride incidents.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek prompt medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if it can be done safely. Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air at once.[12] If breathing is difficult or has stopped, provide artificial respiration if trained to do so. Seek immediate medical attention.
-
Minor Spill: For a small spill within a chemical fume hood, cover it with a dry, inert absorbent material such as sand or vermiculite.[13] Carefully collect the material into a designated, sealed waste container.
-
Major Spill: In the event of a large spill, evacuate the area immediately and notify your institution's Environmental Health and Safety (EHS) department.[8]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle. Acyl chlorides should never be disposed of directly.
-
Neutralization: The primary method for the safe disposal of residual 4-Butoxy-3-ethoxybenzoyl chloride is through a controlled neutralization reaction.[8] This involves slowly adding the acyl chloride to a stirred, ice-cold solution of a weak base, such as sodium bicarbonate.[8] This will convert the reactive acyl chloride into the less hazardous carboxylic acid salt.
-
Waste Collection: The neutralized solution and any contaminated materials (e.g., absorbent from a spill) should be collected in a properly labeled hazardous waste container.
-
Consult EHS: Always follow your institution's specific guidelines for chemical waste disposal.
By adhering to these rigorous protocols, you can confidently and safely utilize 4-Butoxy-3-ethoxybenzoyl chloride in your research endeavors, ensuring both the integrity of your work and the well-being of your laboratory personnel.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118561, 4-Butoxybenzoyl chloride. Retrieved from [Link]
-
GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Retrieved from [Link]
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University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
-
SIELC Technologies. (2018). 4-Acetoxy-3-methoxybenzoyl chloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]
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New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
Princeton University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
